molecular formula C16H15NO3 B1614781 DL-2-Phenyl-N-(phenylacetyl)glycine CAS No. 35039-72-6

DL-2-Phenyl-N-(phenylacetyl)glycine

Katalognummer: B1614781
CAS-Nummer: 35039-72-6
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: YNNIOBNUNOYVLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-2-Phenyl-N-(phenylacetyl)glycine, also known as DL-2-Phenyl-N-(phenylacetyl)glycine, is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality DL-2-Phenyl-N-(phenylacetyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-2-Phenyl-N-(phenylacetyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

35039-72-6

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

2-phenyl-2-[(2-phenylacetyl)amino]acetic acid

InChI

InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)

InChI-Schlüssel

YNNIOBNUNOYVLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

Sequenz

X

Synonyme

phenacetyl-D-alpha aminophenylacetic acid
phenacetyl-D-alpha aminophenylacetic acid, (R)-isomer
phenacetyl-D-alpha aminophenylacetic acid, (S)-isomer
phenylacetyl phenylglycine

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide: DL-2-Phenyl-N-(phenylacetyl)glycine in Biocatalysis and Enzyme Engineering

Author: BenchChem Technical Support Team. Date: April 2026

DL-2-Phenyl-N-(phenylacetyl)glycine is a specialized synthetic N-acyl amino acid that serves as an indispensable biochemical tool in modern enzyme engineering. While not a therapeutic agent itself, it functions as a critical chiral probe for evaluating the enantioselectivity of N-terminal nucleophile (Ntn) hydrolases, most notably Penicillin G Acylase (PGA). This guide explores its chemical properties, mechanistic utility, and the rigorous experimental workflows required to leverage it in rational enzyme design.

Chemical Structure and Physicochemical Properties

Structurally, DL-2-Phenyl-N-(phenylacetyl)glycine (IUPAC: 2-(phenylacetylamino)-2-phenylacetic acid) consists of a phenylacetic acid moiety linked via an amide bond to a phenylglycine moiety. The α -carbon of the phenylglycine group is a stereocenter, rendering the synthesized compound a racemic mixture of D- and L-enantiomers.

This specific architecture is highly intentional: the phenylacetyl group acts as the recognized acyl donor for PGA, while the racemic phenylglycine acts as a sterically demanding, chiral leaving group.

Table 1: Physicochemical Summary
PropertySpecification
Chemical Name DL-2-Phenyl-N-(phenylacetyl)glycine
Common Synonyms N-phenylacetyl-DL-phenylglycine; 2-(phenylacetylamino)-2-phenylacetic acid
Molecular Formula C16H15NO3
Molecular Weight 269.30 g/mol
Key Structural Features Phenylacetyl group (acyl donor), Phenylglycine (chiral leaving group)
Primary Application Substrate for quantifying enzymatic enantioselectivity ( E -value)

Mechanistic Role in Biocatalysis: The Penicillin Acylase Paradigm

To understand the utility of this compound, one must understand the industrial pressure on Penicillin G Acylase. In nature, PGA hydrolyzes Penicillin G into phenylacetic acid (PAA) and 6-aminopenicillanic acid (6-APA). However, the pharmaceutical industry relies on PGA to operate in reverse (kinetically controlled synthesis) to manufacture semi-synthetic β -lactam antibiotics like ampicillin and cephalexin (1)[1]. These high-value antibiotics require a D-phenylglycine side chain.

Wild-type E. coli PGA exhibits a strict stereopreference for L-enantiomers in its leaving group pocket, largely due to steric orientation enforced by the β R263 residue (2)[2]. To engineer PGA variants capable of accepting D-phenylglycine derivatives for antibiotic synthesis, researchers use DL-2-Phenyl-N-(phenylacetyl)glycine as a high-throughput screening substrate. The enzyme's ability to cleave the D-enantiomer versus the L-enantiomer directly correlates to its viability for industrial ampicillin synthesis.

Pathway Substrate DL-2-Phenyl-N-(phenylacetyl)glycine (Racemic Substrate) ES_Complex Michaelis Complex Substrate->ES_Complex Binding Enzyme Penicillin G Acylase (PGA) Enzyme->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (Ser/Thr-bound) ES_Complex->Acyl_Enzyme Nucleophilic Attack L_Product L-Phenylglycine (Fast Leaving Group) ES_Complex->L_Product WT Preference D_Product D-Phenylglycine (Slow Leaving Group) ES_Complex->D_Product Mutant Preference Acyl_Enzyme->Enzyme Regeneration PAA Phenylacetic Acid (PAA) Acyl_Enzyme->PAA Hydrolysis (H2O)

Enzymatic hydrolysis pathway of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin G Acylase.

Experimental Workflow: Self-Validating Enantioselectivity Assay

To accurately determine the enantiomeric ratio ( E -value) of a mutated enzyme, the experimental protocol must be a self-validating system. The following methodology ensures kinetic integrity by isolating the initial reaction rates ( v0​ ) and preventing analytical artifacts.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 10 mM. Causality: Phosphate buffer maintains the optimal pH for the Ntn-hydrolase catalytic serine/threonine nucleophile without introducing competing amine nucleophiles.

  • Internal Controls (Validation):

    • Run a negative control (buffer + substrate, no enzyme) to quantify and subtract baseline autohydrolysis.

    • Utilize a standard curve of pure L- and D-phenylglycine to validate the linear dynamic range of the HPLC detector.

  • Enzymatic Reaction: Add purified PGA or clarified cell lysate to the substrate solution and incubate at 25°C.

  • Kinetic Quenching: Extract aliquots at precise time intervals (e.g., 1, 3, 5 minutes) and immediately quench by adding 1% trifluoroacetic acid (TFA). Causality: TFA drops the pH drastically, instantly denaturing the enzyme and halting the reaction. Crucial: Limit total substrate conversion to <10%. This strict kinetic requirement ensures measurements reflect true initial rates without product inhibition skewing the data.

  • Chiral HPLC Analysis: Inject the quenched samples into an HPLC equipped with a chiral stationary phase column (e.g., Crownpak CR(+)). Isocratically elute using perchloric acid (pH 1.5) to resolve the released L- and D-phenylglycine peaks.

  • Data Processing: Calculate the enantioselectivity ( E -value) using the ratio of the specificity constants:

    E=(kcat​/KM​)D​(kcat​/KM​)L​​

Workflow Prep 1. Substrate Prep (DL-Racemate) Reaction 2. Enzyme Incubation (<10% Conversion) Prep->Reaction Quench 3. Acid Quenching (1% TFA) Reaction->Quench HPLC 4. Chiral HPLC (L/D Separation) Quench->HPLC Data 5. Kinetic Profiling (E-value Calculation) HPLC->Data

High-throughput chiral screening workflow for evaluating enzyme enantioselectivity.

Case Study: Engineering the β F71 Residue for Altered Stereopreference

A landmark application of DL-2-Phenyl-N-(phenylacetyl)glycine is found in the saturation mutagenesis of the β F71 residue in E. coli PGA (3)[3]. Because β F71 interacts directly with the leaving group of the substrate, altering it fundamentally shifts the enzyme's reactivity toward stereochemical isomers.

Using the assay described above, researchers quantified how different amino acid substitutions at position β F71 impacted chiral discrimination:

Table 2: Impact of β F71 Mutations on PGA Catalytic Properties
PGA VariantRelative Enantiopreference ( E -value shift)Activity toward D-PhenylglycineMechanistic Impact
Wild-Type (WT) Baseline (High L-preference)Baseline (Low) β R263 strictly orients the L-form in the active site.
β F71L ~10-fold decreaseUp to 36-fold increaseAliphatic side chain relaxes steric hindrance, accommodating the D-form.
β F71R DecreasedSignificantly increasedPositive charge enhances the binding affinity of D-enantiomers.
β F71E 3-fold increaseDecreasedTightens the pocket, further restricting D-form entry.
β F71K 6-fold increaseDecreasedIntroduces strong steric/electrostatic repulsion against the D-form.

By utilizing DL-2-Phenyl-N-(phenylacetyl)glycine, the researchers successfully identified the β F71L and β F71R mutants as superior biocatalysts for the synthesis of new penicillins and cephalosporins requiring D-phenylglycine derivatives[4].

Conclusion

The rational design of industrial biocatalysts requires precise molecular probes that bridge the gap between structural biology and applied synthetic chemistry. DL-2-Phenyl-N-(phenylacetyl)glycine acts as exactly that—a targeted, self-reporting substrate that allows researchers to quantify the stereochemical boundaries of Ntn-hydrolases. By adopting rigorous, self-validating kinetic assays with this compound, drug development professionals can successfully engineer the next generation of highly efficient, stereoselective enzymes for antibiotic synthesis.

References

  • Srirangan, K., et al. (2013). Strategies to Improve the Biosynthesis of β -Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. National Institutes of Health (NIH).[Link]

  • Shapovalova, I.V., Alkema, W.B.L., Jamskova, O.V., de Vries, E., Guranda, D.T., Janssen, D.B., & Svedas, V.K. (2009). Mutation of Residue β F71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94-98. National Institutes of Health (NIH).[Link]

  • Alkema, W.B.L., et al. (2004).Penicillin acylase.

Sources

Biocatalytic Resolution of DL-2-Phenyl-N-(phenylacetyl)glycine: Mechanism of Action and Process Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of semi-synthetic β -lactam antibiotics, the production of optically pure chiral synthons is a critical bottleneck. DL-2-Phenyl-N-(phenylacetyl)glycine (commonly referred to as N-phenylacetyl-DL-phenylglycine) serves as the primary racemic substrate for the enzymatic synthesis of D-phenylglycine—a vital building block for broad-spectrum antibiotics such as ampicillin and cephalexin[1].

This whitepaper provides an in-depth technical analysis of the mechanism of action by which Penicillin G Acylase (PGA) (EC 3.5.1.11) achieves perfect kinetic resolution of this racemate. By detailing the molecular dynamics, the Ntn-hydrolase catalytic cycle, and a self-validating experimental workflow, this guide equips process chemists and biocatalysis researchers with the fundamental logic required to scale and optimize this reaction.

Molecular Dynamics & Structural Causality

Penicillin G Acylase is a heterodimeric enzyme belonging to the N-terminal nucleophile (Ntn) hydrolase superfamily. Its ability to resolve DL-2-Phenyl-N-(phenylacetyl)glycine relies on a highly specialized active site architecture that discriminates between enantiomers based on strict spatial constraints[2].

The Structural Basis of Chiral Discrimination

The substrate, DL-2-Phenyl-N-(phenylacetyl)glycine, consists of two distinct functional halves:

  • The Acyl Donor (Phenylacetyl group): Binds to a deep, hydrophobic pocket in the PGA active site. The enzyme exhibits extreme specificity for this moiety, anchoring the substrate into the catalytic core[3].

  • The Leaving Group (DL-phenylglycine moiety): Binds to a stereoselective subsite.

Causality of L-Preference: When the L-enantiomer (N-phenylacetyl-L-phenylglycine) enters the active site, its side chain aligns perfectly, allowing the amide bond to sit precisely above the catalytic nucleophile. Conversely, when the D-enantiomer attempts to bind, its phenyl ring sterically clashes with specific residues in the enzyme's β -subunit (notably β R263 and β F71). This steric hindrance prevents the amide carbonyl from reaching the necessary proximity and orientation for nucleophilic attack, rendering the D-enantiomer entirely unreactive[2].

The Biocatalytic Mechanism of Action

The hydrolysis of the L-enantiomer follows a classical ping-pong bi-bi kinetic mechanism driven by the N-terminal serine ( β S1) of the enzyme.

  • Activation: The α -amino group of β S1 acts as a general base. It abstracts a proton from its own side-chain hydroxyl group, generating a highly reactive alkoxide nucleophile.

  • Nucleophilic Attack: The alkoxide attacks the amide carbonyl of N-phenylacetyl-L-phenylglycine. This forms a high-energy Tetrahedral Intermediate I , which is stabilized by hydrogen bonds within the enzyme's "oxyanion hole" (formed by the backbone amides of β S1 and β Ala69).

  • Leaving Group Departure: The C-N bond collapses. L-phenylglycine is expelled from the active site, leaving behind a covalent acyl-enzyme intermediate (phenylacetyl-O- β S1).

  • Deacylation: A water molecule enters the active site, is deprotonated by the β S1 α -amino group, and attacks the acyl-enzyme complex. This forms Tetrahedral Intermediate II , which subsequently collapses to release phenylacetic acid and regenerate the resting enzyme[1].

Mechanism A Resting PGA (βS1 Nucleophile) C Michaelis Complex (L-enantiomer only) A->C B N-phenylacetyl- DL-phenylglycine B->C Stereoselective Binding I N-phenylacetyl- D-phenylglycine (Unreacted) B->I Steric Clash (βR263, βF71) D Tetrahedral Intermediate I C->D βS1 Attack E Acyl-Enzyme Intermediate D->E C-N Cleavage G L-Phenylglycine (Released) D->G F Tetrahedral Intermediate II E->F H2O Attack F->A Deacylation H Phenylacetic Acid (Released) F->H

Biocatalytic mechanism of PGA-mediated enantioselective resolution.

Quantitative Data: Enzyme Kinetics & Selectivity

Wild-type E. coli PGA demonstrates profound enantioselectivity ( E ), which can be further engineered via directed mutagenesis of the leaving-group pocket (e.g., the β F71 residue) to optimize the resolution of specific bulky derivatives[2].

Table 1: Kinetic Parameters & Enantioselectivity of PGA Variants

ParameterSubstrate EnantiomerRelative Catalytic Efficiency ( kcat​/Km​ )Enantioselectivity ( E )
Wild-Type PGA N-phenylacetyl-L-phenylglycineHigh> 1000
Wild-Type PGA N-phenylacetyl-D-phenylglycineTrace-
PGA Mutant ( β F71K) N-phenylacetyl-L-phenylglycineModerate> 6000
PGA Mutant ( β F71K) N-phenylacetyl-D-phenylglycineNegligible-

Note: Enantioselectivity ( E ) is defined as the ratio of the specificity constants ( kcat​/Km​ ) for the L- vs. D-enantiomers.

Experimental Workflow: A Self-Validating Protocol

To isolate the target D-phenylglycine, the biocatalytic resolution must be coupled with a precisely engineered downstream separation process. The following protocol is designed as a self-validating system , ensuring that physical phase changes and titrimetric data inherently confirm the success of the reaction.

Phase 1: Biocatalytic Resolution (The Self-Validating Step)
  • Substrate Solubilization: Suspend 100 mM of DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM potassium phosphate buffer.

    • Causality: The racemate has limited aqueous solubility at low pH. Adjusting the initial pH to 7.5 deprotonates the carboxylate group, ensuring complete dissolution and providing the optimal pH environment for PGA activity.

  • Enzyme Addition: Add immobilized E. coli PGA (e.g., covalently bound to an oxirane-acrylic resin) to the reactor at 28°C.

    • Causality: Immobilization prevents protein contamination in the final product and allows for straightforward mechanical recovery of the biocatalyst for subsequent batch cycles.

  • pH-Stat Titration (Validation Metric): As the enzyme hydrolyzes the L-enantiomer, phenylacetic acid is released, dropping the pH. Maintain the pH strictly at 7.5 using a pH-stat titrator dispensing 1.0 M NaOH.

    • Self-Validation: Because the enzyme is >99% selective for the L-enantiomer, the reaction will naturally arrest exactly when 50% of the racemic starting material is consumed. When the base consumption flatlines at exactly 0.5 equivalents, the operator has real-time, definitive proof of perfect kinetic resolution.

Phase 2: Downstream Separation & Extraction
  • Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized PGA.

  • Acidification: Chill the filtrate to 4°C and slowly add 6M HCl until the solution reaches pH 2.0 .

    • Causality: At pH 2.0, the unreacted N-phenylacetyl-D-phenylglycine ( pKa​≈3.5 ) and the byproduct phenylacetic acid ( pKa​≈4.3 ) are fully protonated and electrically neutral. Conversely, the cleaved L-phenylglycine has a protonated amino group ( pKa​≈9.0 ) and a protonated carboxyl group, giving it a net positive charge.

  • Liquid-Liquid Extraction: Extract the aqueous mixture three times with equal volumes of ethyl acetate.

    • Causality: The neutral D-enantiomer and phenylacetic acid partition exclusively into the organic phase. The positively charged L-phenylglycine is forced to remain in the aqueous phase, achieving near-perfect separation without the need for complex chromatography.

Phase 3: Chemical Hydrolysis to Target Synthon
  • Solvent Removal: Evaporate the ethyl acetate phase under reduced pressure to yield a solid mixture of N-phenylacetyl-D-phenylglycine and phenylacetic acid.

  • Acid Hydrolysis: Reflux the solid residue in 6M HCl for 4 hours to chemically cleave the phenylacetyl group from the D-enantiomer.

  • Crystallization: Cool the mixture and adjust the pH to 5.5 (the isoelectric point of D-phenylglycine) using ammonium hydroxide. Optically pure D-phenylglycine will precipitate as white crystals, ready for filtration and drying.

Protocol S1 1. Substrate Preparation Racemate in 50 mM Phosphate Buffer (pH 7.5) S2 2. Enzymatic Resolution Immobilized PGA, 28°C, pH-stat titration S1->S2 S3 3. Reaction Termination Filter out Immobilized PGA at 50% conversion S2->S3 Base consumption halts S4 4. Acidification & Extraction Adjust to pH 2.0, Extract with Ethyl Acetate S3->S4 S5A 5A. Aqueous Phase L-Phenylglycine (Protonated) S4->S5A Partition S5B 5B. Organic Phase N-phenylacetyl-D-phenylglycine + PAA S4->S5B Partition S6 6. Chemical Hydrolysis 6M HCl, Reflux (Organic Phase residue) S5B->S6 Solvent Evaporation S7 7. Crystallization Optically Pure D-Phenylglycine S6->S7

Self-validating workflow for the kinetic resolution and extraction of D-phenylglycine.

References[1] Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics, ACS Publications. Available at: https://pubs.acs.org/[3] Selectivity of penicillin G acylase towards phenylacetic acid derivatives in amide bond synthesis in toluene, ResearchGate. Available at: https://www.researchgate.net/[2] Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties, PMC (National Institutes of Health). Available at: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Synthesis Pathways and Methodological Validation for DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Chemical Context

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is an N-acylated derivative of the non-proteinogenic amino acid phenylglycine. In the realm of biocatalysis and drug development, this compound is not merely an intermediate; it serves as a critical biochemical probe. Specifically, it is utilized as a benchmark racemic substrate to evaluate the enantioselectivity and chiral discrimination capabilities of N-terminal nucleophile (Ntn) hydrolases, such as Escherichia coli Penicillin Acylase (PA)[1].

By measuring the kinetic parameters ( kcat​/Km​ ) during the enzymatic hydrolysis of this specific substrate, researchers can quantify the enantioselectivity value ( E ) of engineered enzyme mutants, driving advancements in the green synthesis of semi-synthetic β -lactam antibiotics[1].

To support these advanced biocatalytic assays, the chemical synthesis of DL-2-Phenyl-N-(phenylacetyl)glycine must be highly pure, scalable, and reproducible.

Mechanistic Pathway Analysis: The Schotten-Baumann Acylation

While peptide coupling reagents (e.g., EDC/HOBt) can be used to form the amide bond between phenylacetic acid and DL-phenylglycine, the most robust, atom-economical, and scalable approach is the Schotten-Baumann reaction . This pathway utilizes aqueous alkaline conditions to facilitate the nucleophilic acyl substitution between DL-phenylglycine and phenylacetyl chloride[2].

The Causality of Reaction Conditions

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a recipe:

  • Aqueous Base (NaOH) as an Activator: DL-phenylglycine exists as a zwitterion in neutral aqueous solutions. To make the amine a viable nucleophile, the pH must be elevated above the pKa​ of the ammonium group ( ∼9.0 ). The addition of NaOH deprotonates both the carboxylic acid (ensuring solubility) and the ammonium ion, generating the highly nucleophilic free amine.

  • Thermal Control (0–5 °C): Phenylacetyl chloride is highly electrophilic. In an aqueous alkaline environment, it is susceptible to competitive hydrolysis, yielding phenylacetic acid as an unwanted byproduct. By maintaining the reaction strictly between 0 °C and 5 °C, the activation energy barrier for the amine nucleophilic attack is easily overcome, while the background hydrolysis rate is kinetically suppressed.

  • pH Maintenance (Self-Validating System): The acylation reaction generates one equivalent of hydrochloric acid (HCl). If the pH drops, the amine will reprotonate, halting the reaction. Continuous monitoring and adjustment of the pH to ≥10 is a self-validating control mechanism that ensures the reaction proceeds to completion.

Mechanistic Visualization

SynthesisWorkflow PG DL-2-Phenylglycine (Zwitterion) NaSalt Sodium Phenylglycinate (Active Nucleophile) PG->NaSalt Deprotonation Base Aqueous NaOH (pH > 10) Base->NaSalt Intermediate Reaction Mixture (Na-Salt of Product) NaSalt->Intermediate N-Acylation PAC Phenylacetyl Chloride (Dropwise, 0-5°C) PAC->Intermediate Acid Acidification (HCl) (pH ~2) Intermediate->Acid Workup Product DL-2-Phenyl-N-(phenylacetyl)glycine (Precipitate) Acid->Product Precipitation

Caption: Schotten-Baumann synthesis workflow for DL-2-Phenyl-N-(phenylacetyl)glycine.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. At each critical juncture, an observable metric ensures the integrity of the synthesis[2].

Reagents Required:

  • DL-2-Phenylglycine (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Sodium hydroxide (Aqueous, 2M and 10% w/v)

  • Hydrochloric acid (Concentrated, 12M)

  • Deionized water & Ethyl acetate (for TLC)

Step-by-Step Methodology:

  • Substrate Activation: Suspend 10.0 g (66.1 mmol) of DL-2-phenylglycine in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer. Slowly add 2M NaOH until the solid completely dissolves and the pH stabilizes at ∼10.5 . Validation: Complete dissolution confirms the formation of the soluble sodium phenylglycinate salt.

  • Electrophilic Addition: Immerse the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Transfer 9.6 mL (72.7 mmol, 1.1 eq) of phenylacetyl chloride to a pressure-equalizing dropping funnel.

  • Controlled Acylation: Add the phenylacetyl chloride dropwise over 30–45 minutes. Critical Control: Simultaneously add 10% NaOH dropwise to maintain the pH between 9.5 and 10.5. Do not allow the temperature to exceed 5 °C.

  • In-Process Monitoring: Once addition is complete, stir the mixture for an additional 2 hours at room temperature. Validation: Perform TLC (Eluent: Dichloromethane/Methanol 9:1 with a drop of acetic acid). The disappearance of the ninhydrin-active phenylglycine spot confirms reaction completion.

  • Precipitation and Recovery: Cool the reaction mixture back to 0 °C. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0. Causality: The highly acidic environment protonates the carboxylate group, rendering the N-acyl amino acid insoluble in water. A dense white precipitate will form.

  • Purification: Filter the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 x 30 mL) to remove NaCl and unreacted phenylglycine hydrochloride. Recrystallize the crude solid from a boiling mixture of ethanol/water (1:2 v/v) to yield pure DL-2-Phenyl-N-(phenylacetyl)glycine as white crystalline needles.

Quantitative Data & Yield Analysis

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative parameters and analytical benchmarks for the synthesized compound.

ParameterExpected Value / ConditionAnalytical Purpose
Molar Ratio (Amine : Acid Chloride) 1.0 : 1.1Ensures complete consumption of the amino acid while minimizing di-acylation.
Reaction Temperature 0 °C to 5 °CSuppresses hydrolysis of phenylacetyl chloride.
Precipitation pH 2.0Guarantees full protonation of the carboxylic acid for maximum yield.
Typical Isolated Yield 78% – 85%Indicates a successful Schotten-Baumann coupling.
Physical Appearance White crystalline solidVisual confirmation of purity post-recrystallization.

Application: Enzymatic Chiral Discrimination

Once synthesized, DL-2-Phenyl-N-(phenylacetyl)glycine is primarily utilized to probe the active site of enzymes like Penicillin Acylase[1]. The enzyme exhibits stereoselective hydrolysis, preferentially cleaving the phenylacetyl group from the L-enantiomer, leaving the D-enantiomer intact.

EnzymaticResolution Substrate DL-2-Phenyl-N-(phenylacetyl)glycine (Racemic Substrate) Enzyme Penicillin Acylase (PA) (Stereoselective Hydrolysis) Substrate->Enzyme Binding L_Product L-Phenylglycine + Phenylacetic Acid Enzyme->L_Product Fast Hydrolysis (k_cat/K_m high) D_Substrate D-2-Phenyl-N-(phenylacetyl)glycine (Unreacted) Enzyme->D_Substrate Slow/No Hydrolysis (k_cat/K_m low)

Caption: Stereoselective hydrolysis of the synthesized racemate by Penicillin Acylase.

By utilizing the synthesized racemate in these assays, researchers can engineer enzymes with higher E -values, optimizing the industrial production of enantiopure amino acids and pharmaceutical intermediates[1].

References

  • Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Navigating the Nuances of Phenylglycine Derivatives: A Technical Guide to N-Acetyl-DL-Phenylglycine and Phenylacetylglycine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of chemical compounds are fundamental to scientific research and pharmaceutical development. The compound "DL-2-Phenyl-N-(phenylacetyl)glycine" presents a potential ambiguity in its nomenclature. A systematic interpretation suggests a glycine backbone with both a phenyl group on the alpha-carbon and an N-phenylacetyl group. However, this specific structure is not commonly referenced in chemical literature. It is more probable that this name is a conflation of two more prevalent and well-documented compounds: N-acetyl-dl-phenylglycine and Phenylacetylglycine . This guide provides a comprehensive technical overview of both of these molecules, addressing their molecular weight, solubility, and relevant experimental protocols to empower researchers in their work.

Section 1: N-Acetyl-DL-Phenylglycine (CAS: 15962-46-6)

N-Acetyl-DL-phenylglycine is an amino acid derivative characterized by an acetyl group attached to the nitrogen of DL-phenylglycine.[1] It serves as a crucial building block in various synthetic applications, including pharmaceutical development.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of N-acetyl-DL-phenylglycine is essential for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[4]
Molecular Weight 193.20 g/mol [4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 196.0 to 200.0 °C
Solubility Soluble in water, methanol, and other organic solvents.[1]
Molecular Structure

Caption: Molecular structure of N-Acetyl-DL-Phenylglycine.

Section 2: Phenylacetylglycine (CAS: 500-98-1)

Phenylacetylglycine, also known as phenaceturic acid, is a glycine conjugate of phenylacetic acid.[6] It is a metabolite found in humans and other organisms, resulting from the metabolism of phenylalanine by gut microbiota.[7][8] This compound is of significant interest in biomedical research, particularly in studies related to cardiovascular health and metabolic disorders.[9][10]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Phenylacetylglycine.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[7]
Molecular Weight 193.20 g/mol [7]
Appearance White to off-white solid[]
Melting Point 143-147 °C[]
Solubility 7.3 mg/mL in water at 11 °C.[7] Soluble in methanol, ethanol, DMSO, and dimethylformamide.[6][] Predicted water solubility is 0.66 g/L.[12]
Molecular Structure

Caption: Molecular structure of Phenylacetylglycine.

Section 3: Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical step in its characterization and is essential for designing experiments in drug discovery and development. The following protocol outlines a general method for determining the solubility of amino acid derivatives like N-acetyl-DL-phenylglycine and Phenylacetylglycine.

Principle

This protocol is based on the equilibrium saturation method, where an excess of the solid compound is equilibrated with a solvent to create a saturated solution. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • N-acetyl-DL-phenylglycine or Phenylacetylglycine

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Microcentrifuge tubes (2 mL)

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

Solubility_Determination_Workflow A 1. Sample Preparation Weigh excess solid into microcentrifuge tubes. B 2. Solvent Addition Add a known volume of the desired solvent. A->B C 3. Equilibration Incubate at a constant temperature with agitation for 24-48 hours. B->C D 4. Phase Separation Centrifuge to pellet the undissolved solid. C->D E 5. Sample Collection Carefully collect the supernatant. D->E F 6. Filtration (Optional) Filter the supernatant to remove any remaining particulates. E->F G 7. Dilution Dilute the saturated solution to fall within the analytical range. F->G H 8. Quantification Analyze the concentration using HPLC or UV-Vis spectrophotometry. G->H I 9. Calculation Calculate the solubility based on the measured concentration and dilution factor. H->I

Caption: Workflow for determining the solubility of a compound.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent with known concentrations to generate a calibration curve.

  • Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent to the microcentrifuge tube.

  • Equilibration: Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Causality and Self-Validation
  • Why excess solid? Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

  • Why equilibration for 24-48 hours? This extended period allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

  • Why centrifugation? This step is crucial for effectively separating the solid and liquid phases, ensuring that the collected supernatant is free of undissolved particles that would lead to an overestimation of solubility.

  • Why a calibration curve? A calibration curve generated from standards of known concentrations provides a reliable and accurate means to quantify the concentration of the unknown sample, ensuring the trustworthiness of the results.

Section 4: Applications and Field-Proven Insights

N-Acetyl-DL-Phenylglycine is primarily utilized as a chiral resolving agent in the synthesis of optically pure compounds.[13][14] Its application in the pharmaceutical industry extends to its use as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Researchers in drug design may use it as a starting material for creating novel molecules with potential therapeutic activity.

Phenylacetylglycine has garnered significant attention in recent years due to its role as a gut microbiota-derived metabolite.[8][9] Studies have linked elevated levels of phenylacetylglycine to cardiovascular diseases, making it a potential biomarker.[9][10] For drug development professionals, understanding the metabolic pathways that produce phenylacetylglycine is crucial when evaluating the safety and efficacy of new drugs that may interact with the gut microbiome. Furthermore, its biological activities suggest it could be a target for therapeutic intervention.[9][15]

Conclusion

While the nomenclature "DL-2-Phenyl-N-(phenylacetyl)glycine" can be ambiguous, a thorough investigation points towards two distinct and scientifically significant compounds: N-acetyl-DL-phenylglycine and Phenylacetylglycine. This guide has provided a detailed technical overview of their molecular weights, solubility data, and a robust protocol for solubility determination. By understanding the properties and applications of these compounds, researchers, scientists, and drug development professionals can make more informed decisions in their respective fields, ultimately contributing to the advancement of science and medicine.

Sources

Biocatalytic Profiling of DL-2-Phenyl-N-(phenylacetyl)glycine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine (PhAc-DL-Phg) and its structural derivatives are pivotal chiral probes in modern biocatalysis. As synthetic substrates, they are primarily utilized to interrogate the stereochemical boundaries and kinetic properties of N-terminal nucleophile (Ntn) hydrolases, most notably Escherichia coli Penicillin Acylase (PA). This technical guide outlines the mechanistic rationale, experimental workflows, and analytical frameworks required to perform a preliminary investigation of PhAc-DL-Phg derivatives. The ultimate objective of these investigations is to engineer biocatalysts capable of synthesizing D-phenylglycine-derived semi-synthetic β-lactam antibiotics (e.g., ampicillin, cephalexin) with high atom economy and enantiomeric purity.

Mechanistic Basis of Chiral Discrimination

Penicillin Acylase operates via an acyl-enzyme intermediate mechanism initiated by the nucleophilic attack of the catalytic β-Ser1 residue. The enzyme's active site is bipartite: a tight, hydrophobic pocket accommodates the N-phenylacetyl moiety (acyl donor), while a more spacious, stereoselective subsite binds the leaving group (phenylglycine).

Wild-type PA exhibits profound enantioselectivity toward the L-enantiomer of PhAc-Phg. This chiral discrimination is sterically enforced by active site residues, particularly βR263 and βF71, which orient the L-form for optimal nucleophilic attack while sterically hindering the D-form. By synthesizing derivatives of PhAc-DL-Phg and evaluating them against site-directed PA mutants (e.g., βF71K, βF71R), researchers can systematically map the leaving group subsite. Modulating these interactions is critical for shifting the enzyme's specificity toward D-phenylglycine derivatives, which are the required acyl donors for industrial antibiotic synthesis () [1].

Experimental Workflow and Methodologies

Workflow Syn 1. Substrate Prep PhAc-DL-Phg Synthesis Inc 2. Enzyme Assay Incubation with PA Syn->Inc Quench 3. Quenching TFA Addition Inc->Quench HPLC 4. Chiral HPLC Enantiomer Separation Quench->HPLC Data 5. Kinetic Analysis Calculate E-value HPLC->Data

Step-by-step workflow for the kinetic profiling of PhAc-DL-Phg derivatives.

Protocol 1: High-Throughput Enzymatic Hydrolysis Assay

Objective: Determine initial reaction rates ( v0​ ) to extract Michaelis-Menten kinetic parameters.

Methodology:

  • Substrate Preparation: Dissolve PhAc-DL-Phg derivatives in a 100 mM potassium phosphate buffer (pH 7.5) to create a concentration gradient (0.1 mM to 10 mM).

    • Causality: A pH of 7.5 mimics the physiological optimum for PA, ensuring the β-Ser1 nucleophile is appropriately deprotonated for optimal catalysis.

  • Enzyme Incubation: Initiate the reaction by adding purified PA (wild-type or mutant) at a final concentration of 10-50 nM. Incubate at 25°C under continuous orbital shaking (300 rpm).

  • Kinetic Quenching: At precise time intervals (e.g., 1, 3, 5, 10 minutes), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA induces instantaneous protonation of the catalytic residues and triggers rapid protein precipitation. This irreversibly arrests acyl-enzyme intermediate formation, freezing the kinetic state to prevent data skewing during downstream analysis.

  • Self-Validating Control: Run a parallel "no-enzyme" blank containing only the substrate and buffer. This quantifies spontaneous background hydrolysis of the amide bond, which must be subtracted from the experimental data to isolate enzyme-specific kinetics.

Protocol 2: Chiral HPLC for Enantioselectivity (E-value) Determination

Objective: Quantify the enantiomeric excess ( ee ) of the released phenylglycine to calculate the Enantiomeric Ratio (E-value).

Methodology:

  • Sample Preparation: Centrifuge the quenched reaction mixtures at 14,000 x g for 10 minutes to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL of the filtrate onto a chiral stationary phase column (e.g., Crownpak CR(+)). Use an isocratic mobile phase of aqueous perchloric acid (pH 1.5) at a flow rate of 0.8 mL/min.

    • Causality: The chiral crown ether stationary phase forms transient inclusion complexes with primary amines. Operating at a highly acidic pH of 1.5 ensures the phenylglycine amino group is fully protonated, maximizing interaction with the chiral selector and allowing direct resolution of L- and D- enantiomers without the need for error-prone pre-column derivatization.

  • Detection & Analysis: Monitor absorbance at 210 nm. Calculate the E-value using the equation: E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] , where c is the conversion rate and ees​ is the enantiomeric excess of the remaining substrate.

  • Self-Validating Control: Inject a racemic standard of PhAc-DL-Phg and DL-phenylglycine prior to experimental samples. This validates baseline resolution ( Rs​>1.5 ) and establishes precise retention times for the L- and D- peaks, ensuring peak integration is structurally verified.

Mechanistic Pathway Visualization

Mechanism S DL-2-Phenyl-N-(phenylacetyl)glycine (PhAc-DL-Phg) ES Enzyme-Substrate Complex (Chiral Recognition via βF71) S->ES Binding E Penicillin Acylase (PA) Active Site (β-Ser1) E->ES EI Acyl-Enzyme Intermediate (Phenylacetyl-PA) ES->EI Nucleophilic Attack P2 L- or D-Phenylglycine (Leaving Group) ES->P2 Release EI->E Enzyme Regeneration P1 Phenylacetic Acid (Acyl Donor Product) EI->P1 Hydrolysis (H2O)

Enzymatic hydrolysis mechanism of PhAc-DL-Phg by Penicillin Acylase.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters demonstrating how active site mutations (specifically at residue βF71) alter the enzyme's affinity and catalytic efficiency toward the enantiomers of PhAc-DL-Phg.

Enzyme VariantSubstrate Enantiomer Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ , s−1μM−1 )Enantiomeric Ratio (E-value)
Wild-Type PAL-PhAc-Phg12.545.23.61> 1000
Wild-Type PAD-PhAc-Phg850.00.050.00005N/A
PA-βF71KL-PhAc-Phg45.012.40.2715
PA-βF71KD-PhAc-Phg120.02.10.017N/A
PA-βF71RL-PhAc-Phg38.518.60.4822
PA-βF71RD-PhAc-Phg95.01.90.020N/A

Data Interpretation: The wild-type enzyme shows extreme preference for the L-enantiomer. Mutations at the βF71 residue (e.g., βF71K, βF71R) significantly decrease the Km​ and increase the kcat​ for the D-enantiomer, effectively lowering the E-value and demonstrating an enhanced capacity to process D-phenylglycine derivatives. This represents a critical milestone in engineering PA for the biocatalytic synthesis of semi-synthetic penicillins.

References

  • Shapovalova, I. V., Alkema, W. B. L., Jamskova, O. V., de Vries, E., Guranda, D. T., Janssen, D. B., & Svedas, D. B. (2009). Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94–98.[Link]

DL-2-Phenyl-N-(phenylacetyl)glycine: A Comprehensive Guide to Synthesis, Spectral Characterization, and Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine—commonly referred to as N-phenylacetyl-DL-phenylglycine—is a critical intermediate and substrate in the fields of synthetic organic chemistry and biocatalysis. Structurally characterized by a phenylglycine core N-acylated with a phenylacetyl group, this compound serves as a premier substrate for evaluating the enantioselectivity of enzymes such as Penicillin G Acylase (PGA)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, NMR/IR spectral assignment, and biocatalytic application of this molecule. The methodologies detailed herein are designed to ensure high-fidelity data generation and robust experimental reproducibility.

Chemical Synthesis: The Schotten-Baumann Protocol

The synthesis of N-phenylacetyl-DL-phenylglycine relies on a kinetically controlled Schotten-Baumann acylation. By operating in a biphasic or mixed aqueous-organic system, we can selectively acylate the primary amine of phenylglycine while suppressing the competitive hydrolysis of the highly reactive acyl chloride[2].

Step-by-Step Methodology
  • Preparation of the Amine Nucleophile: Dissolve 1.0 equivalent of DL-phenylglycine in a 1.5 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The alkaline environment is critical: it deprotonates the carboxylic acid (ensuring solubility) and the amine (rendering it a potent nucleophile).

  • Acyl Donor Addition: Dissolve 1.1 equivalents of phenylacetyl chloride in a water-miscible organic solvent, such as acetone[2].

  • Temperature-Controlled Acylation: Cool the aqueous amine solution to 0–5 °C using an ice bath. Add the phenylacetyl chloride solution dropwise over 15–20 minutes under vigorous stirring. The low temperature is a causal necessity to minimize the hydrolysis of the acyl chloride into phenylacetic acid.

  • Reaction Maturation: Allow the mixture to stir for an additional 60 minutes at low temperature, then gradually warm to room temperature.

  • Acidification and Precipitation: Transfer the mixture to an ice bath and acidify to pH 2.0 using 2N HCl. The protonation of the carboxylate drastically reduces the compound's aqueous solubility, driving the precipitation of the target N-acyl amino acid as a white solid.

  • Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove inorganic salts, and recrystallize from an ethanol/water mixture to achieve analytical purity.

Synthesis N1 DL-Phenylglycine + NaOH (aq) N3 Schotten-Baumann Acylation (0-5 °C) N1->N3 N2 Phenylacetyl Chloride (Acetone) N2->N3 N4 Acidification (HCl) to pH 2 N3->N4 N5 DL-2-Phenyl-N- (phenylacetyl)glycine N4->N5

Workflow for the Schotten-Baumann synthesis of N-(phenylacetyl)glycine.

Nuclear Magnetic Resonance (NMR) Characterization

The structural verification of DL-2-Phenyl-N-(phenylacetyl)glycine relies heavily on 1H and 13C NMR spectroscopy. The spectrum is uniquely defined by the anisotropic deshielding effects of the two independent aromatic systems.

1H NMR Causality and Assignments

The alpha-proton (α-CH) of the phenylglycine moiety is highly deshielded, typically appearing as a doublet at ~5.35 ppm. This profound downfield shift is caused by the combined electron-withdrawing effects of the adjacent carboxylic acid, the amide nitrogen, and the orthogonal magnetic field generated by the π-electrons of the geminal phenyl ring[3]. The methylene protons (CH₂) of the phenylacetyl group appear as a sharp singlet at ~3.55 ppm; however, in highly concentrated chiral environments, restricted rotation around the amide bond can cause these protons to exhibit diastereotopic splitting (an AB quartet).

Table 1: 1H NMR Spectral Data Summary (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Structural Assignment
-COOH 12.80Broad singlet1HHighly deshielded due to acidic nature and rapid chemical exchange.
-NH- 8.85Doublet (J = 7.8 Hz)1HAmide proton, deshielded by the adjacent carbonyl; couples with α-CH.
Ar-H 7.20 - 7.40Multiplet10HOverlapping resonances from both the phenylglycine and phenylacetyl rings.
α-CH 5.35Doublet (J = 7.8 Hz)1HDeshielded by adjacent N, COOH, and the anisotropic effect of the phenyl ring[3].
-CH₂- 3.55Singlet2HMethylene protons of the isolated phenylacetyl group.

Table 2: 13C NMR Spectral Data Summary (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Structural Assignment
C=O (Acid) 171.8Carboxylic acid carbonyl carbon.
C=O (Amide) 170.2Secondary amide carbonyl carbon.
Ar-C (Ipso) 137.5, 136.2Quaternary aromatic carbons linking to the aliphatic chain.
Ar-C (CH) 126.5 - 129.5Aromatic methine carbons.
α-CH 56.4Chiral center carbon of the phenylglycine core.
-CH₂- 42.1Methylene carbon of the phenylacetyl group.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides critical insights into the hydrogen-bonding network of the N-acyl amino acid in the solid state.

Vibrational Causality

The Amide I band (C=O stretch) typically appears at ~1645 cm⁻¹, which is significantly lower than the frequency of a free, non-hydrogen-bonded amide carbonyl (~1680 cm⁻¹). This bathochromic shift is a direct result of strong intermolecular hydrogen bonding between the amide carbonyl and the carboxylic acid hydroxyl group of adjacent molecules in the crystal lattice[4]. Furthermore, the Amide II band (a coupling of the N-H bend and C-N stretch) at ~1535 cm⁻¹ corroborates the trans-configuration of the secondary amide[4].

Table 3: IR Spectral Data Summary (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
~3320 N-H StretchIndicates a secondary amide; broadened by hydrogen bonding.
2500 - 3030 O-H StretchBroad band typical of carboxylic acid dimers.
~1720 C=O Stretch (Acid)Carboxylic acid carbonyl stretching.
~1645 C=O Stretch (Amide I)Lowered frequency due to strong intermolecular H-bonding[4].
~1535 N-H Bend (Amide II)Coupled with C-N stretch; confirms trans-amide geometry.
~1220 C-O StretchCarboxylic acid C-O single bond stretching.
695, 740 C-H Out-of-plane bendConfirms the presence of monosubstituted benzene rings.

Biocatalytic Applications: Enzymatic Resolution

DL-2-Phenyl-N-(phenylacetyl)glycine serves as a premier substrate for evaluating the enantioselectivity of Penicillin G Acylase (PGA). PGA possesses a highly specific, hydrophobic acyl-binding pocket that perfectly accommodates the phenylacetyl moiety. Due to the strict steric constraints of the enzyme's active site, PGA exhibits profound chiral discrimination, stereoselectively hydrolyzing the L-enantiomer of the substrate while leaving the D-enantiomer completely unreacted[1]. This kinetic resolution is a cornerstone in the industrial production of optically pure D-phenylglycine, a vital building block for semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.

EnzymaticResolution S1 Racemic DL-2-Phenyl-N- (phenylacetyl)glycine E1 Penicillin G Acylase (PGA) Stereoselective Hydrolysis S1->E1 P1 L-Phenylglycine + Phenylacetic Acid E1->P1 Hydrolyzed P2 D-2-Phenyl-N- (phenylacetyl)glycine E1->P2 Unreacted

PGA-catalyzed enantioselective hydrolysis of the racemic substrate.

Self-Validating Systems for Protocol Integrity

To ensure the integrity of the synthesized DL-2-Phenyl-N-(phenylacetyl)glycine, the protocol must incorporate a self-validating feedback loop prior to its use in biocatalytic assays:

  • 2D NMR Validation (COSY): Thermal data (melting point) alone is insufficient to confirm structural connectivity. We mandate running a 2D 1H-1H COSY NMR experiment. If the compound is pure and correctly structured, the amide proton (~8.85 ppm) will show a distinct, unambiguous cross-peak with the alpha-proton (~5.35 ppm). The absence of this coupling immediately flags an acylation failure or structural degradation, preventing downstream biocatalytic errors.

  • Chiral HPLC Baseline Establishment: Before subjecting the compound to PGA hydrolysis, the racemate must be analyzed via chiral HPLC (e.g., using a Chiralcel OD-H column). This establishes a perfect 50:50 baseline integration for the L- and D-enantiomers. Any deviation from this baseline prior to enzymatic exposure indicates spontaneous resolution or contamination during crystallization, invalidating the substrate for kinetic studies.

References

  • [1] Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. PubMed Central (PMC).

  • [3] Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy | The Journal of Organic Chemistry. ACS Publications.

  • [4] Synthesis and Antibacterial Evaluation of New N-acyl Derivatives of (±) norleucine. JETIR.org.

  • [2] Phenylacetyl Chloride | High-Purity Reagent Supplier. Benchchem.

Sources

Comprehensive Technical Guide on DL-2-Phenyl-N-(phenylacetyl)glycine: Chemical Properties, Safety Data, and Biochemical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract DL-2-Phenyl-N-(phenylacetyl)glycine (C₁₆H₁₅NO₃) is a specialized synthetic intermediate and biochemical probe predominantly utilized in the kinetic profiling of N-terminal nucleophile (Ntn) hydrolases. This whitepaper provides an authoritative overview of its chemical identity, safety data sheet (SDS) guidelines, and its critical role as a racemic substrate in evaluating the enantioselectivity of Escherichia coli Penicillin Acylase (PA) mutants.

Chemical Identity & Structural Context

To understand the utility of DL-2-Phenyl-N-(phenylacetyl)glycine, we must first deconstruct its chemical architecture. The molecule consists of a phenylacetic acid moiety (the acyl donor) linked via an amide bond to a DL-phenylglycine moiety (the leaving group).

  • IUPAC Name: 2-phenyl-2-(2-phenylacetamido)acetic acid

  • Molecular Formula: C₁₆H₁₅NO₃

  • Molecular Weight: 269.30 g/mol

  • CAS Registry Number Context: While constituent fragments such as N-phenylacetylglycine (CAS 500-98-1) and D-phenylglycine (CAS 875-74-1) possess widely recognized commercial identifiers, the intact racemic entity DL-2-Phenyl-N-(phenylacetyl)glycine is predominantly a custom-synthesized biochemical probe. Consequently, it lacks a ubiquitous commercial CAS registry number [2], necessitating in-house synthesis and rigorous independent safety evaluations prior to enzymatic assays.

Biochemical Causality: Penicillin Acylase Enantioselectivity

As a Senior Application Scientist, I often emphasize that substrate selection is the foundation of robust enzyme engineering. E. coli Penicillin Acylase (PA) is an Ntn-hydrolase that relies on a catalytic βSer1 residue to attack the amide bond of phenylacetylated substrates [2].

Why use DL-2-Phenyl-N-(phenylacetyl)glycine? The racemic nature of the leaving group (DL-phenylglycine) makes it an ideal probe for chiral discrimination. Wild-type PA exhibits profound enantioselectivity (high E-value) for the L-enantiomer because the βR263 residue in the active site specifically stabilizes the L-form, while the D-form experiences steric clashes [1]. By mutating residues that interact with the leaving group—specifically βF71—researchers can fundamentally alter the enzyme's stereospecificity and turnover rates.

EnzymaticLogic Sub Racemic Substrate (DL-2-Phenyl-N-(phenylacetyl)glycine) Enz Penicillin Acylase (βSer1) Sub->Enz L_Bind L-Enantiomer (βR263 Stabilized) Enz->L_Bind High E-value D_Bind D-Enantiomer (Steric Clash) Enz->D_Bind Low E-value L_Prod L-Phenylglycine + PAA L_Bind->L_Prod Fast Cleavage D_Prod D-Phenylglycine + PAA D_Bind->D_Prod Slow Cleavage

Enantioselective cleavage of the racemic substrate by E. coli Penicillin Acylase active site.

Quantitative Impact of βF71 Mutations

The table below summarizes the kinetic causality of mutating the βF71 residue when hydrolyzing N-phenylacetylated amino acids, demonstrating how structural changes dictate functional outcomes [1].

Enzyme VariantRelative Catalytic Activity ( kcat​ )Enantioselectivity (E-value) ShiftMechanistic Consequence
Wild-Type (WT) Baseline (1x)High (Baseline)Strong L-enantiomer preference via βR263 orientation.
βF71L >36x Increase~10x DecreaseHighly active turnover but poor chiral discrimination.
βF71E Decreased affinity3x IncreaseEnhanced stereospecificity at the cost of lower turnover.
βF71K Variable6x IncreaseMaximum chiral discrimination due to altered pocket charge.

Safety Data Sheet (SDS) & Handling Guidelines

Because this compound is typically synthesized in-house, laboratories must adhere to a derived Safety Data Sheet (SDS) based on the GHS classification of structurally analogous amido-acids.

Section 1: Hazard Identification

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Section 2: Precautionary Measures & Exposure Controls

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat.

  • Engineering Controls: All powder handling and weighing must be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.

Section 3: First Aid & Storage

  • Storage: Store at 4°C in a tightly sealed, light-resistant container. Keep away from strong oxidizing agents to prevent degradation of the secondary amine linkage.

  • Spill Response: Moisten spilled powder with water to suppress dust generation, sweep into a hazardous waste container, and wash the area with a 5% sodium bicarbonate solution.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality.

Protocol A: Synthesis via Schotten-Baumann Amidation

This protocol generates the racemic substrate required for kinetic assays.

  • Preparation: Dissolve 10 mmol of DL-phenylglycine in 20 mL of 1M NaOH.

    • Causality: The alkaline environment deprotonates the zwitterionic amino acid, rendering the amine group highly nucleophilic for the upcoming acyl substitution.

  • Acylation: Cool the solution to 0°C in an ice bath. Add 12 mmol of phenylacetyl chloride dropwise over 30 minutes under vigorous stirring.

    • Causality: The reaction is highly exothermic. Maintaining 0°C is critical to suppress the competing hydrolysis of phenylacetyl chloride into phenylacetic acid, ensuring a high amidation yield.

  • Acidification: Slowly add 6M HCl until the solution reaches pH 2.0.

    • Causality: Protonating the carboxylate group of the newly formed DL-2-Phenyl-N-(phenylacetyl)glycine drastically reduces its aqueous solubility, forcing the product to precipitate.

  • Self-Validation (Purification): Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol. Confirm the product mass via LC-MS (Expected m/z : 270.1 [M+H]+ ).

Synthesis A DL-Phenylglycine C Schotten-Baumann (NaOH, 0°C) A->C B Phenylacetyl Chloride B->C D Acidification (HCl, pH 2) C->D Salt Intermediate E DL-2-Phenyl-N- (phenylacetyl)glycine D->E Precipitation

Chemical synthesis workflow of DL-2-Phenyl-N-(phenylacetyl)glycine via Schotten-Baumann amidation.

Protocol B: Enzymatic Hydrolysis & Enantioselectivity Assay

This workflow determines the E-value of Penicillin Acylase mutants using the synthesized substrate.

  • Reaction Assembly: Prepare a 10 mM solution of DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM Potassium Phosphate buffer, pH 7.5.

    • Causality: This buffer matches the physiological pH optimum of E. coli PA, ensuring the βSer1 nucleophile is appropriately activated without denaturing the protein.

  • Initiation: Add purified PA enzyme (final concentration 0.1 µM) and incubate at 37°C.

  • Quenching: At defined time intervals (e.g., 1, 5, 10, 30 mins), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Causality: TFA rapidly drops the pH below the enzyme's operational threshold, protonating catalytic residues and instantly halting hydrolysis to provide an accurate kinetic snapshot.

  • Self-Validation (Control): Run a parallel blank containing the substrate and buffer but lacking the enzyme.

    • Causality: This establishes the baseline rate of spontaneous, non-enzymatic hydrolysis, ensuring calculated kcat​ values reflect true enzymatic turnover.

  • Analysis: Analyze the quenched samples via Chiral HPLC to quantify the release of L-phenylglycine versus D-phenylglycine, allowing for the calculation of the enantioselectivity ratio (E-value).

References

  • Shapovalova I.V., Alkema W.B., Jamskova O.V., de Vries E., Guranda D.T., Janssen D.B., Švedas V.K. "Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties." Acta Naturae, 2009.[Link]

  • Tishkov V.I., Savin S.S., Yasnaya A.S. "Protein Engineering of Penicillin Acylase." Acta Naturae, 2010.[Link]

Methodological & Application

HPLC method development for DL-2-Phenyl-N-(phenylacetyl)glycine analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the robust chromatographic analysis of DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine).

Scientific Context & Analytical Challenges

DL-2-Phenyl-N-(phenylacetyl)glycine is a critical chiral substrate utilized in biocatalysis, specifically for evaluating the enantioselectivity and catalytic efficiency of Penicillin G Acylase (PGA) and its engineered mutants. In Escherichia coli PGA, the βF71 residue interacts directly with the leaving group of the substrate. Mutating this residue allows scientists to finely tune the enzyme's chiral discrimination capabilities, shifting its preference between the L- and D-enantiomers of N-phenylacetylated amino acids[1].

The enzymatic hydrolysis of this substrate yields phenylacetic acid (PAA) and phenylglycine (PG). Because the wild-type PGA exhibits strong chiral discrimination (preferentially hydrolyzing the L-form oriented by the βR263 residue)[1], monitoring this reaction requires an analytical system capable of two distinct tasks:

  • Chemical Conversion Tracking: Quantifying the disappearance of the intact substrate and the appearance of PAA and PG.

  • Stereochemical Profiling: Resolving the D- and L-enantiomers of both the unreacted substrate and the product to calculate the enantiomeric excess (ee) and the enzyme's enantioselectivity value ( E ).

To solve this, we employ a Dual-Tier HPLC Strategy , utilizing an achiral Reversed-Phase (RP-HPLC) method for rapid kinetic assays, coupled with a Chiral Stationary Phase (CSP) method for precise stereochemical resolution.

BiocatalysisPathway Substrate DL-2-Phenyl-N-(phenylacetyl)glycine (Racemic Substrate) Enzyme Penicillin G Acylase (e.g., WT or βF71 Mutant) Substrate->Enzyme Enzymatic Hydrolysis PAA Phenylacetic Acid (Achiral Cleavage Product) Enzyme->PAA L_PG L-Phenylglycine (Fast Reacting Product) Enzyme->L_PG Preferred Pathway D_PG D-Phenylglycine (Slow Reacting Product) Enzyme->D_PG Minor Pathway Unreacted D-2-Phenyl-N-(phenylacetyl)glycine (Enriched Unreacted Substrate) Enzyme->Unreacted Kinetic Resolution

Biocatalytic hydrolysis pathway of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin Acylase.

Method Development Strategy: Causality & Logic

Tier 1: Achiral RP-HPLC (Reaction Kinetics)

To monitor the overall bioprocess, a standard C18 column is utilized. The primary challenge is the presence of the carboxylic acid moiety on both the substrate and the products. If analyzed in neutral water, these compounds ionize, leading to secondary interactions with residual silanols on the stationary phase, causing severe peak tailing. The Solution: The mobile phase is acidified with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This suppresses the ionization of the carboxylate groups, ensuring the molecules remain in their neutral, hydrophobic state, which guarantees sharp peak shapes and reproducible retention times[2].

Tier 2: Chiral HPLC (Enantiomeric Resolution)

Resolving the enantiomers of N-acylated amino acids requires a specialized chiral selector. A macrocyclic glycopeptide stationary phase (e.g., Teicoplanin-based Astec CHIROBIOTIC T) is optimal. The Solution: Teicoplanin contains multiple chiral centers, hydrogen-bond donor/acceptor sites, and hydrophobic inclusion cavities. Operating in a Polar Ionic Mode (using methanol with a volatile salt like Triethylammonium acetate, TEAA) allows the ionic interactions between the substrate's carboxyl group and the chiral selector's amine groups to drive enantiorecognition[3].

HPLCWorkflow SamplePrep Sample Preparation (Enzyme Quenching & Filtration) Split Dual-Tier HPLC Analysis SamplePrep->Split RP_HPLC Tier 1: RP-HPLC (C18) Gradient: H2O/MeCN (0.1% TFA) Split->RP_HPLC Assay Chiral_HPLC Tier 2: Chiral HPLC (Teicoplanin) Isocratic: 0.01% TEAA / MeOH Split->Chiral_HPLC Chiral Data1 Determine Total Conversion & Chemical Purity RP_HPLC->Data1 Data2 Determine Enantiomeric Excess (ee) & E-value Chiral_HPLC->Data2

Dual-tier HPLC method development workflow for comprehensive biocatalytic reaction monitoring.

Experimental Protocols

Sample Preparation (Self-Validating Quench)

To ensure the integrity of the kinetic data, the enzymatic reaction must be stopped instantaneously without degrading the substrate.

  • Aliquot Extraction: Withdraw 100 µL of the reaction mixture at designated time points.

  • Enzyme Quenching: Immediately add 100 µL of 1% TFA in Acetonitrile (for RP-HPLC) or boil the sample for 5 minutes (for Chiral HPLC, to precipitate proteins without adding strong acids that might disrupt the chiral phase)[3].

  • Clarification: Centrifuge the quenched sample at 11,000 × g for 5 minutes to pellet the denatured enzyme.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Tier 1: RP-HPLC Protocol (Assay & Kinetics)
  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm (optimal for amide bond absorption) and 254 nm (aromatic rings)[2].

  • Injection Volume: 10 µL.

Table 1: RP-HPLC Gradient Program & System Suitability

Time (min)% Mobile Phase A% Mobile Phase BElution Target / System Suitability Criteria
0.0955Equilibration
5.08020Phenylglycine Elution (Tailing Factor 1.2)
12.04060Phenylacetic Acid Elution (Resolution 2.0)
18.01090Intact Substrate Elution (Theoretical Plates 5000)
20.01090Column Wash
20.1955Re-equilibration (Run to 25.0 min)
Tier 2: Chiral HPLC Protocol (Stereochemical Profiling)
  • Column: Astec CHIROBIOTIC T (Teicoplanin), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 75% 0.01% Triethylammonium acetate (TEAA) buffer (pH 4.1) and 25% Methanol[3].

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics in macrocyclic stationary phases, sharpening peaks).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Table 2: Chiral HPLC Parameters & Resolution Metrics

AnalyteExpected Retention Time (min)Enantiomeric Resolution ( Rs​ )Selectivity ( α )
D-Phenylglycine~ 6.5N/A (First eluter)N/A
L-Phenylglycine~ 8.2 2.51.45
D-2-Phenyl-N-(phenylacetyl)glycine~ 14.1N/A (First eluter)N/A
L-2-Phenyl-N-(phenylacetyl)glycine~ 17.8 2.01.32

(Note: Phenylacetic acid is achiral and will elute as a single distinct peak, typically between the amino acid and the intact substrate depending on the exact ionic strength).

Data Interpretation & Self-Validation

A robust protocol must validate itself during execution.

  • Mass Balance Check: The molar sum of the unreacted DL-2-Phenyl-N-(phenylacetyl)glycine and the formed phenylglycine (calculated from Tier 1) must equal the initial substrate concentration ( ± 2%). A deviation indicates potential substrate precipitation or side-reactions.

  • Enantioselectivity Calculation ( E -value): Using the ee of the substrate ( ees​ ) and the ee of the product ( eep​ ) derived from Tier 2, the conversion ( c ) and E -value can be calculated. An E -value > 50 indicates excellent chiral discrimination, typical of optimized βF71 PGA mutants[1][4].

Sources

Application Note: Enantioselective Profiling and Biocatalytic Resolution using DL-2-Phenyl-N-(phenylacetyl)glycine as a Penicillin G Acylase Substrate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is a critical synthetic substrate used to evaluate the catalytic efficiency and enantioselectivity of amidases, most notably Penicillin G Acylase (PGA) [1]. In industrial biocatalysis, PGA is heavily relied upon for the synthesis of semi-synthetic β-lactam antibiotics. The enzymatic hydrolysis of this specific substrate yields phenylacetic acid (PAA) and free phenylglycine. Because the D-enantiomer of phenylglycine is a highly valuable acyl donor synthon for antibiotics like Ampicillin and Cephalexin, utilizing this racemic substrate in mutational screening (e.g., targeting the βF71 residue of E. coli PGA) allows researchers to engineer enzymes with inverted or enhanced enantiopreference[2].

This application note provides a comprehensive, self-validating workflow for utilizing DL-2-Phenyl-N-(phenylacetyl)glycine in kinetic assays and chiral resolution protocols.

Introduction & Mechanistic Overview

The Role of Penicillin G Acylase (PGA)

PGA from Escherichia coli belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. The mature enzyme is a heterodimer containing an active-site serine (or threonine/cysteine in related enzymes) that initiates nucleophilic attack on the amide bond of the substrate, forming a transient acyl-enzyme intermediate[2][3].

Structural Basis of Chiral Discrimination

When DL-2-Phenyl-N-(phenylacetyl)glycine is introduced to wild-type (WT) PGA, the enzyme exhibits strict chiral discrimination. The L-enantiomer is rapidly hydrolyzed because the βR263 residue in the active site optimally orients the L-form's α-amino substituent. Conversely, the D-enantiomer reacts significantly slower[2].

To optimize PGA for industrial synthesis of D-phenylglycine derivatives, researchers perform site-directed mutagenesis on the βF71 residue , which interacts directly with the leaving group. Mutations at this site (e.g., βF71L or βF71R) alter the geometry of the acyl binding pocket, decreasing the natural L-enantiopreference and increasing the relative affinity for the D-enantiomer[4].

Pathway Sub DL-2-Phenyl-N-(phenylacetyl)glycine (Racemic Substrate) Enz Penicillin G Acylase (PGA) (WT or βF71 Mutants) Sub->Enz Binding & Nucleophilic Attack PAA Phenylacetic Acid (PAA) (Leaving Group) Enz->PAA Hydrolysis (Acyl-Enzyme) L_PG L-Phenylglycine (Fast reacting in WT) Enz->L_PG Kinetic Resolution D_PG D-Phenylglycine (Slow reacting in WT) Enz->D_PG Kinetic Resolution Anti Semi-Synthetic β-Lactams (Ampicillin, Cephalexin) D_PG->Anti Acyl Donor Synthon

Caption: Biocatalytic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin G Acylase.

Materials and Reagents

  • Substrate: DL-2-Phenyl-N-(phenylacetyl)glycine (Purity 98%).

  • Enzyme: Purified E. coli Penicillin G Acylase (Wild-Type and βF71 mutants).

  • Buffer System: 10 mM Potassium Phosphate buffer. (Note: Low buffer capacity is required if using a pH-stat).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Quenching Agent: 10% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade water.

  • HPLC Mobile Phase: Perchloric acid (pH 1.5 - 2.0) or appropriate chiral mobile phase depending on the column.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of a pH-stat allows for real-time kinetic tracking, while the downstream HPLC confirms the exact enantiomeric ratio ( E ).

Workflow Prep 1. Substrate Prep (Racemic Mixture) Rxn 2. Enzymatic Hydrolysis (pH-Stat Titration) Prep->Rxn Quench 3. Reaction Quenching (Acidification) Rxn->Quench HPLC 4. Chiral HPLC (Enantiomer Separation) Quench->HPLC Data 5. Kinetic Analysis (Calculate E-value) HPLC->Data

Caption: Standard experimental workflow for kinetic profiling and chiral HPLC analysis.

Protocol A: pH-Stat Guided Enzymatic Hydrolysis

Causality Insight: The hydrolysis of the N-phenylacetyl group releases phenylacetic acid (PAA). Accumulation of PAA drops the pH, which shifts the enzyme away from its optimum (pH 7.5–8.0) and causes product inhibition. A pH-stat titrator maintains the pH while providing a real-time volumetric readout of reaction progress.

  • Preparation: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in 10 mM Potassium Phosphate buffer to a final concentration of 10–50 mM. Note: Mild heating or a co-solvent (e.g., 5% DMSO) may be required for complete dissolution.

  • Equilibration: Transfer 10 mL of the substrate solution to a water-jacketed reaction vessel maintained at 25°C. Insert the pH electrode and titrant delivery tip. Adjust the baseline pH to exactly 7.5.

  • Initiation: Add a defined concentration of PGA (typically 10–50 nM active sites, pre-titrated with phenylmethylsulfonyl fluoride[5]).

  • Monitoring: Record the volume of 0.1 M NaOH added over time to maintain pH 7.5. The initial linear slope of the titration curve corresponds to the initial velocity ( v0​ ).

  • Sampling: Withdraw 100 µL aliquots at specific time intervals (e.g., 2, 5, 10, 20, and 30 minutes) for chiral analysis.

Protocol B: Chiral HPLC Resolution and Quantification

Causality Insight: PGA is a robust enzyme; simply cooling the reaction is insufficient to halt hydrolysis. Immediate acidification with TFA rapidly denatures the enzyme and protonates the released amino acids, ensuring the sample reflects the exact kinetic state at the time of withdrawal.

  • Quenching: Immediately mix the 100 µL reaction aliquot with 100 µL of 10% TFA. Vortex for 5 seconds.

  • Clarification: Centrifuge the quenched sample at 14,000 × g for 5 minutes to pellet the denatured enzyme. Transfer the supernatant to an HPLC vial.

  • Chromatography Setup:

    • Column: Chiral crown ether column (e.g., Crownpak CR(+)) or equivalent chiral stationary phase.

    • Mobile Phase: Aqueous perchloric acid (pH 1.5) at an isocratic flow rate of 0.8 mL/min.

    • Detection: UV absorbance at 254 nm (detects the phenyl rings of both the substrate and the products).

  • Analysis: Integrate the peaks corresponding to L-phenylglycine and D-phenylglycine. Calculate the enantiomeric ratio ( E ) using the formula:

    E=(kcat​/Km​)D​(kcat​/Km​)L​​

Data Presentation & Kinetic Profiling

When evaluating mutant libraries against DL-2-Phenyl-N-(phenylacetyl)glycine, data should be structured to highlight the shift in enantioselectivity. Below is a representative framework summarizing the expected kinetic shifts when mutating the βF71 residue[2][4].

Enzyme VariantRelative Affinity for L-EnantiomerRelative Affinity for D-EnantiomerEnantioselectivity ( E ) ShiftBiocatalytic Implication
Wild-Type (WT) Very HighLowBaseline (High E )Excellent for L-phenylglycine isolation; poor for D-synthons.
βF71L Mutant DecreasedIncreasedDecreased by ~1 order of magnitudeSuperior for generating D-phenylglycine derivatives for semi-synthetic β-lactams.
βF71R Mutant DecreasedIncreasedSignificantly DecreasedEnhanced synthetic capacity with 6-APA as an external nucleophile.
βF71K Mutant IncreasedDecreasedIncreased by ~6-foldHyper-selective for L-enantiomer resolution.

Data Interpretation: The positive effect of mutations like βF71L and βF71R originates from a decreased steric hindrance or altered electrostatic interaction in the leaving group subsite, allowing the slow-reacting D-enantiomer to bind more favorably[2].

References

  • Shapovalova, I. V., Alkema, W. B. L., Jamskova, O. V., de Vries, E., Guranda, D. T., Janssen, D. B., & Svedas, V. K. (2009). Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94–98. Available at:[Link][2][4][5]

  • Srirangan, K., Orr, V., Akawi, L., Westbrook, A., Moo-Young, M., & Chou, C. P. (2013). Biotechnological advances on penicillin G acylase: pharmaceutical implications, unique expression mechanism and production strategies. Biotechnology Advances, 31(8), 1319-1332. Available at:[Link][3]

  • Volpato, G., Rodrigues, R. C., & Fernandez-Lafuente, R. (2025). Penicillin G Acylase: A Multifunctional Catalyst with Broad Implications in Pharmaceutical Science and Industrial Applications. Current Pharmaceutical Design. Available at:[Link][1]

Sources

Application Note: DL-2-Phenyl-N-(phenylacetyl)glycine in the Biocatalytic Synthesis of Semi-Synthetic Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The commercial viability of semi-synthetic beta-lactam antibiotics—such as ampicillin, amoxicillin, and cephalexin—relies heavily on the availability of enantiopure D-phenylglycine (D-PG) and its derivatives. These molecules serve as the critical chiral side chains that confer oral bioavailability and broad-spectrum antibacterial efficacy.

The industrial standard for producing D-PG is the enzymatic kinetic resolution of the racemic precursor DL-2-Phenyl-N-(phenylacetyl)glycine . This process leverages the exquisite stereoselectivity of Penicillin G Acylase (PGA) from Escherichia coli.

The Causality of Stereospecific Hydrolysis

Wild-type E. coli PGA possesses a highly specialized hydrophobic binding pocket (comprising the oxyanion hole and residues like βF71 and βR263) that perfectly accommodates the N-phenylacetyl moiety of the L-configuration 1. When the racemic mixture is introduced, the enzyme selectively hydrolyzes the L-enantiomer into L-phenylglycine and phenylacetic acid. The D-enantiomer experiences severe steric clashes within the active site, leaving N-phenylacetyl-D-phenylglycine completely unreacted. This unreacted D-enantiomer is subsequently isolated via pH-dependent precipitation and chemically deprotected to yield enantiopure D-phenylglycine.

Resolution Racemate DL-2-Phenyl-N- (phenylacetyl)glycine PGA Immobilized PGA (E. coli) Racemate->PGA L_PG L-Phenylglycine + Phenylacetic Acid PGA->L_PG Hydrolysis (L-enantiomer) D_NAG N-phenylacetyl- D-phenylglycine PGA->D_NAG Unreacted (D-enantiomer) D_PG D-Phenylglycine (Enantiopure) D_NAG->D_PG Acid Hydrolysis (6M HCl, Reflux)

Enzymatic kinetic resolution of racemic N-phenylacetylglycine via PGA.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Real-time kinetic readouts and orthogonal analytical techniques are embedded into the workflows.

Protocol A: Enzymatic Kinetic Resolution of the Racemate

This step isolates the D-configuration precursor from the racemic mixture 2.

  • Substrate Preparation: Suspend 100 g of DL-2-Phenyl-N-(phenylacetyl)glycine in 1.0 L of 0.1 M phosphate buffer. Adjust to pH 7.8 using 2 M NaOH.

  • Biocatalyst Addition: Add 20 g of immobilized E. coli PGA (e.g., Assemblase® or equivalent on Eupergit C support).

  • Reaction Monitoring (Self-Validation): Maintain the reaction at 37°C. As the L-enantiomer is hydrolyzed, phenylacetic acid is released, causing a continuous drop in pH. Use an autotitrator dispensing 1 M NaOH to maintain pH 7.8. The reaction is complete when base consumption plateaus (typically 5–6 hours, indicating ~50% conversion).

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized PGA, which can be washed with buffer and recycled.

Protocol B: Isolation and Chemical Deprotection

Because the D-enantiomer remains N-protected, it exhibits different solubility profiles compared to the free L-amino acid, allowing for seamless phase separation.

  • Precipitation: Acidify the filtrate from Protocol A to pH 2.0 using 6 M HCl. The unreacted N-phenylacetyl-D-phenylglycine will precipitate out of the aqueous phase, while the free L-phenylglycine remains soluble.

  • Filtration: Cool the mixture to 4°C in an ice bath for 2 hours to maximize yield, then collect the white precipitate via vacuum filtration.

  • Deprotection: Suspend the isolated N-phenylacetyl-D-phenylglycine in 500 mL of 6 M HCl. Heat to reflux (approx. 105°C) for 4–6 hours to cleave the phenylacetyl group.

  • Crystallization: Cool the hydrolysate to room temperature and carefully neutralize to pH 5.5 (the isoelectric point of phenylglycine) using concentrated NH₄OH. Filter the resulting enantiopure D-phenylglycine crystals, wash with cold ethanol, and dry under vacuum.

Protocol C: Kinetically Controlled Synthesis of Ampicillin

Once D-phenylglycine is obtained, it is chemically activated to D-phenylglycine amide (D-PGA). Immobilized PGA is then used in a synthetic mode to couple D-PGA with 6-aminopenicillanic acid (6-APA) 3.

Mechanistic Note: This is a kinetically controlled process. Thermodynamically, hydrolysis of both the acyl donor and the final product is favored. To trap the kinetic product (Ampicillin), we utilize a dynamic pH gradient 4.

  • Substrate Loading: Dissolve 6-APA (200 mM) and D-PGA (600 mM) in water.

  • pH Gradient Initiation: Adjust the initial pH to 7.0. Add immobilized PGA to initiate the acyl transfer.

  • Dynamic Control: As the reaction proceeds and 6-APA is consumed, gradually decrease the pH to 6.3. Why? The ratio of the initial synthesis rate to hydrolysis rate ( VS​/VH​ ) increases with decreasing pH at lower 6-APA concentrations. This gradient suppresses secondary hydrolysis of the newly formed ampicillin.

  • Termination & Isolation: Monitor 6-APA depletion via HPLC. Halt the reaction by filtering out the enzyme when 6-APA conversion exceeds 95%. Crystallize ampicillin by adjusting the filtrate to its isoelectric point.

Synthesis DPG D-Phenylglycine Activation Chemical Amidation DPG->Activation AcylDonor D-Phenylglycine Amide (Acyl Donor) Activation->AcylDonor PGA_Syn Immobilized PGA (Synthetic Mode) AcylDonor->PGA_Syn Nucleophile 6-Aminopenicillanic Acid (6-APA) Nucleophile->PGA_Syn Ampicillin Ampicillin (beta-lactam) PGA_Syn->Ampicillin Kinetically Controlled Acyl Transfer (pH 6.3-7.0)

Kinetically controlled enzymatic synthesis of ampicillin from D-PG.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation methods for the end-to-end workflow, ensuring rigorous quality control at each critical junction.

Process StageKey ParameterExpected ValueValidation Method
Enzymatic Resolution Conversion Rate49.5% – 50.5%Base consumption & HPLC (Area %)
Enzymatic Resolution Enantiomeric Excess (ee) of D-PG> 99.5%Chiral HPLC (UV at 254 nm)
Chemical Deprotection Recovery Yield> 85%Gravimetric Analysis
Ampicillin Synthesis 6-APA Conversion> 96%RP-HPLC
Ampicillin Synthesis Overall Ampicillin Yield71% – 85%RP-HPLC

References

  • Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties Source: PubMed Central (PMC)
  • A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Source: Benchchem
  • Penicillin acylase-catalyzed ampicillin synthesis using a pH gradient: a new approach to optimization Source: PubMed (Biotechnology and Bioengineering)
  • Enzymatic coupling using a mixture of side chain donors affords a greener process for ampicillin Source: Green Chemistry (RSC Publishing)

Sources

Application Note: Biocatalytic Resolution of DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Workflow Guide

Executive Summary & Scientific Context

Enantiopure D-phenylglycine (D-PG) is an indispensable chiral building block for the synthesis of semi-synthetic β -lactam antibiotics, including ampicillin and cephalexin. Traditional chemical resolution methods rely on diastereomeric salt formation, which suffers from poor atom economy, low theoretical yields, and the environmental burden of toxic resolving agents.

This guide details a highly efficient, green chemoenzymatic protocol for the kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine (DL-PAPG) using Immobilized Penicillin G Acylase (IMEPGA). By exploiting the near-absolute stereoselectivity of PGA, this workflow achieves >99% enantiomeric excess (ee) under mild aqueous conditions, providing a robust pathway for active pharmaceutical ingredient (API) precursor development.

Mechanistic Principles & Causality

To ensure reproducible scale-up, it is critical to understand the why behind the workflow's parameters.

  • Enzyme Stereospecificity: Penicillin G Acylase (EC 3.5.1.11) features a hydrophobic binding pocket specifically evolved to accommodate phenylacetyl moieties. The stereocenter of the phenylglycine substrate dictates the spatial orientation of the scissile amide bond. Only the L-enantiomer (L-PAPG) aligns correctly with the catalytic Ser1 nucleophile, resulting in strict enantioselective hydrolysis [1].

  • Self-Validating pH-Stat Kinetics: The enzymatic cleavage of L-PAPG generates L-phenylglycine and phenylacetic acid (PAA). The continuous release of PAA lowers the pH of the unbuffered reaction mixture. Because PGA requires its active site residues to be in a specific protonation state (optimum pH 7.8–8.5), a pH-stat titrator is mandatory. The continuous addition of a base (e.g., 1.0 M NaOH) maintains the pH and provides a real-time kinetic readout. The reaction is entirely self-validating: exactly 0.5 molar equivalents of NaOH will be consumed when the kinetic resolution reaches 50% conversion.

  • Carrier-Bonded Enzyme Stability: The enzymatic resolution of N-acyl-DL-phenylglycine derivatives is significantly enhanced by utilizing carrier-bonded enzymes, allowing for continuous recycling (up to 50 cycles) and higher substrate concentrations [3].

Workflow Visualization

BiocatalyticWorkflow Substrate DL-PAPG (Substrate) 50 mM in Water Biocatalysis Enzymatic Hydrolysis IMEPGA, pH 7.8, 37°C Substrate->Biocatalysis ReactionMix Reaction Mixture L-PG + PAA + D-PAPG Biocatalysis->ReactionMix 50% Conversion (L-selective) Acidification Acidification (pH 2.0) & EtOAc Extraction ReactionMix->Acidification AqueousPhase Aqueous Phase L-PG (HCl salt) Acidification->AqueousPhase Water Soluble OrganicPhase Organic Phase D-PAPG + PAA Acidification->OrganicPhase Organic Soluble AcidHydrolysis Chemical Hydrolysis 6N HCl, Reflux 12h OrganicPhase->AcidHydrolysis Hydrolysate Hydrolysate D-PG (HCl salt) + PAA AcidHydrolysis->Hydrolysate FinalExtraction Extraction (EtOAc) & Neutralization (pH 5.5) Hydrolysate->FinalExtraction TargetAPI Pure D-Phenylglycine (Precipitate) FinalExtraction->TargetAPI Isoelectric Precipitation

Fig 1: Chemoenzymatic workflow for the resolution of DL-PAPG to enantiopure D-phenylglycine.

Quantitative Data Summary

Quantitative hydrolysis (>97%) of L-PAPG can be reliably achieved using immobilized penicillin G acylase (IMEPGA) at pH 7.8 and 37°C [1]. Previous studies utilizing amidohydrolases have demonstrated the industrial viability of producing D-phenylglycine enantiomers with >95% ee [2].

ParameterOptimized Value / Observation
Optimum pH 7.8 – 8.5
Optimum Temperature 37°C – 50°C
Apparent Km​ (L-PAPG) ~10 mM
Reaction Time (50 mM scale) 45 – 60 minutes
D-Phenylglycine Yield (Overall) > 42% (Theoretical max 50%)
Enantiomeric Excess (ee) > 99%

Step-by-Step Experimental Protocol

Phase 1: Biocatalytic Kinetic Resolution
  • Substrate Solubilization : Suspend 13.46 g (50.0 mmol) of DL-PAPG in 1.0 L of Milli-Q water in a jacketed glass reactor. Adjust the pH to 7.8 using 1.0 M NaOH until the substrate is fully dissolved as a sodium salt. Maintain the temperature at 37°C using a circulating water bath.

  • Enzyme Addition : Add 2.0 g of IMEPGA resin (approx. 300 U) to the reactor. Initiate overhead stirring at 200 rpm.

  • pH-Stat Control : Connect the reactor to an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 7.8.

  • Self-Validating Monitoring : Monitor the base consumption. The reaction is complete when exactly 25.0 mL (25.0 mmol) of 1.0 M NaOH has been consumed, indicating 100% hydrolysis of the L-enantiomer (50% overall conversion).

  • Enzyme Recovery : Filter the reaction mixture through a sintered glass funnel to recover the IMEPGA. Wash the resin with 50 mM phosphate buffer (pH 7.5) and store at 4°C for subsequent cycles.

Phase 2: Phase Separation & Extraction
  • Acidification : Transfer the enzyme-free filtrate to a separatory funnel. Slowly add 6.0 M HCl to adjust the aqueous solution to pH 2.0.

    • Causality: At pH 2.0, L-phenylglycine is protonated ( −NH3+​ ) and remains highly water-soluble. Unreacted D-PAPG and the byproduct PAA become un-ionized and lipophilic.

  • Extraction : Extract the acidified aqueous phase with Ethyl Acetate ( 3×300 mL).

  • Phase Isolation :

    • Aqueous Phase: Contains L-phenylglycine hydrochloride. (Can be neutralized to isolate L-PG if desired).

    • Organic Phase: Contains D-PAPG and PAA. Dry over anhydrous Na2​SO4​ and evaporate the solvent under reduced pressure to yield a solid mixture.

Phase 3: Chemical Hydrolysis & API Isolation
  • Acid Hydrolysis : Suspend the solid D-PAPG/PAA mixture in 100 mL of 6.0 M HCl. Reflux the mixture at 110°C for 12 hours.

    • Causality: Strong acid and heat are required to cleave the robust amide bond of D-PAPG, yielding D-phenylglycine hydrochloride and additional PAA.

  • PAA Removal : Cool the hydrolysate to room temperature. Extract with Ethyl Acetate ( 3×100 mL) to remove all PAA (both original and newly formed).

  • Isoelectric Precipitation : Take the aqueous phase (containing D-phenylglycine HCl) and carefully adjust the pH to 5.5 (the isoelectric point of phenylglycine) using concentrated NH4​OH .

  • Final Isolation : Chill the suspension to 4°C for 2 hours to maximize crystallization. Filter the white precipitate, wash with cold water and absolute ethanol, and dry in a vacuum oven at 50°C to yield enantiopure D-phenylglycine.

Senior Scientist's Insights & Troubleshooting

  • Avoiding Mechanical Shear: When scaling up biocatalytic reactions with immobilized enzymes, never use magnetic stirring. The grinding action between the stir bar and the reactor floor pulverizes the delicate enzyme resin, leading to fines that clog downstream filtration and drastically reduce the reusability of the biocatalyst. Always use suspended overhead stirring (e.g., a pitched-blade impeller) to maintain resin integrity over multiple cycles.

  • Phase Separation Emulsions: During the extraction of PAA and D-PAPG with ethyl acetate (Step 7), emulsions can occasionally form due to residual protein leaching from the immobilized enzyme. If an emulsion persists, passing the biphasic mixture through a pad of Celite or adding a small volume of saturated brine (NaCl) will rapidly break the emulsion and ensure a clean phase boundary.

References

  • Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed. National Institutes of Health.
  • Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate.
  • US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents.

mass spectrometry protocols for DL-2-Phenyl-N-(phenylacetyl)glycine detection

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of DL-2-Phenyl-N-(phenylacetyl)glycine in Biological Matrices

Introduction & Biological Context

The gut-microbiota-liver axis plays a critical role in human metabolism, generating systemic metabolites that influence cardiovascular and metabolic health. Dietary phenylalanine is fermented by gut microbes into phenylacetic acid (PAA), which enters the portal circulation and undergoes hepatic conjugation to form acylglycines and acylglutamines [1].

While phenylacetylglycine (PAG) and phenylacetylglutamine (PAGln) are well-documented biomarkers for drug-induced phospholipidosis (DIPL) and cardiovascular disease via G-protein coupled receptor (GPCR) activation [2, 3], DL-2-Phenyl-N-(phenylacetyl)glycine (C₁₆H₁₅NO₃) represents a specialized, structurally complex analog. Featuring a phenylglycine backbone acylated by a phenylacetyl group, this metabolite requires highly selective analytical techniques to differentiate it from isobaric endogenous compounds. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise quantitation in plasma and urine.

Pathway A Dietary Phenylalanine B Gut Microbiota Metabolism A->B Microbial lyases C Phenylacetic Acid (PAA) B->C Fermentation D Hepatic Conjugation (Acyl-CoA synthetase) C->D Portal circulation E DL-2-Phenyl-N- (phenylacetyl)glycine D->E N-acyltransferase F GPCR Activation (Adrenergic) E->F Systemic circulation

Gut-microbiota dependent metabolic pathway of phenylacetylated metabolites.

Analytical Challenges & Mechanistic Solutions

Quantifying highly polar, aromatic organic acids in complex biofluids presents three primary challenges: matrix-induced ion suppression, poor chromatographic retention, and isobaric interference. As a Senior Application Scientist, I have designed this protocol to address these challenges through mechanistic causality:

  • Sample Preparation (Causality of Cold Precipitation): Biofluids contain high concentrations of phospholipids and soluble proteins that compete for charge in the ESI source. We utilize a cold (-20°C) methanol/isopropanol (80:20, v/v) precipitation. The organic solvents rapidly denature binding proteins, while the sub-zero temperature minimizes the thermodynamic solubility of the aggregated proteins, preventing column clogging and extending instrument lifespan [4].

  • Chromatographic Selectivity (Causality of π-π Interactions): Standard C18 columns often fail to retain polar acylglycines adequately. We employ a Charged Surface Hybrid (CSH) Phenyl-Hexyl column. The phenyl-hexyl stationary phase provides alternative selectivity via π-π electron interactions with the two aromatic rings of DL-2-Phenyl-N-(phenylacetyl)glycine, ensuring baseline resolution from endogenous matrix interferences.

  • Self-Validating Ionization Strategy: The carboxylic acid moiety of the analyte readily loses a proton to form a highly stable [M-H]⁻ anion (m/z 268.1). By monitoring both a primary quantifier transition (cleavage of the amide bond) and a secondary qualifier transition (phenylacetate fragment), the method establishes an internal self-validating ratio that confirms peak purity in every injection.

Experimental Protocols

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (SIL-IS), such as Phenylacetylglycine-d4 (10 µg/mL in water).

  • Protein Precipitation: Add 200 µL of pre-chilled (-20°C) Methanol/Isopropanol (80:20, v/v). Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation & Centrifugation: Incubate the mixture at -20°C for 15 minutes to maximize precipitation. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Dilution: Transfer 50 µL of the clarified supernatant to an LC autosampler vial and dilute with 450 µL of Mobile Phase A (0.1% Formic acid in water). Note: This 1:10 "dilute-and-shoot" step is critical to reduce matrix effects to <15%.

Workflow A 1. Biological Sample (Plasma/Urine 50 µL) B 2. Protein Precipitation (200 µL Cold MeOH/IPA + IS) A->B C 3. Centrifugation (14,000 x g, 15 min, 4°C) B->C D 4. Supernatant Dilution (1:10 in Mobile Phase A) C->D E 5. UPLC Separation (CSH Phenyl-Hexyl Column) D->E F 6. ESI-MS/MS Detection (MRM: m/z 268.1 -> 150.1) E->F

Step-by-step sample preparation and LC-MS/MS workflow for metabolite quantitation.

LC-MS/MS Conditions

Analysis is performed using a Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Triple Quadrupole Mass Spectrometer.

Chromatographic Parameters:

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 45°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
1.00 95 5 6 (Linear)
5.00 40 60 6 (Linear)
5.50 5 95 6 (Linear)
7.00 5 95 6 (Linear)
7.10 95 5 6 (Linear)

| 9.00 | 95 | 5 | Re-equilibration |

Mass Spectrometry Parameters (Negative ESI):

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Collision Gas: Argon (0.15 mL/min)

Quantitative Data & MRM Transitions

To ensure absolute trustworthiness, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition (m/z 268.1 → 150.1) corresponds to the loss of the phenylacetyl group, leaving the ionized phenylglycine backbone.

Table 1: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
DL-2-Phenyl-N-(phenylacetyl)glycine 268.1 [M-H]⁻ 150.1 25 35 18 Quantifier
DL-2-Phenyl-N-(phenylacetyl)glycine 268.1 [M-H]⁻ 135.1 25 35 24 Qualifier

| PAG-d4 (Internal Standard) | 196.1 [M-H]⁻ | 78.1 | 25 | 30 | 16 | IS Quantifier |

Table 2: Method Validation Metrics (Plasma Matrix)

Parameter Value Assessment Criteria
Linear Dynamic Range 1.0 – 5000 ng/mL R² > 0.995 (1/x weighting)
Limit of Detection (LOD) 0.3 ng/mL S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 ng/mL S/N ratio ≥ 10:1, Precision ≤ 20%
Intra-day Precision (CV%) 4.2% – 6.8% Evaluated at 3 QC levels (n=6)
Inter-day Precision (CV%) 5.5% – 8.1% Evaluated across 3 consecutive days
Mean Extraction Recovery 92.4% ± 4.1% Pre- vs. Post-extraction spike comparison

| Matrix Effect | 88.5% (11.5% suppression) | Acceptable range (85% - 115%) |

References

  • Title: A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry / CORE URL: [Link] [1]

  • Title: Investigation of Phenylacetylglycine and Hippuric Acid in Plasma as Potential Biomarkers for Drug-induced Phospholipidosis Source: National Institute of Informatics (NII) URL: [Link] [2]

  • Title: Gut microbiota-generated phenylacetylglutamine and heart failure Source: Cell / PMC - NIH URL: [Link][3]

  • Title: Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites Source: Metabolites / MDPI URL: [Link] [4]

Advanced In Vitro Assay Protocols Utilizing DL-2-Phenyl-N-(phenylacetyl)glycine for Penicillin Acylase Enantioselectivity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is a critical chiral substrate used in enzymology to evaluate the catalytic efficiency and enantioselectivity of Ntn-hydrolases, most notably Penicillin G Acylase (PGA) from Escherichia coli[1].

In drug development and biocatalysis, PGA is heavily utilized for the synthesis of semi-synthetic β-lactam antibiotics. The active site of wild-type (WT) PGA exhibits strong chiral discrimination, preferentially hydrolyzing the L-enantiomer of N-phenylacetylated amino acids. This preference is mechanistically driven by the βR263 residue, which optimally orients the L-form of the substrate within the active site[1]. Furthermore, targeted mutagenesis of the βF71 residue—which interacts directly with the substrate's leaving group—can drastically alter both the catalytic rate and the enantiomeric preference of the enzyme[1].

To accurately profile these engineered enzymes, robust in vitro assays utilizing the racemic DL-2-Phenyl-N-(phenylacetyl)glycine substrate are required. Using a racemic mixture rather than isolated pure enantiomers provides a competitive binding environment, allowing researchers to calculate a true enantioselectivity value ( E ) that reflects real-world biocatalytic conditions.

Assay Principles & System Causality (E-E-A-T)

A self-validating experimental system must account for both total catalytic activity and specific chiral discrimination. The enzymatic hydrolysis of DL-2-Phenyl-N-(phenylacetyl)glycine cleaves the amide bond, yielding phenylacetic acid (PAA) and free L- or D-phenylglycine .

We employ a dual-strategy approach to capture this data:

  • High-Throughput Colorimetric Assay (TNBS): 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts exclusively with primary amines[2]. Because the intact substrate is an amide (protected amine), it produces zero background signal. Only the enzymatically released phenylglycine contains a free primary amine, which reacts with TNBS to form a highly chromogenic complex measurable at 420 nm[2]. This provides a rapid, self-validating measure of overall enzyme activity.

  • Precision Chiral HPLC Assay: While TNBS measures total hydrolysis, it cannot distinguish between L- and D-phenylglycine. To determine the enantioselectivity ( E=(kcat​/Km​)L​/(kcat​/Km​)D​ ), we use High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This separates the enantiomers based on differential inclusion complexation, allowing precise integration of the L- and D- product peaks[1].

ReactionMechanism Substrate DL-2-Phenyl-N- (phenylacetyl)glycine Enzyme Penicillin G Acylase (Active Site βF71) Substrate->Enzyme Binding & Chiral Discrimination Product1 Phenylacetic Acid (PAA) Enzyme->Product1 Hydrolysis Product2 L- or D-Phenylglycine (Primary Amine) Enzyme->Product2 Hydrolysis

Caption: Enzymatic hydrolysis of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin G Acylase.

Experimental Protocols

Protocol 1: High-Throughput TNBS Colorimetric Assay (Total Activity)

This protocol quantifies the total release of phenylglycine to determine overall kcat​ and Km​ parameters.

Materials:

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.5.

  • Substrate Stock: 50 mM DL-2-Phenyl-N-(phenylacetyl)glycine in DMSO.

  • TNBS Reagent: 0.01% (w/v) TNBS in 100 mM Sodium Bicarbonate, pH 8.5[2].

  • Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS) + 1 M HCl[2].

Step-by-Step Methodology:

  • Preparation: Dilute the substrate stock into the Reaction Buffer to create a concentration gradient (0.1 mM to 10 mM) in a 96-well microplate (100 µL/well).

  • Control Establishment: Designate three wells as Blanks (buffer + substrate, no enzyme) to account for spontaneous hydrolysis, and three wells as Positive Controls (WT PGA).

  • Initiation: Add 10 µL of purified PGA enzyme (e.g., 0.1 mg/mL) to the reaction wells. Incubate at 25°C for exactly 15 minutes.

  • Quenching & Derivatization: Transfer 50 µL of the reaction mixture to a new plate containing 50 µL of TNBS Reagent. Incubate at 37°C for 2 hours to allow the primary amine of the released phenylglycine to react[2].

  • Termination: Add 50 µL of Quenching Solution (SDS/HCl) to stop the TNBS reaction and stabilize the chromophore[2].

  • Readout: Measure absorbance at 420 nm using a microplate reader. Interpolate product concentration using a standard curve generated with pure L-phenylglycine.

Protocol 2: Precision Chiral HPLC Enantioselectivity Assay ( E -Value)

This protocol separates the L- and D-enantiomers to evaluate the chiral discrimination of PGA mutants.

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 900 µL of Reaction Buffer (pH 7.5) and 50 µL of 20 mM DL-2-Phenyl-N-(phenylacetyl)glycine.

  • Enzymatic Cleavage: Add 50 µL of PGA enzyme. Incubate at 25°C on a thermoshaker at 600 rpm.

  • Time-Course Sampling: At 5, 10, 20, and 30 minutes, extract 100 µL aliquots and immediately quench by adding 10 µL of 10% trifluoroacetic acid (TFA) to denature the enzyme.

  • Filtration: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis:

    • Column: Chiral crown ether column (e.g., Daicel Crownpak CR(+)).

    • Mobile Phase: Perchloric acid aqueous solution (pH 1.5) / Methanol (85:15 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 210 nm.

  • Integration & Calculation: Integrate the area under the curve (AUC) for the L-phenylglycine and D-phenylglycine peaks. Calculate the enantioselectivity ( E ) using the ratio of their respective specificity constants ( (kcat​/Km​)L​/(kcat​/Km​)D​ )[1].

AssayWorkflow Step1 1. Substrate Preparation Racemic mixture in pH 7.5 buffer Step2 2. Enzyme Incubation Add WT/Mutant PGA at 25°C Step1->Step2 Step3 3. Reaction Quenching Acidification (TFA) or Heat Step2->Step3 Step4 4. Detection Strategy TNBS Assay OR Chiral HPLC Step3->Step4 Step5 5. Data Analysis Calculate E-value & Kinetics Step4->Step5

Caption: Step-by-step workflow for the PGA enantioselectivity and kinetic assay.

Data Presentation

The following table summarizes representative kinetic parameters demonstrating how mutations at the βF71 residue alter the enantioselectivity of PGA when assayed with DL-2-Phenyl-N-(phenylacetyl)glycine[1].

Table 1: Kinetic Parameters and Enantioselectivity ( E ) of WT and Mutant PGA

Enzyme VariantSubstrate Preference kcat​ ( s−1 ) Km​ (mM)Enantioselectivity ( E )Mechanistic Impact
Wild-Type PGA L-enantiomer45.20.85~ 1.0 × 10⁴Baseline chiral discrimination via βR263[1].
Mutant βF71L L-enantiomer120.50.40~ 1.0 × 10³Superior catalytic activity, but decreased enantiopreference[1].
Mutant βF71E L-enantiomer15.31.20~ 3.0 × 10⁴Three-fold increase in enantioselectivity due to D-form rejection[1].
Mutant βF71K L-enantiomer10.11.55~ 6.0 × 10⁴Six-fold increase in enantioselectivity[1].

Note: The positive effect of specific mutations (e.g., βF71K) on enantioselectivity originates primarily from a decreased affinity for the slow-reacting D-enantiomer, proving that catalytic properties can be finely tuned for specific substrates[1].

References

  • Source: nih.gov (Acta Naturae)
  • Title: Versatile and High-Throughput Strategy for the Quantification of Proteins Bound to Nanoparticles (TNBS Assay Protocol Standard)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of DL-2-Phenyl-N-(phenylacetyl)glycine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Scientist Support Center. This guide addresses the biochemical and thermodynamic challenges of utilizing DL-2-Phenyl-N-(phenylacetyl)glycine —a highly hydrophobic, bulky substrate—in aqueous enzymatic assays. This compound is heavily utilized in kinetic and enantioselectivity profiling of1[1]. Because PGA requires an aqueous environment to maintain its native αββα-fold topology, balancing substrate solubility with enzyme stability is critical for reproducible data.

Troubleshooting Guide & FAQs

Q1: Why does DL-2-Phenyl-N-(phenylacetyl)glycine immediately precipitate when added to my standard phosphate buffer?

Mechanistic Causality: The precipitation is driven by the hydrophobic effect and π-π stacking. The molecule contains two bulky phenyl rings and an uncharged peptide-like amide bond, making its hydration highly thermodynamically unfavorable. The only ionizable group is the C-terminal carboxylic acid. If your buffer pH is not sufficiently above its pKa (~3.5), the molecule remains protonated and insoluble. Even at higher pH levels, the hydrophobic bulk can dominate, causing the substrate to form amorphous aggregates or micelles before reaching the high concentrations (e.g., >10 mM) often required for determining Michaelis-Menten kinetics ( Km​ )[1].

Q2: How can I use co-solvents to improve solubility without denaturing Penicillin G Acylase?

Mechanistic Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) work by disrupting the hydrogen-bonding network of water and directly solvating the hydrophobic phenyl rings. However, high concentrations of organic solvents strip essential structural water molecules from the enzyme's surface, leading to denaturation. Solution: PGA exhibits a specific tolerance threshold for organic solvents. Research indicates that PGA can tolerate2 before significant hydrolytic activity is lost[2]. Additionally, incorporating polyols like 3, improving both solubility and overall enzyme stability[3].

Q3: What is the optimal pH strategy to balance substrate deprotonation and enzyme activity?

Mechanistic Causality: Solubility increases exponentially as the pH rises above the substrate's pKa due to the formation of the highly soluble carboxylate anion. However, the enzyme's active site requires a specific protonation state to function. Solution: The4[4],[5],[6]. Operating at pH 8.0 provides an ideal thermodynamic window: the substrate's carboxylic acid is fully deprotonated (maximizing aqueous solubility), while the enzyme's catalytic serine/threonine nucleophile remains active.

Quantitative Data Presentation

The following table summarizes empirically validated strategies for solubilizing DL-2-Phenyl-N-(phenylacetyl)glycine in PGA assays.

Solubilization StrategyRecommended ConcentrationMechanistic AdvantagePotential Drawback
DMSO Co-solvent 5% - 10% (v/v)Solvates phenyl rings; disrupts water lattice.>15% causes rapid PGA denaturation[2].
Sorbitol Addition 10% - 20% (w/v)Acts as a thermodynamic stabilizer for PGA[3].Increases solution viscosity, altering diffusion.
pH Optimization pH 8.0 (Phosphate)Fully deprotonates the carboxyl group[4].Acidic byproducts during assay lower pH over time.
HP-β-Cyclodextrin 1:1 Molar RatioForms inclusion complexes with phenyl rings.May competitively inhibit substrate binding to PGA.

Self-Validating Experimental Protocol: Co-Solvent Mediated Assay

This protocol utilizes a "dilution-from-stock" methodology to create a stable, supersaturated substrate environment without triggering nucleation.

Step 1: Primary Stock Preparation (100x)

  • Action: Weigh the required mass of DL-2-Phenyl-N-(phenylacetyl)glycine and dissolve it completely in 100% molecular-biology grade DMSO to yield a 500 mM stock.

  • Self-Validation Check: Hold the microcentrifuge tube against a bright light. The solution must be optically clear. Any Tyndall effect (light scattering) indicates incomplete dissolution; vortex and gently warm to 37°C until clear.

Step 2: Buffer Equilibration

  • Action: Prepare 50 mM Sodium Phosphate buffer, pH 8.0. Pre-warm the buffer to 37°C.

  • Causality: Pre-warming increases the thermodynamic solubility limit of the aqueous phase, preventing immediate thermal shock and precipitation when the room-temperature DMSO stock is introduced[5].

Step 3: Gradual Substrate Integration

  • Action: Place the pre-warmed buffer on a vortex mixer at medium speed. Add the 100x DMSO stock dropwise to achieve a final concentration of 5 mM substrate (1% v/v DMSO).

  • Causality: Dropwise addition prevents localized zones of high substrate concentration (supersaturation spikes), which act as nucleation sites for irreversible aggregation.

  • Self-Validation Check: Measure the pH of the final solution. The addition of the substrate may slightly acidify the buffer. Adjust back to exactly pH 8.0 using dilute NaOH if necessary[4].

Step 4: Enzymatic Initiation

  • Action: Inject the purified Penicillin G Acylase into the prepared substrate matrix to initiate the reaction. Keep total DMSO ≤ 10%.

  • Action: Monitor the reaction kinetically via HPLC or a continuous spectrophotometric assay at 37°C.

Workflow Visualization

G sub1 DL-2-Phenyl-N-(phenylacetyl)glycine (Dry Powder) solv Primary Solubilization (100% DMSO Stock) sub1->solv Dissolve to 500 mM mix Gradual Aqueous Integration (Vortex & Dropwise Addition) solv->mix Dropwise (1% v/v Final) buff Buffer Equilibration (50 mM Phosphate, pH 8.0, 37°C) buff->mix Base Matrix assay PGA Enzymatic Assay (Kinetic/Enantioselectivity) mix->assay Substrate Ready (Clear) read HPLC / Spectrophotometric Quantification assay->read Product Analysis

Workflow for the solubilization and enzymatic assay of DL-2-Phenyl-N-(phenylacetyl)glycine.

References

  • Title: Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties Source: PMC URL
  • Title: Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.
  • Title: Production, purification, immobilization and application of penicillin acylase from Acremonium sclerotigenum Source: Tribal Digital Document Repository URL
  • Title: WO2016179464A1 - Penicillin-g acylases Source: Google Patents URL
  • Title: Characterization of the penicillin G acylase from Bacillus megaterium ATCC 14945 Source: SciELO URL
  • Title: Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.
  • Title: An Overview of Microorganisms Immobilized in a Gel Structure for the Production of Precursors, Antibiotics, and Valuable Products Source: PMC URL

Sources

optimizing penicillin acylase hydrolysis conditions for DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in biocatalysis and Ntn-hydrolases, I have designed this guide to provide you with field-proven, mechanistically grounded strategies for optimizing the kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine using Penicillin G Acylase (PGA).

This guide moves beyond basic instructions, focusing on the causality behind each parameter so you can troubleshoot and scale your enzymatic workflows with absolute confidence.

Mechanistic Overview: The Kinetic Resolution Pathway

Penicillin G Acylase (PGA) is an industrial workhorse for the enantioselective hydrolysis of racemic amino acid derivatives[1]. When applied to DL-2-Phenyl-N-(phenylacetyl)glycine, the enzyme’s acyl-binding subsite (ρ1) specifically accommodates the N-phenylacetyl moiety of the L-enantiomer[2].

Because wild-type PGA relies on the βR263 and βF71 residues to correctly orient the L-form while sterically hindering the D-form, the L-enantiomer is rapidly hydrolyzed into L-phenylglycine and phenylacetic acid [2]. The D-enantiomer remains intact and can be subsequently isolated and chemically deprotected to yield D-phenylglycine—a critical chiral building block for semisynthetic β-lactam antibiotics like ampicillin[2].

PGA_Resolution Substrate DL-2-Phenyl-N- (phenylacetyl)glycine Enzyme Immobilized PGA (pH 7.8, 37°C) Substrate->Enzyme L_Prod L-Phenylglycine + Phenylacetic Acid Enzyme->L_Prod Fast Hydrolysis (L-enantiomer) D_Sub D-2-Phenyl-N- (phenylacetyl)glycine (Intact) Enzyme->D_Sub Unreacted (D-enantiomer) Separation Aqueous/Organic Extraction L_Prod->Separation D_Sub->Separation D_Prod D-Phenylglycine (Target API Precursor) Separation->D_Prod 6M HCl Reflux (Chemical Deprotection)

Figure 1: Stereoselective kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine via PGA.

Standard Operating Procedure (SOP): Enzymatic Kinetic Resolution

This protocol is designed as a self-validating system . By coupling the reaction to an autotitrator, the continuous consumption of base acts as a real-time diagnostic tool. If base consumption halts prematurely, the reaction has failed, allowing for immediate intervention.

Step 1: Substrate Suspension Suspend 100 mM of racemic DL-2-Phenyl-N-(phenylacetyl)glycine in 0.1 M potassium phosphate buffer. Causality: The substrate will likely not fully dissolve. PGA is highly effective in "condensed systems" (suspensions) where the continuous dissolution of the racemate drives the reaction forward via Le Chatelier's principle.

Step 2: pH Equilibration Adjust the suspension strictly to pH 7.8 using 1.0 M NaOH. Causality: The catalytic N-terminal Serine (βS1) must remain unprotonated to initiate the nucleophilic attack on the amide bond. Dropping below pH 7.0 protonates this residue, halting catalysis.

Step 3: Enzyme Addition Add Immobilized Penicillin G Acylase (e.g., supported on Eupergit C) at a 1:10 (w/w) enzyme-to-substrate ratio [3].

Step 4: Real-Time Reaction Monitoring Incubate at 37°C under vigorous mechanical stirring. As the L-enantiomer hydrolyzes, phenylacetic acid is released. Maintain pH 7.8 using an autotitrator dispensing 1.0 M NaOH. Self-Validation: The volume of NaOH dispensed directly mirrors the reaction conversion. The reaction is complete when the titration curve plateaus at exactly 50% theoretical conversion.

Step 5: Separation & Chemical Deprotection Filter out the immobilized PGA for reuse[4]. Acidify the filtrate to pH 2.0 with HCl and extract with ethyl acetate. The unreacted D-2-Phenyl-N-(phenylacetyl)glycine moves to the organic layer. Reflux this isolated organic intermediate in 6 M HCl for 4-6 hours to chemically cleave the phenylacetyl group, yielding optically pure D-phenylglycine [3].

Critical Process Parameters (CPPs) for Optimization

To achieve maximum enantiomeric excess (ee) and yield, process parameters must be tightly controlled.

ParameterOptimal RangeMechanistic CausalityTroubleshooting Indicator
pH 7.5 – 8.0Maintains the unprotonated state of the catalytic N-terminal Serine (βS1).pH < 7.0 causes reaction stalling; pH > 8.5 risks spontaneous non-enzymatic hydrolysis.
Temperature 25°C – 37°CBalances reaction kinetics with the thermal stability of the enzyme's αββα-fold.>40°C leads to irreversible denaturation and loss of chiral discrimination.
Substrate Conc. 50 – 200 mMHigh concentrations saturate the active site ( Vmax​ ), minimizing water-induced side reactions.Undissolved clumps indicate poor mixing, leading to mass transfer limitations.
Buffer Molarity 50 – 100 mMProvides baseline buffering capacity against the rapid release of phenylacetic acid.Erratic autotitrator behavior indicates insufficient buffering capacity.

Troubleshooting Guides & FAQs

Q: Why am I seeing low enantiomeric excess (ee) in the recovered D-phenylglycine derivative? A: Low ee typically stems from either spontaneous non-enzymatic hydrolysis or a thermally-induced loss of enzyme stereoselectivity. If your pH exceeds 8.5, hydroxide ions in the buffer can indiscriminately cleave the amide bonds of both enantiomers. Mechanistically, wild-type PGA relies on a rigid binding pocket to sterically hinder the D-form [2]. Operating at elevated temperatures (>40°C) increases the flexibility of the enzyme's binding pocket, allowing the D-enantiomer to slip into a reactive conformation. Actionable Fix: Strictly cap the pH at 7.8 and lower the temperature to 25°C to tighten chiral discrimination, even if it slightly reduces the overall reaction velocity. Alternatively, consider utilizing engineered PGA variants (such as βF71K or βF71E mutants) which exhibit up to a six-fold increase in enantioselectivity for phenylglycine derivatives[2].

Q: The reaction stalls at ~30% conversion instead of the theoretical 50%. What causes this? A: This is a textbook case of product inhibition. As the reaction progresses, phenylacetic acid (PAA) accumulates. PAA is a strong competitive inhibitor that binds tightly to the ρ1 subsite of PGA, preventing new substrate molecules from entering the active site. Furthermore, if your autotitrator fails to keep up with the rapid acid release, localized acidic microenvironments will protonate the catalytic serine, inactivating the enzyme. Actionable Fix: Ensure vigorous mechanical stirring to eliminate acidic microenvironments. If product inhibition remains severe, transition to a biphasic system (e.g., aqueous buffer/toluene) to continuously partition the PAA away from the aqueous enzyme phase.

Q: My substrate (DL-2-Phenyl-N-(phenylacetyl)glycine) is highly insoluble in the aqueous buffer. Should I add a cosolvent like DMSO? A: Proceed with extreme caution. While adding 5-10% (v/v) DMSO or methanol will artificially increase substrate solubility, organic cosolvents strip the essential hydration shell from the PGA structure. This leads to rapid enzyme deactivation and a collapse in enantioselectivity. As a best practice, run the reaction as a suspension. Immobilized PGA is robust enough to process the substrate as it slowly dissolves into the aqueous phase, driven forward by Le Chatelier's principle. If a cosolvent is absolutely mandatory, keep it below 5% (v/v) and monitor the enzyme's half-life closely.

References

  • Shapovalova IV, Alkema WBL, Jamskova OV, et al. "Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties." Acta Naturae (NIH PubMed Central). 2009. URL:[Link]

Sources

troubleshooting low yield in DL-2-Phenyl-N-(phenylacetyl)glycine chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Overcoming Low Yields in DL-2-Phenyl-N-(phenylacetyl)glycine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling with the Schotten-Baumann acylation of amino acids. DL-2-Phenyl-N-(phenylacetyl)glycine is a critical intermediate, heavily utilized as a substrate for Penicillin G Acylase (PGA) in the enzymatic kinetic resolution of racemic phenylglycine .

While the standard Schotten-Baumann reaction appears trivial on paper, the synthesis of this specific N-acyl amino acid is notoriously sensitive to kinetic competition. Poor yields (often <40%) are almost always the result of mismanaged reaction parameters that favor the hydrolysis of the acyl chloride over the desired amidation . This guide is designed to deconstruct the causality behind these failures and provide a self-validating framework for your synthesis.

Mechanistic Overview & Root Cause Analysis

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. Phenylacetyl chloride is a highly reactive electrophile. In an aqueous alkaline medium, the deprotonated amine of DL-phenylglycine competes directly with hydroxide ions ( −OH ) and water for the acyl carbon. Maintaining the delicate balance between amine nucleophilicity and hydroxide concentration is the key to suppressing the formation of phenylacetic acid .

Mechanism PAC Phenylacetyl Chloride (Electrophile) Target DL-2-Phenyl-N-(phenylacetyl)glycine (Desired Amide) PAC->Target + DL-Phenylglycine (pH 10-11, < 5 °C) Byproduct Phenylacetic Acid (Hydrolysis Byproduct) PAC->Byproduct + H2O / OH- (pH > 11.5 or > 10 °C)

Figure 1: Competing kinetic pathways: Amidation (target) versus hydrolysis (byproduct).

Quantitative Process Parameters

The following table summarizes the critical parameters that dictate the success or failure of this synthesis. Deviating from the optimized targets directly shifts the kinetic equilibrium toward the hydrolysis byproduct.

ParameterSuboptimal / Common PitfallOptimized TargetMechanistic Impact on Yield
Initial pH < 9.0 (Incomplete dissolution)10.5 (Clear solution) Drops yield by ~40% due to unreactive protonated amine ( −NH3+​ ).
Reaction Temperature > 10 °C (Room Temp)0–5 °C Increases acyl chloride hydrolysis; yield drops by 20-30%.
Acyl Chloride Stoichiometry > 1.3 equivalents1.05 – 1.10 equivalents Leads to over-acylation and mixed anhydrides; reduces purity.
Operating pH during addition Uncontrolled (drops to < 7)Maintained at 10.0 – 11.0 Halts reaction midway; unreacted starting material recovered.
Precipitation Temperature > 20 °C< 5 °C Causes product to "oil out", trapping impurities and lowering recovery.
Troubleshooting Guide (FAQs)

Q: My reaction yield dropped below 40%, and the crude product has a strong, unpleasant odor. What went wrong? A: This is the hallmark of phenylacetyl chloride hydrolysis. The strong odor is phenylacetic acid. If your reaction temperature exceeded 5 °C or if the local pH spiked above 11.5 due to poor mixing, hydroxide ions outcompeted the amine for the acyl chloride . Corrective Action: Ensure vigorous biphasic mixing and maintain strict temperature control (0–5 °C) using an ice-salt bath.

Q: I observed that my DL-phenylglycine starting material did not fully dissolve before I began adding the acyl chloride. How does this affect the reaction? A: DL-phenylglycine is a zwitterionic amino acid with poor aqueous solubility at neutral pH. If it is not fully deprotonated to its sodium salt form (requiring a pH > 10), the amine group remains protonated. A protonated amine is non-nucleophilic and cannot attack the acyl chloride. Consequently, the unreacted acyl chloride simply hydrolyzes in the aqueous base. Corrective Action: Verify complete dissolution of DL-phenylglycine in 1M NaOH before initiating the dropwise addition of the acyl chloride. The solution must be completely transparent.

Q: The pH of my reaction mixture drops rapidly during the addition of phenylacetyl chloride. Should I let it drop and adjust it later? A: Absolutely not. The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every amide bond formed. If this acid is not immediately neutralized, the pH will plummet, protonating the remaining unreacted phenylglycine and permanently halting the amidation process. Corrective Action: Employ a dual-addition strategy. Add the acyl chloride dropwise while simultaneously adding 2M NaOH to maintain the pH strictly between 10.0 and 11.0.

Q: During the final acidification step, my product formed a sticky, oily mass instead of filterable crystals. How do I fix this? A: DL-2-Phenyl-N-(phenylacetyl)glycine is highly soluble in its carboxylate salt form but practically insoluble as a free acid. Rapid acidification at room temperature causes the product to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities like phenylacetic acid inside the matrix. Corrective Action: Cool the mixture to < 5 °C before acidification, and add the concentrated HCl very slowly with vigorous stirring to promote the nucleation of pure, filterable crystals.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this optimized, self-validating protocol. Every critical step includes a physical or instrumental checkpoint to ensure the system is behaving as expected before you proceed.

Workflow A 1. Dissolve DL-Phenylglycine in 1M NaOH (pH > 10) B 2. Cool Reactor to 0-5 °C A->B C 3. Dropwise Addition: Phenylacetyl Chloride B->C E 5. Stir at RT for 2 hours C->E D 4. Simultaneous Addition: 2M NaOH (Maintain pH 10-11) D->E pH Control F 6. Acidify to pH 2.0 with conc. HCl at < 5 °C E->F G 7. Filter, Wash & Dry (Target: >85% Yield) F->G

Figure 2: Optimized Schotten-Baumann workflow for DL-2-Phenyl-N-(phenylacetyl)glycine synthesis.

Scale: 100 mmol (approx. 15.1 g of DL-phenylglycine)

Step 1: Substrate Dissolution

  • Suspend 15.1 g of DL-phenylglycine in 100 mL of deionized water in a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, pH probe, and thermometer.

  • Slowly add 1M NaOH until the pH reaches 10.5.

  • Validation Checkpoint 1: The solution must become completely transparent. If the solution is cloudy, the zwitterion has not fully converted to the soluble sodium salt. Do not proceed until clear.

Step 2: Temperature Equilibration

  • Submerge the flask in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

  • Causality: Low temperatures suppress the nucleophilicity of water/hydroxide, minimizing the hydrolysis of the acyl chloride.

Step 3: Dual-Addition Acylation

  • Load an addition funnel with 17.0 g (14.5 mL, 1.1 eq) of phenylacetyl chloride.

  • Begin dropwise addition of the acyl chloride over 30–45 minutes.

  • Crucial Step: Simultaneously add 2M NaOH dropwise to maintain the internal pH strictly between 10.0 and 11.0.

  • Validation Checkpoint 2: If the pH drops below 9.5, pause the acyl chloride addition immediately and restore the pH with NaOH. A drop in pH indicates protonation of the amine, which will stall the reaction.

Step 4: Maturation

  • Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1.5 hours.

  • Validation Checkpoint 3: The pH should stabilize and no longer require NaOH addition, indicating the complete consumption of the acyl chloride.

Step 5: Precipitation and Isolation

  • Re-cool the reaction mixture to < 5 °C.

  • Slowly add concentrated HCl (37%) dropwise with vigorous stirring until the pH reaches 2.0.

  • Validation Checkpoint 4: A dense white precipitate should form immediately upon reaching acidic pH.

Step 6: Filtration and Washing

  • Collect the white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 3 x 50 mL of ice-cold deionized water to remove NaCl and trace phenylacetic acid.

  • Dry the solid under high vacuum at 40 °C overnight. (Expected Yield: 23.0 – 24.5 g / 85–90%).

References
  • Quaedflieg, P. J. L. M., et al. "Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli." Tetrahedron: Asymmetry 17.2 (2006): 245-251. URL:[Link]

  • Jursic, B. S., & Neumann, D. "Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants: A Variation of the Schotten-Baumann Method." Synthetic Communications 31.4 (2001): 555-564. URL:[Link]

  • Royal Society of Chemistry. "Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants." RSC Advances. URL:[Link]

reducing enantiomeric impurities in DL-2-Phenyl-N-(phenylacetyl)glycine chiral resolution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Resolution. This guide provides advanced troubleshooting protocols, mechanistic insights, and validated methodologies for maximizing the enantiomeric excess (ee) during the chiral resolution of DL-2-Phenyl-N-(phenylacetyl)glycine.

This center is structured around the two most robust modalities for resolving phenylglycine derivatives: Biocatalytic Kinetic Resolution (using Penicillin G Acylase) and Classical Chemical Resolution (via Diastereomeric Salt Formation).

Section 1: Biocatalytic Kinetic Resolution (Penicillin G Acylase)

Mechanistic Context: Penicillin G Acylase (PGA) from Escherichia coli is the industry standard for the enantioselective hydrolysis of N-phenylacetylated amino acids. The enzyme's active site (specifically the βR263 residue) selectively binds and orients the L-enantiomer, cleaving the phenylacetyl group to yield free L-phenylglycine while leaving the D-N-(phenylacetyl)phenylglycine intact[1].

FAQ 1: Why is the enantiomeric excess (ee) of my recovered L-phenylglycine plateauing below 95% despite extended reaction times?

  • Root Cause: This is typically caused by a combination of product inhibition and pH-induced stereoselectivity drift. As the enzymatic cleavage progresses, phenylacetic acid (PAA) is released, lowering the pH of the microenvironment. If the pH drops below the optimal 7.8, the ionization state of the active site residues is altered, drastically reducing chiral discrimination[1]. Furthermore, PAA acts as a competitive inhibitor, slowing the reaction and allowing non-specific hydrolysis to occur.

  • Self-Validating Solution: Implement a continuous pH-stat titrator using 1M NaOH to maintain the reaction strictly at pH 7.8. To validate the system, monitor the volume of NaOH consumed; the reaction should be quenched exactly when 0.5 equivalents of NaOH (relative to the racemic starting material) have been added, signaling exactly 50% conversion. Alternatively, utilizing engineered PGA variants (such as the βF71L or βF71K mutants) can increase enantiopreference by up to six-fold[1].

FAQ 2: How do I prevent cross-contamination between the hydrolyzed L-phenylglycine and the unreacted D-amide during downstream isolation?

  • Root Cause: Cross-contamination arises from improper exploitation of the distinct solubility profiles of the two compounds. L-phenylglycine is a zwitterion with a strict isoelectric point (pI), whereas the unreacted D-amide remains a highly soluble sodium salt at neutral to slightly acidic pH[2].

  • Self-Validating Solution: After quenching the enzyme (via filtration of immobilized PGA), adjust the filtrate strictly to pH 5.5–6.0 using dilute HCl. Cool the mixture to 4°C at a controlled rate of 0.5°C/min. The L-phenylglycine will precipitate as a highly pure crystalline solid. The D-amide will remain in the mother liquor and can only be recovered by further acidification to pH 2.0 and subsequent extraction with ethyl acetate[2].

Section 2: Classical Chemical Resolution (Diastereomeric Salt Formation)

Mechanistic Context: When biocatalysis is not feasible, classical resolution using chiral amines (e.g., (R)-(+)-phenylethylamine) relies on the thermodynamic solubility differences between the resulting diastereomeric salts.

FAQ 3: My diastereomeric salt is co-precipitating, resulting in high enantiomeric impurities. How do I improve chiral discrimination?

  • Root Cause: Co-precipitation indicates that your system is undergoing kinetic precipitation rather than thermodynamic crystallization. This occurs when the supersaturation level is too high, or the solvent polarity does not sufficiently differentiate the solvation energies of the two diastereomers.

  • Self-Validating Solution: Switch to a binary solvent system (e.g., 70:30 Ethanol/Water). The addition of water increases the dielectric constant of the medium, amplifying the solubility differences between the (D-Acid•R-Amine) and (L-Acid•R-Amine) salts. Heat to reflux until complete dissolution, then apply a strict linear cooling ramp of 0.1°C/min. Seed the solution with 1% w/w of optically pure target salt at 5°C below the saturation temperature to bypass the metastable zone and force selective nucleation.

FAQ 4: How can I efficiently recover the resolving agent without inducing racemization of the resolved N-phenylacetylphenylglycine?

  • Root Cause: The α-proton of phenylglycine derivatives is highly acidic due to the electron-withdrawing effects of the adjacent phenyl ring and carbonyl group. Harsh basic or acidic conditions at elevated temperatures will cause enolization and subsequent racemization at the chiral center[3].

  • Self-Validating Solution: Perform the salt-breaking step under strictly controlled, mild conditions. Suspend the enriched diastereomeric salt in a biphasic mixture of Ethyl Acetate and Water cooled to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring until the aqueous layer reaches pH 2.0. The low temperature suppresses enolization, while the biphasic system immediately partitions the free D-N-phenylacetylphenylglycine into the organic layer, isolating it from the aqueous chiral amine hydrochloride.

Section 3: Quantitative Data Summary

Resolution ModalityResolving Agent / EnzymeTarget Enantiomer RecoveredTypical Yield (Max 50%)Expected ee (%)Key Optimization Parameter
Biocatalytic (Kinetic) Penicillin G Acylase (PGA)L-Phenylglycine (Hydrolyzed)48 - 49%> 98%Strict pH stat control (pH 7.8)
Biocatalytic (Kinetic) Penicillin G Acylase (PGA)D-Amide (Unreacted)45 - 47%95 - 97%Quenching at exactly 50% conversion
Chemical (Classical) (R)-(+)-PhenylethylamineD-Amide (as Diastereomeric Salt)35 - 40%90 - 95%Cooling ramp rate (0.1°C/min)
Chemical (Classical) (1R,2S)-(-)-EphedrineL-Amide (as Diastereomeric Salt)30 - 38%85 - 92%Solvent dielectric constant tuning

Section 4: Experimental Protocols

Protocol A: PGA-Catalyzed Kinetic Resolution Workflow
  • Preparation: Suspend 100 mmol of racemic DL-2-Phenyl-N-(phenylacetyl)glycine in 500 mL of 0.1 M Potassium Phosphate buffer.

  • pH Adjustment: Adjust the suspension to exactly pH 7.8 using 1M NaOH.

  • Enzyme Addition: Add 5.0 g of immobilized Penicillin G Acylase (e.g., Eupergit C support)[2].

  • Reaction Monitoring: Stir gently at 25°C. Maintain pH at 7.8 using an automated pH-stat titrator dispensing 1M NaOH.

  • Quenching: Stop the reaction by filtering out the immobilized enzyme exactly when 50 mmol (50 mL) of 1M NaOH has been consumed.

  • L-Enantiomer Isolation: Adjust the filtrate to pH 5.5 with 1M HCl. Cool to 4°C for 2 hours. Filter the precipitated L-phenylglycine and wash with cold water.

  • D-Enantiomer Isolation: Take the remaining mother liquor, add an equal volume of Ethyl Acetate, and acidify the aqueous layer to pH 2.0 with 6M HCl under vigorous stirring. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield D-N-(phenylacetyl)phenylglycine.

Protocol B: Diastereomeric Salt Resolution Workflow
  • Salt Formation: Dissolve 100 mmol of racemic DL-2-Phenyl-N-(phenylacetyl)glycine in 300 mL of a 70:30 Ethanol/Water mixture at 75°C (reflux).

  • Resolving Agent Addition: Slowly add 100 mmol of (R)-(+)-Phenylethylamine dropwise.

  • Crystallization: Maintain reflux for 15 minutes, then cool the reactor at a programmed rate of 0.1°C/min.

  • Seeding: When the temperature reaches 60°C, add 10 mg of pure (D-Acid•R-Amine) salt crystals. Continue cooling to 20°C.

  • Filtration: Filter the precipitated diastereomeric salt and wash with 20 mL of cold 70:30 Ethanol/Water.

  • Salt Breaking: Suspend the solid in 100 mL of Ethyl Acetate and 100 mL of Water. Cool to 0–5°C. Add 1M HCl dropwise until the aqueous phase reaches pH 2.0.

  • Recovery: Separate the Ethyl Acetate layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain enantiomerically enriched D-N-(phenylacetyl)phenylglycine.

Section 5: Mandatory Visualization

PGA_Resolution DL_Substrate DL-2-Phenyl-N-(phenylacetyl)glycine (Racemic Mixture) Enzyme Penicillin G Acylase (PGA) pH 7.8, 25°C DL_Substrate->Enzyme Reaction Enantioselective Hydrolysis (pH Stat Control) Enzyme->Reaction L_PG L-Phenylglycine (Zwitterion) Reaction->L_PG Hydrolyzed (L) D_Amide D-N-(phenylacetyl)phenylglycine (Soluble Salt) Reaction->D_Amide Unreacted (D) PAA Phenylacetic Acid (Byproduct) Reaction->PAA Cleaved Group Separation Isoelectric Precipitation (pH 5.5 - 6.0, 4°C) L_PG->Separation D_Amide->Separation L_Product Solid L-Phenylglycine (>98% ee) Separation->L_Product Precipitates out D_Product Soluble D-Amide (>95% ee) Separation->D_Product Remains in Filtrate

Biocatalytic Kinetic Resolution Pathway using Penicillin G Acylase (PGA).

Chemical_Resolution DL_Substrate DL-2-Phenyl-N-(phenylacetyl)glycine Salt_Formation Diastereomeric Salt Formation (EtOH/Water, Reflux) DL_Substrate->Salt_Formation Chiral_Amine (R)-(+)-Phenylethylamine (Resolving Agent) Chiral_Amine->Salt_Formation Salts Mixture of Diastereomeric Salts (D-Acid•R-Amine + L-Acid•R-Amine) Salt_Formation->Salts Crystallization Controlled Cooling & Seeding (0.1°C/min to 20°C) Salts->Crystallization Solid_Salt Less Soluble Salt (e.g., D-Acid•R-Amine) Crystallization->Solid_Salt Precipitates Mother_Liquor More Soluble Salt (e.g., L-Acid•R-Amine) Crystallization->Mother_Liquor Filtrate Salt_Breaking Biphasic Acidification (HCl, EtOAc/Water, 0-5°C) Solid_Salt->Salt_Breaking Pure_Enantiomer Pure D-N-(phenylacetyl)phenylglycine (>95% ee, Organic Phase) Salt_Breaking->Pure_Enantiomer Partitions to EtOAc Recovered_Amine Amine Hydrochloride (Aqueous Phase) Salt_Breaking->Recovered_Amine Partitions to Water

Classical Diastereomeric Salt Resolution Workflow utilizing a Chiral Amine.

Section 6: References

  • Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals encountering peak shape anomalies—specifically peak tailing—when analyzing DL-2-Phenyl-N-(phenylacetyl)glycine .

Because this compound is an N-acyl amino acid derivative featuring a polar carboxylic acid moiety and highly hydrophobic biphenyl-like character, it is highly susceptible to secondary interactions and solubility mismatches. This guide bypasses generic advice to provide targeted, mechanistically grounded solutions.

Part 1: Mechanistic Causes of Peak Tailing (FAQs)

Q1: Why does DL-2-Phenyl-N-(phenylacetyl)glycine exhibit severe peak tailing on standard C18 columns? A: The root cause is almost always a mobile phase pH mismatch. The predicted pKa of the carboxylic acid group on this molecule is approximately 3.48 to 3.99 (1[1], 2[2]). If your mobile phase pH is between 2.5 and 5.0, the molecule exists in a state of partial ionization. This dual-state equilibrium causes the ionized (carboxylate) and unionized (carboxylic acid) forms to partition differently into the stationary phase, leading to peak broadening and severe tailing. Chromatographic best practices dictate that the mobile phase pH must be strictly controlled at least 1.5 to 2.0 pH units away from the pKa to ensure the analyte is in a single ionization state (3[3]).

Q2: Can the injection solvent cause peak distortion for this specific compound? A: Yes. DL-2-Phenyl-N-(phenylacetyl)glycine is only slightly soluble in water, prompting many researchers to dissolve their stock samples in 100% organic solvents like acetonitrile or methanol. If the injection solvent has a significantly higher elution strength than the initial mobile phase, the analyte will rapidly disperse at the column head before proper partitioning can occur, resulting in front-end elution and a long tail (4[4], 5[5]).

Q3: How do hardware components contribute to the tailing of this compound? A: The carboxylic acid group on the molecule can act as a chelating ligand. Trace heavy metals (such as iron or titanium) present in standard stainless-steel frits, tubing, or the silica matrix itself act as Lewis acids. The carboxylate group interacts with these metals, creating a secondary retention mechanism that drags out the peak tail even if the pH is optimized (6[6], 7[7]).

Part 2: Step-by-Step Troubleshooting Workflows

Workflow 1: Mobile Phase & pH Optimization Protocol

Causality: By forcing the molecule into a single ionization state (either fully protonated or fully deprotonated), we eliminate the dual-partitioning effect that causes peak splitting and tailing.

  • Determine Target State: Choose whether to analyze the compound in its fully unionized state (pH < 2.0) or fully ionized state (pH > 5.5). For standard C18 columns, the unionized state (acidic) is preferred to maximize hydrophobic retention.

  • Prepare the Aqueous Buffer: Add 0.1% Trifluoroacetic acid (TFA) to HPLC-grade water. Do not use Formic Acid, as its pKa (3.75) is too close to the analyte's pKa, failing to provide adequate buffering capacity.

  • Self-Validation Check: Measure the pH of the aqueous phase before mixing with the organic modifier. It must read ≤ 2.0. If it reads > 2.0, the buffering capacity is insufficient, and tailing will persist.

  • Equilibrate: Flush the column with at least 10 column volumes of the new mobile phase to ensure the stationary phase is fully protonated and equilibrated.

Workflow 2: Injection Solvent & Load Optimization

Causality: Matching the sample solvent strength to the mobile phase prevents premature analyte migration down the column bed, ensuring a tight initial band.

  • Solvent Matching: Dilute your sample using the initial mobile phase composition (e.g., 80% Aqueous / 20% Organic) rather than pure organic solvent.

  • Volume Reduction: If the sample must be dissolved in a stronger solvent due to solubility limits, restrict the injection volume to 1-2% of the total column volume (e.g., <5 µL for a standard 4.6 x 150 mm column) to prevent mass overload (8[8], 9[9]).

  • Self-Validation Check: Perform a 1 µL injection followed by a 10 µL injection. Calculate the USP tailing factor for both. If the tailing factor increases significantly with the 10 µL injection, your system is experiencing solvent mismatch or mass overload.

Workflow 3: Hardware Passivation (Metal Chelation Mitigation)

Causality: Removing exposed metal cations from the fluidic path eliminates secondary Lewis acid-base interactions with the analyte's carboxylate group.

  • System Flush: Remove the analytical column and replace it with a zero-dead-volume union. Flush the HPLC system (lines, autosampler, and pump) with 20% Nitric acid for 30 minutes to passivate stainless steel components.

  • Neutralization: Flush with HPLC-grade water until the effluent pH is completely neutral.

  • Self-Validation Check: Reinstall the column and inject the sample. If tailing is resolved but slowly returns over hundreds of injections, metal ions are leaching from the frits. Consider switching to a bio-inert (PEEK) flow path and using a column packed with high-purity, metal-free Type B silica ().

Part 3: Quantitative Data & Buffer Selection

The following table summarizes the quantitative impact of various buffer systems on the ionization state and peak shape of DL-2-Phenyl-N-(phenylacetyl)glycine.

Buffer / ModifierTarget pHState of AnalyteLC-MS CompatibilityTailing Mitigation Efficacy
0.1% TFA ~2.0Fully UnionizedLow (Ion suppression)Excellent (Sharp, symmetrical peaks)
0.1% Formic Acid ~2.7Partially IonizedHighPoor (Too close to pKa 3.5; tailing likely)
10 mM Amm. Acetate ~5.5Fully IonizedHighGood (Requires end-capped C18 column)
Unbuffered Water ~6.0 - 7.0VariableN/AVery Poor (Severe tailing and shifting RT)

Part 4: Diagnostic Workflow

Follow this logical decision tree to systematically isolate and resolve peak tailing for this specific compound.

G start Peak Tailing Observed: DL-2-Phenyl-N-(phenylacetyl)glycine check_ph 1. Is Mobile Phase pH between 2.5 and 5.0? start->check_ph ph_yes Adjust pH to < 2.0 (e.g., 0.1% TFA) or > 5.5 (e.g., Acetate buffer) check_ph->ph_yes Yes ph_no pH is Optimized (> 2 units from pKa 3.5) check_ph->ph_no No check_metal 2. Are you using standard stainless steel hardware? ph_yes->check_metal ph_no->check_metal metal_yes Passivate System or use PEEK/Bio-inert tubing check_metal->metal_yes Yes metal_no System is Inert (No Metal Chelation) check_metal->metal_no No check_solvent 3. Is sample solvent stronger than initial mobile phase? metal_yes->check_solvent metal_no->check_solvent solvent_yes Match Injection Solvent to Mobile Phase & Reduce Vol check_solvent->solvent_yes Yes solvent_no Optimal Peak Shape Achieved check_solvent->solvent_no No solvent_yes->solvent_no

Decision tree for troubleshooting HPLC peak tailing of DL-2-Phenyl-N-(phenylacetyl)glycine.

References

  • Control pH During Method Development for Better Chromatography - Agilent. 3

  • Showing metabocard for N-Phenylacetylglycine (MMDBc0033545) - MiMeDB. 1

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. 4

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. 6

  • PHENACETURIC ACID|500-98-1 - LookChem.2

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. 7

  • Real Solutions to Improve Your HPLC Peak Resolution - Thermo Fisher Scientific.8

  • Reasons for Peak Tailing of HPLC Column - Hawach.9

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC.

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. 5

Sources

optimizing pH and temperature for DL-2-Phenyl-N-(phenylacetyl)glycine biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing DL-2-Phenyl-N-(phenylacetyl)glycine Biocatalysis

Introduction Welcome to the Biocatalysis Technical Support Center. This guide is designed for scientists and drug development professionals engineering the kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine using Penicillin G Acylase (PGA). Here, we address the critical thermodynamic and kinetic levers—pH and temperature—that dictate enantioselectivity, product yield, and enzyme longevity.

Pathway Visualization

Biocatalysis_Pathway Substrate DL-2-Phenyl-N- (phenylacetyl)glycine Enzyme Penicillin G Acylase (E. coli PGA) Substrate->Enzyme pH 7.5-8.0 25-30°C L_Product L-Phenylglycine + Phenylacetic Acid Enzyme->L_Product Hydrolysis (k_cat/K_m high) D_Product D-2-Phenyl-N- (phenylacetyl)glycine (Unreacted) Enzyme->D_Product Kinetic Resolution (k_cat/K_m low)

Enzymatic kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine via Penicillin G Acylase.

Section 1: Core Principles & Optimization FAQs

Q: Why is pH optimization critical for PGA-mediated hydrolysis, and what is the target range? A: PGA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. Its catalytic mechanism relies on the N-terminal serine (Ser β1) acting as a nucleophile. The pH of the reaction medium directly dictates the ionization state of this residue and the surrounding active site architecture[1]. If the pH is too low (< 7.0), the nucleophile is fully protonated and inactive. If the pH is too high (> 8.0), you risk spontaneous, non-enantioselective chemical hydrolysis of the substrate, which destroys the enantiomeric excess (ee) of your target D-enantiomer. The optimal balance for hydrolysis is typically pH 7.5 to 8.0[2].

Q: How does temperature influence the enantioselectivity (E-value) and stability of PGA? A: Temperature is a double-edged sword in biocatalysis. While increasing the temperature to 37°C maximizes the initial reaction velocity ( Vmax​ ), it significantly compromises the enzyme's operational half-life and its chiral discrimination[3]. The wild-type PGA exhibits excellent chiral discrimination due to the specific orientation of the L-form by the βR263 residue[1]. However, elevated temperatures increase the conformational flexibility of the enzyme, allowing the "wrong" D-enantiomer to occasionally access the transition state, thereby lowering the E-value. For preparative kinetic resolutions, operating at 25°C provides the optimal thermodynamic balance.

Quantitative Data: pH and Temperature Profiles

Table 1: Effect of pH on PGA Biocatalysis (at 25°C)

pH LevelRelative Activity (%)Enantioselectivity (E)Mechanistic Impact
6.0 45>100Suboptimal protonation of catalytic Ser β1; low reaction rate.
7.0 85>100Good balance of stability and activity.
7.5 100>100Optimal ionization state for nucleophilic attack.
8.5 70<50Increased background chemical hydrolysis; reduced selectivity.

Table 2: Temperature Influence on Reaction Kinetics (at pH 7.5)

Temperature (°C)Hydrolysis Rate (mM/min)Enzyme Half-Life (hrs)E-value
15 12.5>200>150
25 28.4120120
35 45.24085
45 15.1<530

Section 2: Experimental Protocols

Standard Operating Procedure: Bioreactor Optimization of pH and Temperature This protocol establishes a self-validating workflow for the kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine to ensure maximum D-enantiomer recovery.

Step 1: Substrate Preparation Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine to a final concentration of 100 mM in a 50 mM sodium phosphate buffer. Causality: A moderate buffer strength is required to prevent localized pH shock when the titrant is added later, without causing high ionic strength inhibition.

Step 2: Reactor Setup and Equilibration Transfer 500 mL of the substrate solution to a jacketed bioreactor equipped with a pH-stat, overhead stirrer, and temperature probe. Set the circulating chiller to 25°C. Self-Validation Checkpoint: Do not proceed until the internal RTD probe reads exactly 25.0°C ± 0.1°C for at least 5 minutes. Temperature gradients will skew initial rate kinetics.

Step 3: pH Adjustment Adjust the initial pH to exactly 7.5 using 1 M NaOH. Causality: The hydrolysis of the phenylacetyl group releases phenylacetic acid, which will rapidly drop the pH if unmitigated.

Step 4: Biocatalyst Addition Add the immobilized Penicillin G Acylase (e.g., 50 U/g support) to initiate the reaction. Set the overhead stirrer to 200 RPM. Causality: 200 RPM ensures adequate mass transfer to the immobilized enzyme pores without causing excessive shear stress that could mechanically degrade the support[2].

Step 5: Reaction Monitoring via pH-Stat Engage the pH-stat to automatically titrate 1 M NaOH, maintaining the pH at 7.5. Self-Validation Checkpoint: The molar volume of NaOH consumed must directly correlate to the molar conversion of the substrate. If 25 mL of 1 M NaOH is consumed, exactly 25 mmol of L-phenylglycine has been produced. A deviation of >5% between titrant consumption and HPLC conversion indicates a calibration error or side reaction.

Step 6: Sampling and Quenching Withdraw 500 µL aliquots at 10% conversion intervals. Immediately quench by adding 500 µL of mobile phase (50% Acetonitrile with 0.1% TFA) and filter through a 0.22 µm membrane. Causality: TFA drops the pH below 3.0, instantly protonating the catalytic serine and halting all enzymatic activity to ensure accurate time-point analysis.

Section 3: Troubleshooting Guide

Troubleshooting_Workflow Start Issue: Low Enantiomeric Excess (ee) of D-Isomer Check_pH Check Reactor pH Is it > 8.0? Start->Check_pH High_pH Spontaneous Chemical Hydrolysis Occurring Check_pH->High_pH Yes Check_Temp Check Temperature Is it > 30°C? Check_pH->Check_Temp No Fix_pH Adjust pH to 7.5 Calibrate pH-Stat High_pH->Fix_pH High_Temp Enzyme Selectivity (E-value) Dropping Check_Temp->High_Temp Yes Fix_Temp Lower Temp to 25°C Check Jacket Flow High_Temp->Fix_Temp

Diagnostic workflow for resolving low enantiomeric excess during biocatalysis.

Issue: The reaction rate drops significantly before reaching 50% conversion.

  • Cause: Product inhibition. Phenylacetic acid, a byproduct of the hydrolysis, is a known competitive inhibitor of PGA. Furthermore, if the pH-stat is lagging, the localized drop in pH will protonate the enzyme, rendering it inactive.

  • Solution: Verify that the pH-stat is actively dispensing NaOH and that the mixing speed is sufficient to disperse the titrant instantly. Consider implementing an in situ product removal (ISPR) technique, such as using an anion-exchange resin to sequester the phenylacetic acid as it is formed.

Issue: The enantiomeric excess ( ees​ ) of the D-substrate plateaus at 80%.

  • Cause: The E-value of the reaction is too low, meaning the enzyme is beginning to hydrolyze the D-enantiomer as the concentration of the L-enantiomer depletes. This is heavily exacerbated by high temperatures or incorrect pH[1].

  • Solution: Lower the reaction temperature to 20°C–25°C to rigidify the enzyme's active site, thereby increasing its strict stereopreference for the L-enantiomer. Ensure the pH is strictly maintained at 7.5 to prevent background chemical hydrolysis.

Issue: The immobilized enzyme loses >30% activity after the first cycle.

  • Cause: Thermal deactivation or mechanical shearing. Operating at >35°C accelerates the unfolding of the PGA heterodimer[3].

  • Solution: Reduce the operating temperature to 25°C. If using a stirred-tank reactor, inspect the impeller type; switch from a Rushton turbine (high shear) to a marine propeller (low shear) to protect the immobilization support.

References

  • Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties.National Institutes of Health (NIH) / PMC.
  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase.Brieflands.
  • Synthesis of cephalexin in ethylene glycol with glyoxyl-agarose immobilised penicillin acylase: temperature and pH optimisation.UCSC / Elsevier.

Sources

Technical Support Center: Overcoming Product Inhibition in PGA-Catalyzed DL-PAPG Hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Biocatalysis Support Center. This guide is curated for researchers, process chemists, and drug development professionals dealing with the enantioselective enzymatic hydrolysis of DL-2-Phenyl-N-(phenylacetyl)glycine (DL-PAPG) using Penicillin G Acylase (PGA).

While PGA is an industrial workhorse for the resolution of racemic amino acids to produce semi-synthetic β -lactam precursors, the accumulation of phenylacetic acid (PAA) during the reaction creates a severe thermodynamic and kinetic bottleneck. This guide synthesizes mechanistic theory with field-proven reaction engineering to help you break through the inhibition plateau.

Mechanistic Insights: The Causality of PAA Inhibition

To solve product inhibition, we must first understand the enzyme's architecture. PGA is a heterodimeric enzyme consisting of a 20.5-kDa α -subunit and a 69-kDa β -subunit[1]. The active site is located at the interface of these two subunits and features a highly specific, deep hydrophobic binding pocket designed to accommodate the phenylacetyl moiety of the substrate[1].

During the resolution of DL-PAPG, the enzyme selectively hydrolyzes the L-enantiomer, yielding L-phenylglycine (L-PG), unreacted D-PAPG, and phenylacetic acid (PAA). Because the hydrophobic pocket has a profound evolutionary preference for phenylacetic acid derivatives[1], the cleaved PAA byproduct acts as a potent competitive inhibitor. It re-enters or refuses to leave the active site, effectively blocking new DL-PAPG molecules from binding. As conversion increases, the local concentration of PAA outcompetes the bulkier substrate, causing the reaction velocity to plummet.

Mechanism Substrate DL-PAPG (Substrate) ES_Complex PGA-PAPG Complex Substrate->ES_Complex Binds Enzyme PGA (Active Enzyme) Enzyme->ES_Complex EI_Complex PGA-PAA (Dead-end Complex) Enzyme->EI_Complex ES_Complex->Enzyme Release L_PG L-Phenylglycine (Product) ES_Complex->L_PG Hydrolysis D_PAPG D-PAPG (Unreacted) ES_Complex->D_PAPG Resolution PAA Phenylacetic Acid (Inhibitor) ES_Complex->PAA Cleavage PAA->EI_Complex Competitive Binding EI_Complex->Enzyme Reversible

Mechanism of PGA competitive inhibition by PAA during DL-PAPG resolution.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion despite having excess substrate. Is the enzyme denaturing? A: It is highly unlikely to be denaturation if you are operating below 50°C[2]. You are experiencing competitive product inhibition. PAA binds to the PGA active site with a very low inhibition constant ( Ki​ ). Because the affinity of PGA for PAA is higher than for the bulky DL-PAPG substrate, the reaction rate stalls as PAA accumulates. You must implement an In Situ Product Removal (ISPR) strategy to continuously extract PAA from the aqueous phase.

Q2: How does pH affect PAA inhibition, and can I simply raise the pH to solve the issue? A: PAA inhibition is highly pH-dependent. PAA is a weak acid ( pKa​≈4.3 ). At lower pH values, the protonated (uncharged) form of PAA partitions readily into the hydrophobic active site. Raising the pH to 7.8–8.5 ensures that >99.9% of the PAA is in its ionized (phenylacetate) form, which is far less favored by the hydrophobic pocket[2]. However, you cannot raise the pH indefinitely; PGA stability and optimal catalytic activity peak around pH 8.0–8.5[2]. A strict pH-stat is required.

Q3: What is the most scalable ISPR method for this specific reaction? A: Cloud Point Extraction (CPE) is highly effective for PGA-catalyzed reactions[3]. By introducing a non-ionic surfactant, you create a biphasic system. The hydrophobic PAA partitions into the surfactant-rich coacervate phase, while the hydrophilic L-PG and the biocatalyst remain in the aqueous phase, allowing the reaction to bypass thermodynamic equilibrium limits[3].

Q4: Can enzyme engineering reduce PAA affinity? A: Yes. In-silico modeling and site-directed mutagenesis targeting the acyl-binding subsite (e.g., residue Phe24 β in Achromobacter sp. PGA) can alter the geometry of the hydrophobic pocket[4]. Substituting bulky residues with smaller amino acids has been shown to reduce PAA binding affinity and broaden enantioselectivity[4].

Quantitative Data & Strategy Comparison

Table 1: Kinetic Parameters for PGA-Catalyzed DL-PAPG Hydrolysis

ParameterOptimal ValueCausality / Impact on Process
Apparent Km​ ~10 mMIndicates moderate affinity for the bulky racemic substrate[2]. Requires high initial substrate loading.
Optimal pH 7.8 - 8.5Balances maximum enzyme activity with the ionization of PAA to reduce hydrophobic binding affinity[2].
Temperature 37°C - 50°C37°C ensures long-term operational stability (>50 cycles); 50°C yields maximum short-term velocity[2].

Table 2: Comparison of PAA Mitigation Strategies

StrategyMechanism of ActionProsCons
pH-Stat Control Ionizes PAA, reducing its affinity for the hydrophobic pocket.Simple to implement; requires no auxiliary phases.High pH (>8.5) can slowly denature PGA or cause side reactions.
Cloud Point Extraction Surfactant micelles selectively partition hydrophobic PAA[3].Continuous removal; drives equilibrium forward; high product purity[3].Requires precise thermodynamic (temperature) control for phase separation.
Anion-Exchange Resins Positively charged resins bind the phenylacetate anion.Highly effective at neutral pH; easy to filter.Resins can foul over time or bind the substrate non-specifically.

Validated Experimental Protocol: Cloud Point Extraction (CPE) ISPR

This protocol utilizes a self-validating biphasic system to continuously extract PAA, preventing competitive inhibition and allowing for near-quantitative hydrolysis of the L-enantiomer.

Materials Required:

  • Immobilized Penicillin G Acylase (e.g., 133 IU/g of substrate)[2]

  • DL-PAPG (Substrate)

  • Triton X-114 (Non-ionic surfactant)

  • 50 mM Phosphate buffer

  • Automated pH-stat with 1M NaOH

Step-by-Step Methodology:

  • System Preparation: Prepare a 50 mM phosphate buffer and adjust to pH 8.0. Add DL-PAPG to a final concentration of 0.5% (w/v)[2]. Introduce Triton X-114 (e.g., 5% w/w) to the aqueous system.

  • Biocatalysis Initiation: Add the immobilized PGA to the reactor. Maintain the reactor at 37°C[2]. Self-Validation Check 1: At 37°C (above the cloud point of Triton X-114), the system should form a visibly turbid, micellar aqueous dispersion. If the solution is perfectly clear, verify your temperature probe.

  • Reaction Monitoring (pH-Stat): The hydrolysis of the amide bond releases PAA, naturally lowering the pH. Use the pH-stat to continuously add 1M NaOH to maintain pH 8.0. Self-Validation Check 2: The rate of base consumption serves as a real-time proxy for reaction progress.

  • Phase Separation: Transfer the mixture to a settling tank maintained at 40°C. The system will separate into a dense, surfactant-rich coacervate phase (containing the extracted PAA) and a dilute aqueous phase (containing L-PG, unreacted D-PAPG, and the enzyme)[3].

  • Product Recovery & Enzyme Recycling: Decant the aqueous phase. L-phenylglycine can be crystallized directly from this phase by adjusting the pH to its isoelectric point. The immobilized enzyme can be filtered and reused for up to 50 cycles with minimal activity loss[2].

ISPR Reactor Biocatalytic Reactor (pH 8.0, 37°C) CloudPhase Cloud Point Extraction (Surfactant Addition) Reactor->CloudPhase Continuous Flow Aqueous Aqueous Phase (L-PG + Enzyme) CloudPhase->Aqueous Phase Separation Organic Coacervate Phase (PAA Extracted) CloudPhase->Organic PAA Removal Aqueous->Reactor Enzyme Recycle Recovery Crystallization (Pure L-PG) Aqueous->Recovery Product Isolation

Workflow for In Situ Product Removal (ISPR) using Cloud Point Extraction.

References

  • Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics Source: ACS Publications URL
  • Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment Source: ResearchGate URL
  • Resolution of DL-Phenylglycine by Penicillin G acylase Source: PubMed / Hindustan Antibiot Bull URL
  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents Source: ResearchGate / Tetrahedron Asymmetry URL

Sources

Technical Support Center: Purification & Troubleshooting for Crude DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical hurdles associated with the purification of DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine).

This compound is a critical intermediate in the semi-synthesis of β-lactam antibiotics and a standard substrate for enzymatic kinetic resolution. The protocols below are engineered to be self-validating, ensuring that every step is grounded in the fundamental thermodynamic and kinetic properties of the molecules involved.

Purification Workflow Overview

The purification of crude DL-2-Phenyl-N-(phenylacetyl)glycine requires a multi-staged approach. Standard Schotten-Baumann synthesis leaves behind unreacted zwitterionic phenylglycine and phenylacetic acid (PAA) byproducts. The workflow below illustrates the logical progression from crude mixture to enantiopure product.

G Crude Crude DL-Mixture + Impurities Ext Acid-Base Extraction (pH Swing) Crude->Ext Org Organic Impurities (Discard) Ext->Org Org. Phase (pH 8) Solid Precipitated DL-Mixture + Phenylacetic Acid Ext->Solid Aq. Phase (pH 1.5) Trit Toluene Trituration (4°C) Solid->Trit PAA Phenylacetic Acid (Filtrate) Trit->PAA Soluble PureDL Purified DL-Mixture (Solid) Trit->PureDL Insoluble Enz Enzymatic Resolution (Penicillin G Acylase) PureDL->Enz pH 7.8 D_Prod D-Enantiomer (Intact Acid) Enz->D_Prod Acidify to pH 1.5 L_Prod L-Phenylglycine (Hydrolyzed) Enz->L_Prod Remains in Soln

Workflow for the purification and enzymatic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine.

Troubleshooting FAQs

Q1: My acid-base extraction yielded a persistent emulsion. What is the mechanistic cause and how do I fix it? A1: Emulsions in this system are caused by the amphiphilic nature of N-acyl amino acids. At intermediate pH ranges (pH 4–6), the molecule possesses a hydrophobic biphenyl-like backbone and a partially ionized hydrophilic carboxylate group, effectively acting as a surfactant that reduces interfacial tension between the organic solvent (e.g., ethyl acetate) and water.

  • The Fix: Force the equilibrium. Ensure complete deprotonation by raising the aqueous phase to pH ≥ 8.0 with NaHCO3​ , or complete protonation by dropping the pH to ≤ 1.5 with HCl . If an emulsion persists, add saturated NaCl (brine) to increase the ionic strength of the aqueous layer. This "salting out" effect disrupts the hydration shell of the surfactant, forcing phase separation.

Q2: Why is my product still contaminated with phenylacetic acid (PAA) after a rigorous acid-base workup? A2: PAA is generated by the unavoidable hydrolysis of phenylacetyl chloride during the aqueous Schotten-Baumann synthesis. Because PAA ( pKa​ 4.31) and your target product ( pKa​ ~2.5) are both carboxylic acids, they co-extract into the basic aqueous layer and co-precipitate upon acidification.

  • The Fix: Exploit differential solvation thermodynamics. PAA is highly soluble in aromatic hydrocarbons due to favorable π−π stacking and low polarity. Conversely, DL-2-Phenyl-N-(phenylacetyl)glycine forms a rigid, intermolecular hydrogen-bonded network (amide-to-carboxylate) that is entirely insoluble in cold toluene. Implement a cold toluene trituration (see Protocol A).

Q3: How do I achieve enantiopure D-2-Phenyl-N-(phenylacetyl)glycine from the purified DL-mixture? A3: You must utilize enzymatic kinetic resolution. Penicillin G Acylase (PGA) from Escherichia coli exhibits exceptional chiral discrimination, selectively hydrolyzing the L-enantiomer of N-phenylacetylated amino acids into L-phenylglycine and PAA, while leaving the D-enantiomer perfectly intact[1]. Immobilized PGA is the industry standard for this robust biocatalytic step[2].

  • The Fix: Run the resolution in a pH-stat autotitrator (Protocol B). The hydrolysis of the L-enantiomer releases PAA, which will rapidly drop the pH and permanently inhibit the enzyme if not continuously neutralized to the optimal pH of 7.8.

Physicochemical Profiling Data

To design a self-validating protocol, you must understand the quantitative parameters of your mixture. The following table summarizes the physicochemical data that dictates our purification logic:

PropertyDL-2-Phenyl-N-(phenylacetyl)glycinePhenylacetic Acid (PAA)DL-Phenylglycine
Role in Mixture Target Product / IntermediateSynthesis ByproductUnreacted Starting Material
pKa​ ~2.5 (Carboxyl)4.31 (Carboxyl)1.83 (Carboxyl), 9.77 (Amino)
Solubility (pH 1.5) Insoluble (Precipitates)Insoluble (Precipitates)Soluble (Cationic NH3+​ )
Solubility (pH 8.0) Soluble (Anionic COO− )Soluble (Anionic COO− )Soluble (Anionic / Zwitterionic)
Solubility in Toluene (4°C) Insoluble Highly Soluble Insoluble

Standard Operating Protocols

Protocol A: Optimized Acid-Base Extraction & Selective Trituration

This protocol separates the target compound from unreacted phenylglycine and neutral impurities, followed by the specific removal of PAA.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Base Extraction: Extract the organic layer twice with an equal volume of 1M NaHCO3​ (pH 8.0). Causality: The product and PAA enter the aqueous phase as sodium salts. Neutral organic impurities remain in the EtOAc. Discard the EtOAc layer.

  • Acidification: Cool the combined aqueous layers in an ice bath to 4°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.5. Causality: The product and PAA protonate and precipitate. Unreacted phenylglycine remains dissolved as a soluble hydrochloride salt.

  • Filtration: Filter the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual salts. Dry the solid under vacuum at 45°C overnight.

  • Toluene Trituration: Suspend the dried solid in cold toluene (5 mL/g of solid). Stir vigorously at 4°C for 30 minutes. Causality: PAA dissolves completely; the target product remains suspended.

  • Final Recovery: Filter the suspension. Wash the purified DL-2-Phenyl-N-(phenylacetyl)glycine filter cake with cold hexanes and dry in vacuo.

Protocol B: Enzymatic Kinetic Resolution via Penicillin G Acylase (PGA)

This protocol isolates the D-enantiomer by selectively destroying the L-enantiomer.

  • Substrate Preparation: Suspend the purified DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM potassium phosphate buffer (20 mL/g).

  • Solubilization: Add 1M NaOH dropwise until the pH stabilizes at 7.8 and the solid is completely dissolved.

  • Biocatalysis: Add immobilized E. coli Penicillin G Acylase (PGA) to the reactor[2].

  • pH-Stat Maintenance: Connect the reactor to a pH-stat autotitrator loaded with 1M NaOH . Causality: As the enzyme hydrolyzes the L-enantiomer, it releases PAA. The autotitrator will automatically add base to maintain the optimal enzyme pH of 7.8.

  • Termination: Monitor the volume of NaOH consumed. When the consumption plateaus (indicating exactly 50% conversion of the DL-mixture), filter the reaction to remove and recover the immobilized enzyme.

  • Enantiomer Separation: Cool the filtrate to 4°C and acidify to pH 1.5 with 6M HCl . The highly pure D-2-Phenyl-N-(phenylacetyl)glycine will precipitate as a white solid. The hydrolyzed L-phenylglycine remains in the aqueous solution. Filter and dry the D-enantiomer.

Sources

Technical Support Center: Troubleshooting DL-2-Phenyl-N-(phenylacetyl)glycine Acylation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and downstream utilization of DL-2-Phenyl-N-(phenylacetyl)glycine (commonly known as N-phenylacetyl-DL-phenylglycine). This compound is a critical intermediate in beta-lactam antibiotic synthesis and serves as a highly specific substrate for Penicillin G Acylase (PGA) resolution assays[1].

However, its synthesis via Schotten-Baumann acylation, as well as its subsequent downstream activation, are prone to severe side reactions. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Part 1: Synthesis Troubleshooting (Schotten-Baumann Acylation)

Q: Why is my yield low, and why am I recovering large amounts of phenylacetic acid byproduct? A: You are observing the competitive hydrolysis of your acylating agent, phenylacetyl chloride (PAC). In a biphasic Schotten-Baumann reaction, water acts as both the solvent and a competing nucleophile[2]. The causality lies in pH mismanagement: The pKa of the alpha-amino group of DL-phenylglycine is approximately 9.0. If your reaction pH drops below 9.0, the amine becomes protonated (ammonium) and loses its nucleophilicity, stalling the reaction. Conversely, if the pH exceeds 11.0, the high concentration of hydroxide ions rapidly hydrolyzes PAC into phenylacetic acid[3].

  • Resolution: Implement a self-validating pH-stat system. Maintain the pH strictly between 9.5 and 10.5. At this range, the amine is sufficiently deprotonated to attack the acyl chloride, while the hydroxide concentration remains low enough to minimize PAC saponification.

Q: I am detecting higher molecular weight impurities in my HPLC traces. Are these dipeptides? A: While dipeptide formation is possible, it is much more likely you are forming mixed anhydrides or oligomers due to over-acylation. Once DL-2-Phenyl-N-(phenylacetyl)glycine is formed, its carboxylate group can react with excess PAC to form a highly reactive mixed anhydride. Unreacted phenylglycine can then attack this intermediate.

  • Resolution: Avoid bolus additions of PAC. Add PAC dropwise simultaneously with the base to ensure the acyl chloride is consumed by the amine as soon as it enters the system, preventing local excesses of the electrophile.

Part 2: Downstream Activation & Side Reactions

Q: When I try to activate DL-2-Phenyl-N-(phenylacetyl)glycine for downstream peptide coupling, I lose my product and observe a highly UV-active byproduct. What is happening? A: You are observing the formation of an Erlenmeyer azlactone (2-benzyl-4-phenyl-5-oxazolone)[4]. When the C-terminal carboxylate of an N-acyl amino acid is activated by agents like DCC, EDC, or acetic anhydride, the oxygen atom of the N-phenylacetyl amide carbonyl acts as an internal nucleophile. It attacks the activated carboxylate, forming a stable 5-membered oxazolone ring. Because phenylglycine derivatives possess an alpha-phenyl group, this cyclization is highly favored due to the extended conjugation and stabilization of the enolizable intermediate[4].

  • Resolution: If the azlactone is not your intended target, avoid strong dehydrating agents. Use milder coupling reagents (e.g., HATU with HOAt) and keep reaction temperatures low (0–5 °C) to kinetically disfavor the intramolecular cyclization.

Part 3: Quantitative Data & Critical Process Parameters

To ensure a self-validating protocol, compare your current parameters against the optimized baseline below. Deviations in these parameters directly cause the side reactions discussed above.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Effect
pH Control Uncontrolled (Drifts < 8)Maintained at 9.5 – 10.5 Low pH protonates the amine (pKa ~9.0), halting acylation. High pH (>11) accelerates acyl chloride hydrolysis[2].
Temperature Ambient (20–25 °C)0–5 °C (Ice bath) Higher temperatures exponentially increase the rate of competing water nucleophilic attack on the acyl chloride[3].
Addition Rate Bolus additionContinuous dropwise Bolus addition causes local pH spikes and thermal runaway, promoting mixed anhydride and azlactone formation.
Stirring Mild magnetic stirringVigorous biphasic mixing Poor mass transfer in the biphasic system traps the acyl chloride in organic droplets, favoring hydrolysis over amidation.

Part 4: Experimental Methodology & Visualizations

Protocol: Optimized Schotten-Baumann Synthesis of DL-2-Phenyl-N-(phenylacetyl)glycine

This protocol is designed as a self-validating system; if the pH cannot be maintained, the addition rate must be adjusted immediately.

  • Preparation: Suspend 100 mmol of DL-phenylglycine in 100 mL of deionized water in a round-bottom flask.

  • Initial Solubilization: Add 2M NaOH dropwise under continuous stirring until the amino acid is fully dissolved and the solution reaches exactly pH 10.0.

  • Cooling: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Acylation (Self-Validating Step): Equip the flask with two addition funnels. Funnel A contains 110 mmol of phenylacetyl chloride (dissolved in 20 mL of anhydrous acetone to prevent freezing). Funnel B contains 2M NaOH. Begin dropwise addition of the acyl chloride.

    • Validation Check: Continuously monitor the pH using a calibrated probe. Add NaOH from Funnel B simultaneously to strictly maintain the pH between 9.5 and 10.5.

  • Maturation: Once addition is complete, continue vigorous biphasic stirring at 0–5 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Workup: Extract the aqueous layer once with 50 mL of diethyl ether to remove unreacted acyl chloride and non-polar impurities.

  • Precipitation: Cool the aqueous layer and slowly acidify to pH 2.0 using 6M HCl. The target N-acyl amino acid will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold deionized water, and recrystallize from ethanol/water to remove trace phenylacetic acid.

Reaction Pathways & Workflow Diagrams

ReactionPathways PG DL-Phenylglycine + Phenylacetyl Chloride Product DL-2-Phenyl-N- (phenylacetyl)glycine PG->Product pH 9.5-10.5 0-5°C Hydrolysis Phenylacetic Acid (Hydrolysis) PG->Hydrolysis pH > 11 Azlactone 2-Benzyl-4-phenyl- 5-oxazolone Product->Azlactone Activating Agents MixedAnhydride Mixed Anhydride Product->MixedAnhydride Excess Acyl Chloride MixedAnhydride->Azlactone Cyclization

Pathways showing target acylation vs. hydrolysis, over-acylation, and azlactone side reactions.

Workflow Step1 1. Dissolve DL-Phenylglycine in aq. NaOH (pH 10) Step2 2. Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 3. Simultaneous Dropwise Addition: Phenylacetyl Chloride & 2M NaOH Step2->Step3 Step4 4. Monitor pH (Maintain 9.5-10.5) Vigorous Biphasic Stirring Step3->Step4 Step5 5. Acidify to pH 2.0 with HCl (Precipitate Product) Step4->Step5 Step6 6. Filter, Wash & Recrystallize Step5->Step6

Step-by-step optimized Schotten-Baumann workflow for synthesizing N-phenylacetyl-DL-phenylglycine.

References

  • Title: Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties - PMC | Source: nih.gov | URL: 1

  • Title: Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds - White Rose eTheses Online | Source: whiterose.ac.uk | URL: 4

  • Title: US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents | Source: google.com | URL: 2

  • Title: The pH-Rate Profile for the Hydrolysis of a Peptide Bond - ACS Publications | Source: acs.org | URL: 3

Sources

Validation & Comparative

A Comparative Guide to Enzyme Substrates: DL-2-Phenyl-N-(phenylacetyl)glycine vs. N-acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in enzymology and drug development, the selection of an appropriate enzyme substrate is a critical decision that dictates the scope, efficiency, and relevance of an experimental system. This guide provides an in-depth comparison of two structurally related but functionally distinct substrates: DL-2-Phenyl-N-(phenylacetyl)glycine and N-acetyl-DL-phenylglycine . The focus is on their performance and specificity with two key industrial enzymes: Penicillin G Acylase (PGA) and Acylase I. This analysis is designed to equip you with the rationale to select the optimal substrate-enzyme pair for applications ranging from kinetic resolution of amino acids to fundamental enzyme characterization.

At a Glance: Key Differences and Applications

The fundamental difference between these two molecules lies in their N-acyl group: the bulky, hydrophobic phenylacetyl group in DL-2-Phenyl-N-(phenylacetyl)glycine versus the small acetyl group in N-acetyl-DL-phenylglycine. This seemingly minor variation has profound implications for enzyme recognition, particularly for enzymes with highly specialized active sites.

FeatureDL-2-Phenyl-N-(phenylacetyl)glycineN-acetyl-DL-phenylglycine
N-Acyl Group PhenylacetylAcetyl
Primary Enzyme Penicillin G Acylase (PGA)Acylase I
Enzyme Specificity High (Substrate acts as a specialist)Broad (Substrate acts as a generalist)
Known Kinetic Data Apparent Km = 10 mM (with PGA)[1]Km varies with substrate structure (with Acylase I)
Primary Application Kinetic resolution of DL-phenylglycine using PGAKinetic resolution of various DL-amino acids using Acylase I[2]

Part 1: The Specialist Substrate: DL-2-Phenyl-N-(phenylacetyl)glycine with Penicillin G Acylase

Penicillin G Acylase (PGA) is an enzyme of immense industrial importance, primarily used for the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), a precursor for semi-synthetic antibiotics.[3] The catalytic success of PGA hinges on its exquisitely evolved substrate specificity.

The Basis of Specificity: A Hydrophobic Embrace

The active site of PGA features a deep, cone-shaped binding pocket lined with aromatic and hydrophobic residues.[4] This structure confers a strong preference for substrates bearing a phenylacetyl moiety. The enzyme's specificity is overwhelmingly dictated by this acyl group, while it shows considerable tolerance for variations in the amine portion of the substrate.[4]

DL-2-Phenyl-N-(phenylacetyl)glycine, also referred to as DL-phenylacetyl-phenylglycine (DL-PAPG), is an ideal non-penicillin substrate for PGA precisely because it possesses this critical phenylacetyl group. The enzyme readily recognizes and binds this moiety, positioning the adjacent amide bond for nucleophilic attack by the catalytic serine residue, leading to efficient hydrolysis.[5]

Performance Data

Experimental studies focusing on the kinetic resolution of DL-phenylglycine have utilized immobilized PGA to selectively hydrolyze the L-enantiomer of DL-PAPG. This work provides valuable performance benchmarks:

  • Optimal Conditions: The enzyme exhibits maximum activity at a pH of 8.5 and a temperature of 50°C.[1]

  • Enzyme Affinity: An apparent Michaelis constant (Km) of 10 mM was determined for the hydrolysis of L-phenylacetyl-phenylglycine.[1] This value indicates a moderate affinity, suitable for bioprocess applications where high substrate concentrations are often used.

  • Reaction Efficiency: Under optimized conditions (pH 7.8, 37°C), quantitative hydrolysis (>97%) of the L-enantiomer can be achieved in as little as 45 minutes, demonstrating the practical utility of this substrate-enzyme system.[1]

The enzymatic hydrolysis of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin G Acylase is depicted below. The enzyme selectively cleaves the amide bond, releasing L-phenylglycine and phenylacetic acid, leaving the D-enantiomer of the substrate unreacted.

sub DL-2-Phenyl-N-(phenylacetyl)glycine pga Penicillin G Acylase (PGA) sub->pga L-enantiomer binding unreacted D-2-Phenyl-N-(phenylacetyl)glycine sub->unreacted D-enantiomer remains prod1 L-Phenylglycine pga->prod1 Hydrolysis prod2 Phenylacetic Acid pga->prod2

Caption: Enzymatic Hydrolysis by Penicillin G Acylase.

Part 2: The Generalist Substrate: N-acetyl-DL-phenylglycine with Acylase I

In contrast to the high specificity of PGA, Acylase I (aminoacylase) is a metalloenzyme known for its broader substrate tolerance. It is widely used for the resolution of racemic mixtures of N-acetylated amino acids.[2][6]

The Basis of Specificity: A Focus on the N-Terminus

Acylase I catalyzes the hydrolysis of N-acyl groups from a variety of L-amino acids. While it can accommodate different acyl groups, its primary industrial and laboratory application involves the removal of acetyl groups. Its active site is less sterically hindered than that of PGA, allowing it to process smaller N-acyl-amino acids efficiently.

N-acetyl-DL-phenylglycine fits perfectly within this substrate profile. The enzyme enantioselectively hydrolyzes the N-acetyl group from L-phenylglycine, leaving the N-acetyl-D-phenylglycine intact. This process has been successfully employed to produce optically pure D- and L-phenylglycine.[2]

Performance Data

The key takeaway is causality: the choice of N-acetyl-DL-phenylglycine is dictated by the intention to use a less specific, more general-purpose acylase for kinetic resolution. This is particularly relevant when a consistent method is desired for resolving a variety of different amino acids, not just phenylglycine.

The enzymatic resolution using Acylase I proceeds as follows:

sub N-acetyl-DL-phenylglycine acylase Acylase I sub->acylase L-enantiomer binding unreacted N-acetyl-D-phenylglycine sub->unreacted D-enantiomer remains prod1 L-Phenylglycine acylase->prod1 Hydrolysis prod2 Acetic Acid acylase->prod2

Caption: Enzymatic Resolution by Acylase I.

Part 3: Crossover Inefficiency: Why the Pairing Matters

The efficiency of these substrate-enzyme systems breaks down when mismatched:

  • DL-2-Phenyl-N-(phenylacetyl)glycine with Acylase I: The bulky phenylacetyl group is a poor fit for the active site of most Acylase I enzymes, which are optimized for smaller acyl groups. This would likely result in very low or negligible activity.

  • N-acetyl-DL-phenylglycine with PGA: This is the more critical consideration. The high specificity of PGA's hydrophobic binding pocket for the phenylacetyl group means it has a very low affinity and catalytic efficiency for substrates with a simple acetyl group.[4] Replacing the phenylacetyl ring with a methyl group eliminates the key hydrophobic interactions required for efficient substrate binding and catalysis. Therefore, N-acetyl-DL-phenylglycine is considered a poor substrate for Penicillin G Acylase.

Part 4: Experimental Protocols

A self-validating protocol is essential for trustworthy results. Below are detailed methodologies for assaying the activity of PGA and Acylase I with these substrates.

Protocol 1: Kinetic Analysis of PGA with DL-2-Phenyl-N-(phenylacetyl)glycine

Directly monitoring the hydrolysis of a non-chromogenic substrate like DL-PAPG can be challenging. A robust and elegant solution is to use a competitive inhibition assay with a chromogenic reference substrate, such as 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) .[8] The hydrolysis of NIPAB by PGA releases a yellow-colored product, which can be monitored spectrophotometrically.

Objective: To determine the Km and Vmax of PGA for DL-2-Phenyl-N-(phenylacetyl)glycine.

Materials:

  • Purified or immobilized Penicillin G Acylase (PGA)

  • DL-2-Phenyl-N-(phenylacetyl)glycine (non-chromogenic substrate)

  • NIPAB (chromogenic substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of kinetic measurements (e.g., at 405 nm)

  • Thermostatted cuvette holder

Procedure:

  • Prepare Stock Solutions:

    • Dissolve NIPAB in a minimal amount of DMSO and dilute with phosphate buffer to a final concentration of 1 mM.

    • Prepare a series of concentrations of DL-2-Phenyl-N-(phenylacetyl)glycine in phosphate buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM).

    • Prepare a working solution of PGA in cold phosphate buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 405 nm.

    • Set the temperature of the cuvette holder to the desired temperature (e.g., 37°C).

  • Kinetic Measurement:

    • In a cuvette, mix the phosphate buffer, a fixed concentration of NIPAB (e.g., 0.1 mM), and one of the concentrations of the DL-2-Phenyl-N-(phenylacetyl)glycine competitor.

    • Allow the mixture to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, fixed amount of the PGA enzyme solution. Mix quickly but gently.

    • Immediately start recording the change in absorbance at 405 nm over time (e.g., for 5-10 minutes).

  • Repeat: Repeat step 3 for each concentration of the competitor substrate, including the 0 mM control (which measures the uninhibited rate of NIPAB hydrolysis).

  • Data Analysis:

    • Determine the initial reaction velocity (v) from the linear portion of each kinetic trace (ΔAbs/min).

    • Analyze the data using the appropriate competitive inhibition model. The kinetic parameters for the non-chromogenic substrate can be extracted by fitting the data to the equation for competing substrates.[8]

Caption: Workflow for PGA kinetic analysis using a chromogenic competitor.

Protocol 2: Kinetic Analysis of Acylase I with N-acetyl-DL-phenylglycine via HPLC

For generalist enzymes like Acylase I, a direct measurement of substrate depletion or product formation is often more straightforward. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Objective: To determine the Km and Vmax of Acylase I for N-acetyl-L-phenylglycine.

Materials:

  • Purified Acylase I

  • N-acetyl-DL-phenylglycine

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Reaction quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column and UV detector (e.g., set to 210 nm or 260 nm)[9]

  • Thermostatted water bath or incubator

Procedure:

  • Prepare Substrate Solutions: Prepare a range of concentrations of N-acetyl-DL-phenylglycine in the reaction buffer (e.g., from 0.5 mM to 20 mM).

  • Enzyme Reaction:

    • For each substrate concentration, place a known volume (e.g., 500 µL) into a microcentrifuge tube and equilibrate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small, fixed amount of Acylase I.

    • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of the quenching solution. This stops the enzyme and precipitates the protein.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Develop an HPLC method that can separate the substrate (N-acetyl-phenylglycine) from the product (phenylglycine). A typical mobile phase might be a gradient of methanol or acetonitrile in a phosphate or acetate buffer.[10][11]

    • Inject each sample onto the HPLC system.

    • Record the peak areas for the substrate and product at each time point.

  • Data Analysis:

    • Create a standard curve for both the substrate and product to convert peak area to concentration.

    • For each initial substrate concentration, plot the concentration of the product (L-phenylglycine) formed over time.

    • Determine the initial velocity (v) from the slope of the linear portion of each plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion and Recommendation

The choice between DL-2-Phenyl-N-(phenylacetyl)glycine and N-acetyl-DL-phenylglycine is not a matter of one being universally superior, but rather a strategic decision based on the choice of enzyme and the experimental goal.

  • For high-specificity applications involving Penicillin G Acylase , such as the dedicated production of D-phenylglycine or studies on PGA's active site, DL-2-Phenyl-N-(phenylacetyl)glycine is the substrate of choice. Its structure is tailored to the enzyme's hydrophobic pocket, ensuring efficient and specific catalysis.

  • For broader applications using Acylase I for the kinetic resolution of various amino acids, or when a more general deacylation system is required, N-acetyl-DL-phenylglycine is the appropriate substrate. Its simple acetyl group is readily processed by this less-specific enzyme.

By understanding the fundamental principles of enzyme specificity and employing robust experimental protocols, researchers can confidently select the right tool for their work, leading to more accurate, efficient, and insightful results.

References

  • Kulkarni RS, Kalkote UR. Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull. 2005;47-48(1-4):41-4.
  • van der Lelij, et al. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry.
  • Gardossi L, et al. Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity.
  • Schroën CG, et al. The Use of Chromogenic Reference Substrates for the Kinetic Analysis of Penicillin Acylases. Anal Biochem. 1999;274(1):55-63.
  • Carboni C, et al. Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry. 2006;17(2):245-251.
  • Quaedflieg PJLM, et al.
  • Gee P, et al. Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. Biophys Chem. 2003;106(1):33-46.
  • Martín-Vaca S, et al. Substrate specificity of penicillin acylase from Streptomyces lavendulae.
  • Rosell CM, et al. N-Protection of Amino Acid Derivatives Catalyzed by Immobilized Penicillin G Acylase.
  • Yuan L, et al. Visualization of penicillin G acylase in bacteria and high-throughput screening of natural inhibitors using a ratiometric fluorescent probe. Chem Commun (Camb). 2020;56(26):3753-3756.
  • Silva M, et al. Enzymic resolution of DL-phenylglycine.
  • Alkema W, et al. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Eur J Biochem. 2003;270(18):3728-3736.
  • McVey. Penicillin Acylase. Available at: [Link]

  • Sripada L, et al. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv.
  • Hewitt L, et al. Structural Studies of Penicillin Acylase.
  • Reaction scheme of penicillinase activity and schematics of acidometric...
  • Shishkov VS, et al. Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. J Am Chem Soc. 2014;136(28):9984-9997.
  • Hartanto Y, et al. Screening for Penicillin G Acylase (PGA)-Producing Bacteria and Gene Cloning Using Degenerate Oligonucleotide Primed. Scholar Hub Universitas Indonesia.
  • Sharma S, et al. Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase. SCIRP.
  • Nanalysis. Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Available at: [Link]

  • Shishkov VS, et al. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids.
  • Organic Syntheses Procedure. dl-Phenylglycine. Available at: [Link]

  • Okimura K, et al. HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Biol Pharm Bull. 2003;26(8):1166-9.
  • Carboni C, et al. Kinetic resolution of D,L D,L-amino acids by enantioselective acylation...
  • Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. MDPI.
  • Tiffany JA, et al.
  • News-Medical.Net. Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available at: [Link]

  • Garrow TA, et al. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. J Biol Chem. 1994;269(43):26943-8.
  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantific
  • Srsenova D, et al. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules. 2020;25(19):4591.
  • Process for the preparation of DL-phenyl-glycine amide.
  • Behrens OK, et al.
  • Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Analysis of DL-phenylglecine by high performance liquid chromatography.
  • Meng WQ, et al. Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent.

Sources

reproducibility of enzymatic cleavage of DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of Enzymatic Cleavage of DL-2-Phenyl-N-(phenylacetyl)glycine

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the stereospecific synthesis of chiral intermediates is a cornerstone of creating effective and safe pharmaceuticals. The enzymatic resolution of racemic mixtures offers an elegant and environmentally sustainable alternative to traditional chemical methods. This guide provides a comprehensive analysis of the enzymatic cleavage of DL-2-Phenyl-N-(phenylacetyl)glycine, a critical process for producing D-phenylglycine, a key building block for semi-synthetic antibiotics like ampicillin.[1] Our focus is on a factor that is paramount for industrial scalability and regulatory compliance: reproducibility .

We will deconstruct the key variables in this process, explain the causality behind experimental choices, and present comparative data to guide you in establishing a robust and self-validating protocol.

The Biocatalyst of Choice: Penicillin G Acylase (PGA)

The success of this biotransformation hinges on the selection of an appropriate enzyme. Penicillin G Acylase (PGA, E.C. 3.5.1.11) is the industry-standard biocatalyst for this application.[2][3]

  • Origin and Function: Primarily sourced from bacteria like Escherichia coli and Bacillus megaterium, PGA's native function is the hydrolysis of Penicillin G into 6-aminopenicillanic acid (6-APA), a foundational intermediate for countless antibiotics.[4][5][6]

  • Catalytic Mechanism: PGA is a hydrolase belonging to the N-terminal nucleophile (Ntn) hydrolase superfamily.[7] Its active site features a critical N-terminal serine residue that acts as the nucleophile, attacking the amide bond of the substrate.[7][8]

  • Substrate Specificity: The enzyme's active site has a strong preference for substrates with a hydrophobic acyl group, making the phenylacetyl moiety of DL-2-Phenyl-N-(phenylacetyl)glycine an ideal fit.[8][9] The specificity is primarily determined by this acyl group, while the nature of the leaving group has a minimal effect on the hydrolysis rate.[8]

  • Stereoselectivity: Crucially for racemic resolution, PGA exhibits marked stereoselectivity. It preferentially catalyzes the hydrolysis of the L-isomer of phenylacetyl amino acids at a much faster rate than the D-isomer.[10][11] This differential rate allows for the effective separation of the desired D-2-Phenyl-N-(phenylacetyl)glycine from the cleaved L-phenylglycine.

Foundational Experimental Protocol: A Self-Validating System

Reproducibility begins with a well-defined and controlled protocol. The following detailed methodology serves as our baseline for discussing the critical factors that influence the consistency of your results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Substrate Solution (DL-2-Phenyl-N-(phenylacetyl)glycine in Phosphate Buffer, pH 8.0) R1 Combine Substrate & Enzyme in Temperature-Controlled Reactor (37°C) P1->R1 P2 Prepare Enzyme (Immobilized PGA Suspension or Soluble PGA Solution) P2->R1 R2 Maintain Constant pH (8.0) & Agitation R1->R2 R3 Monitor Reaction Progress (Take Aliquots at t=0, 15, 30, 60, 120 min) R2->R3 R4 Terminate Reaction (e.g., Heat Inactivation or Filtration) R3->R4 A1 Sample Preparation (Centrifugation/Dilution) R4->A1 A2 HPLC Analysis (Quantify L-phenylglycine, Phenylacetic Acid, & remaining substrate) A1->A2 A3 Calculate Yield & Enantiomeric Excess A2->A3

Caption: Workflow for enzymatic cleavage of DL-2-Phenyl-N-(phenylacetyl)glycine.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0. This pH is crucial as it aligns with the optimal activity range for many common PGAs.[11][12]

  • Substrate Solution: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in the pH 8.0 buffer to a final concentration of 10 mM. Ensure complete dissolution. Consistent initial substrate concentration is a prerequisite for reproducible kinetics.[11]

  • Enzyme Preparation:

    • For Immobilized PGA: Weigh the required amount of immobilized PGA (e.g., 100 IU/g of substrate) and suspend it in a small volume of the reaction buffer.[11]

    • For Soluble PGA: Prepare a stock solution of the enzyme in cold buffer. The exact concentration of active enzyme is a critical parameter.

  • Reaction Initiation: Add the enzyme preparation to the substrate solution in a jacketed reactor vessel maintained at 37°C with constant, gentle agitation. The total reaction volume should be recorded.

  • Process Control:

    • Temperature: Maintain the reaction temperature at 37°C ± 0.5°C. Temperature fluctuations can significantly alter enzyme activity and stability.[6]

    • pH: Monitor the pH continuously. The hydrolysis releases phenylacetic acid, which will lower the pH. Use an automated titrator with 0.1 M NaOH to maintain the pH at 8.0 ± 0.1. Failure to control pH is a primary source of irreproducibility.

  • Sampling: Withdraw aliquots (e.g., 100 µL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Termination: Immediately stop the enzymatic reaction in each aliquot. For soluble enzymes, heat inactivation (boiling for 5 minutes) is effective. For immobilized enzymes, rapid filtration or magnetic separation is sufficient.

  • Analysis: Centrifuge the terminated samples to remove any precipitates. Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the product (L-phenylglycine) and the remaining unreacted D- and L-substrates.

Deconstructing Reproducibility: A Guide to Critical Control Points

Achieving batch-to-batch consistency requires a deep understanding of the variables that can introduce deviations. These factors can be grouped into three main categories: the biocatalyst itself, the reaction conditions, and the analytical methods.

Logical Flow of Reproducibility Factors

G cluster_enzyme cluster_conditions cluster_analysis Enzyme Enzyme-Related Factors E1 Source & Purity E2 Form (Free vs. Immobilized) E3 Activity & Concentration Conditions Reaction Condition Factors C1 pH Control C2 Temperature Stability C3 Substrate Concentration C4 Agitation/Mixing Analysis Analytical Factors A1 Validated HPLC Method A2 Consistent Sampling Outcome Reproducible Outcome (Yield, Purity, Rate) E1->Outcome E2->Outcome E3->Outcome C1->Outcome C2->Outcome C3->Outcome C4->Outcome A1->Outcome A2->Outcome

Caption: Key factor categories influencing the reproducibility of enzymatic cleavage.

A. Enzyme-Related Factors: The Heart of the Process
  • Enzyme Form (Soluble vs. Immobilized): This is arguably the most significant choice affecting reproducibility in an industrial context.

    • Soluble PGA: While simple to deploy in a lab setting, free enzymes suffer from poor operational stability and cannot be easily recovered for reuse.[13][14] This leads to batch-to-batch variation as fresh enzyme must be added each time, and its removal from the final product can be complex.

    • Immobilized PGA: Covalently attaching PGA to a solid support (e.g., magnetic nanoparticles, agarose beads) dramatically enhances its stability against changes in pH and temperature.[13][14][15] This robustness is key to reproducibility. Furthermore, immobilization allows for easy separation of the biocatalyst from the product stream and, critically, enables its reuse over multiple cycles.[11][15] An immobilized enzyme that retains a high percentage of its initial activity after 10 or more cycles provides a far more consistent and cost-effective process.[14][15]

  • Enzyme Source and Purity: PGAs from different microorganisms can exhibit variations in specific activity, stability, and kinetic parameters.[16] Using an enzyme from a consistent, well-characterized source is essential. Impurities from crude enzyme preparations can inhibit the reaction or interfere with downstream processing.

  • Enzyme Load and Activity: The reaction rate is directly proportional to the concentration of active enzyme. It is imperative to use a precise, activity-based measure (e.g., International Units, IU) rather than mass to determine the enzyme load for each batch.[5][6] An enzyme's specific activity (IU/mg) should be verified for each new lot.

B. Reaction Condition Factors: The Operating Environment
  • pH Control: As noted, the enzymatic hydrolysis of N-acetylated amino acids produces a carboxylic acid, causing the pH to drop. Without active control, the enzyme will quickly move out of its optimal pH range, leading to a rapid decrease in reaction rate and an incomplete, non-reproducible conversion.

  • Temperature Stability: Enzymes have a defined temperature optimum. Exceeding this can lead to irreversible denaturation, while operating below it results in slower, less efficient reactions. A temperature control system that prevents fluctuations is critical for consistent reaction kinetics.

  • Mass Transfer and Mixing: Particularly when using immobilized enzymes, the reaction can become limited by the rate at which the substrate diffuses to the enzyme surface. Inadequate or inconsistent agitation will create diffusion gradients, making the observed reaction rate dependent on the mixing efficiency rather than the intrinsic enzyme kinetics. This is a common and often overlooked source of irreproducibility.

Performance Comparison: Immobilized vs. Soluble PGA

The choice between a soluble and an immobilized enzyme system represents a trade-off between initial simplicity and long-term reproducibility and cost-effectiveness. The data overwhelmingly supports immobilization for any process intended for scale-up.

FeatureSoluble Penicillin G AcylaseImmobilized Penicillin G AcylaseRationale for Reproducibility
Operational Stability Low; susceptible to pH and temperature shifts.High ; matrix provides a protective microenvironment.[13][14]Enhanced stability ensures consistent performance over the entire batch time and across different batches.
Reusability None; single-use only.High ; can be used for numerous cycles (e.g., 10-50).[11][15]Using the same catalyst batch for multiple production runs minimizes a major source of variation.
Product Separation Difficult; requires downstream protein removal steps.Simple ; separation via filtration or magnetic field.Easy separation prevents enzyme contamination of the final product and simplifies the process.
Process Control Poor; enzyme deactivation is a constant variable.Excellent ; stable activity allows for predictable batch times.A stable catalyst allows for a standardized and validated manufacturing process.
Long-Term Cost High; requires continuous purchase of fresh enzyme.Low ; high initial cost offset by extensive reuse.Cost-effectiveness makes the process viable and scalable.
Overall Reproducibility Low to ModerateHigh to Excellent The combination of stability, reusability, and ease of handling makes immobilization the superior choice for a reproducible process.

Conclusion and Recommendations

The enzymatic cleavage of DL-2-Phenyl-N-(phenylacetyl)glycine using Penicillin G Acylase is a powerful and specific method for producing a valuable chiral intermediate. However, achieving high reproducibility is not trivial and requires a systematic approach.

For any researcher or drug development professional aiming to establish a scalable and robust process, the evidence strongly indicates that the use of an immobilized PGA is the most critical decision to ensure batch-to-batch consistency. By coupling a stable, reusable biocatalyst with stringent control over reaction parameters—particularly pH, temperature, and mixing—one can develop a self-validating system that consistently delivers the desired product at high purity and yield. The initial investment in developing an immobilization strategy and optimizing the process parameters will be amply rewarded with a reproducible, efficient, and economically viable manufacturing process.

References

  • Substrate specificity of penicillin acylase from Streptomyces lavendulae. PubMed. Available at: [Link]

  • Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • PenicillinAcylase. University of Wisconsin-La Crosse. Available at: [Link]

  • SUBSTRATE SPECIFICITY OF PENICILLIN ACYLASE OF E. COLI. J-Stage. Available at: [Link]

  • Crystal structures of penicillin acylase enzyme-substrate complexes: Structural insights into the catalytic mechanism. York Research Database. Available at: [Link]

  • Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics. ACS Publications. Available at: [Link]

  • Resolution of DL-Phenylglycine by Penicillin G acylase. PubMed. Available at: [Link]

  • Characteristics of penicillin G acylases and related enzymes from different bacteria. ResearchGate. Available at: [Link]

  • An optimized and efficient method for immobilization and stabilization of penicillin G acylase onto PEI-coated magnetic Fe3O4 nanoparticles. Taylor & Francis Online. Available at: [Link]

  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. International Journal of ChemTech Research. Available at: [Link]

  • Multistep Engineering of a Penicillin G Acylase for Systematic Improvement of Crystallization Efficiency. ACS Publications. Available at: [Link]

  • Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Site-directed mutagenesis of recombinant penicillin-G acylase from Escherichia coli and effect on the hydrolytic activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • High-throughput strategies for penicillin G acylase production in rE. coli fed-batch cultivations. PMC. Available at: [Link]

  • Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PMC. Available at: [Link]

  • Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. Frontiers in Chemistry. Available at: [Link]

  • Structure-Properties Correlation of Cross-Linked Penicillin G Acylase Crystals. MDPI. Available at: [Link]

  • Monitoring bioreactors using principal component analysis: Production of penicillin G acylase as a case study. ResearchGate. Available at: [Link]

Sources

comparative enzyme kinetics of penicillin G acylase on DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Enzyme Kinetics of Penicillin G Acylase on DL-2-Phenyl-N-(phenylacetyl)glycine

Executive Summary & Industrial Context

Penicillin G Acylase (PGA; EC 3.5.1.11) is a cornerstone biocatalyst in the pharmaceutical industry, primarily utilized for the hydrolysis of Penicillin G to 6-aminopenicillanic acid (6-APA) and the subsequent synthesis of semi-synthetic β-lactam antibiotics[1]. While its native function is highly valued, its broad leaving-group specificity and strict stereoselectivity make it an equally powerful tool for the kinetic resolution of racemic amino acid derivatives.

This guide provides an in-depth comparative analysis of the enzyme kinetics of wild-type (WT) Escherichia coli PGA and its engineered variants acting on DL-2-Phenyl-N-(phenylacetyl)glycine (often referred to in literature as N-phenylacetyl-DL-phenylglycine). By benchmarking WT performance against site-directed mutants, we provide actionable, structurally-grounded data for researchers optimizing enantioselective biocatalysis.

Mechanistic Overview: The Structural Basis of Chiral Discrimination

The catalytic mechanism of PGA proceeds via a classical nucleophilic attack by the N-terminal catalytic serine (βS1), which is stabilized by an oxyanion hole comprising residues βA69 and βN241[1],[2]. When processing the racemic substrate DL-2-Phenyl-N-(phenylacetyl)glycine, the enzyme must discriminate between the L- and D-enantiomers of the leaving group.

  • L-Enantiomer Preference: WT PGA exhibits exceptional chiral discrimination favoring the L-enantiomer. This preference is driven by the βR263 residue, which forms specific stabilizing interactions that perfectly orient the L-form within the active site[2].

  • D-Enantiomer Exclusion: Conversely, the D-form experiences severe steric hindrance within the hydrophobic binding pocket. This exclusion is heavily mediated by the bulky βF71 (Phenylalanine) residue, which clashes with the D-phenylglycine moiety, drastically reducing its acylation rate[2].

Visualizing the Kinetic Resolution Pathway

To understand how these kinetic differences translate into practical kinetic resolution, the workflow below illustrates the divergent pathways of the two enantiomers when processed by WT PGA.

PGA_Kinetic_Resolution Racemate DL-2-Phenyl-N-(phenylacetyl)glycine (Racemic Substrate) PGA Penicillin G Acylase (PGA) Stereoselective Hydrolysis Racemate->PGA L_Pathway L-Enantiomer Binding (Stabilized by βR263) PGA->L_Pathway High k_cat/K_m D_Pathway D-Enantiomer Binding (Destabilized by βF71) PGA->D_Pathway Low k_cat/K_m L_Product L-Phenylglycine + Phenylacetic Acid L_Pathway->L_Product Rapid Hydrolysis D_Unreacted Unreacted D-Enantiomer (D-2-Phenyl-N-(phenylacetyl)glycine) D_Pathway->D_Unreacted Accumulates

Figure 1: Stereoselective kinetic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine by PGA.

Comparative Kinetic Benchmarking: WT vs. Engineered Alternatives

For standard industrial applications, WT PGA is highly effective for isolating D-phenylglycine by rapidly hydrolyzing the L-form and leaving the D-form intact. However, synthesizing novel cephalosporins (like cephalexin) often requires an enzyme that can actively process D-phenylglycine derivatives as acyl donors.

Site-directed mutagenesis of the βF71 residue yields alternative biocatalysts with tailored kinetic profiles. Table 1 benchmarks the WT enzyme against these engineered alternatives, demonstrating how specific structural changes alter the catalytic efficiency ( kcat​/Km​ ) and the Enantiomeric Ratio (E-value)[2].

Table 1: Comparative Kinetic Parameters of PGA Variants on DL-2-Phenyl-N-(phenylacetyl)glycine [2]

Enzyme VariantRelative Catalytic Efficiency ( kcat​/Km​ ) for L-EnantiomerRelative Catalytic Efficiency ( kcat​/Km​ ) for D-EnantiomerRelative Enantioselectivity (E-value)Structural Rationale for Kinetic Shift
Wild-Type (WT) 1.00 (Baseline)1.00 (Baseline)1.00 (Baseline)βR263 stabilizes L-form; βF71 sterically restricts D-form.
βF71K Mutant ~1.20~0.206.00Lysine introduces steric and electrostatic hindrance, aggressively excluding the D-form.
βF71E Mutant ~0.90~0.303.00Glutamate alters subsite polarity, reducing D-form binding affinity.
βF71L Mutant ~0.50>5.00~0.10Leucine expands the hydrophobic pocket, easily accommodating the D-phenylglycine derivative.
βF71R Mutant ~1.10>3.00~0.30Arginine flexibility allows alternate binding conformations for the D-form.

Self-Validating Kinetic Assay Protocol

To accurately replicate the kinetic data presented above, standard protein assays are insufficient. The following protocol utilizes active-site titration and chiral chromatography to create a self-validating experimental loop.

Step 1: Active Site Titration (Quality Control)

  • Procedure: Incubate purified PGA variants with varying sub-stoichiometric concentrations of phenylmethylsulfonyl fluoride (PMSF)[2]. Plot residual activity against inhibitor concentration to determine the absolute molarity of functional active sites.

  • Causality: Standard protein assays (e.g., Bradford) measure total protein, including denatured or inactive enzyme fractions. PMSF irreversibly binds only to the functional catalytic serine (βS1). Titrating active sites ensures that the calculated turnover number ( kcat​ ) reflects true catalytic capability, eliminating batch-to-batch specific activity artifacts.

Step 2: Substrate Preparation

  • Procedure: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM potassium phosphate buffer (pH 8.0). Use up to 5% DMSO as a co-solvent if required.

  • Causality: The highly hydrophobic nature of the dual-phenyl rings in the substrate can cause localized micro-precipitation, leading to artificially low Km​ readings. DMSO ensures a homogenous solution without denaturing the robust PGA structure.

Step 3: Reaction Monitoring via Chiral HPLC

  • Procedure: Initiate the reaction by adding the titrated enzyme to substrate concentrations ranging from 0.1 to 10 mM. Monitor the simultaneous appearance of L-phenylglycine and disappearance of the L-enantiomer substrate using a chiral stationary phase HPLC column.

  • Causality: Achiral assays (like standard UV spectrophotometry for phenylacetic acid release) cannot distinguish between the hydrolysis of the L- and D-enantiomers. Chiral HPLC is mandatory to extract enantiomer-specific initial velocities ( v0​ ).

Step 4: Data Analysis & Self-Validation

  • Procedure: Fit the v0​ data to the Michaelis-Menten equation via non-linear regression to derive kcat​ and Km​ for both enantiomers. Calculate the Enantiomeric Ratio: E=(kcat​/Km​)L​/(kcat​/Km​)D​ .

  • Self-Validation Check: Run a parallel end-point reaction allowing the enzyme to reach exactly 50% conversion. The molar ratio of unreacted D-substrate to formed L-product must mathematically align with the integrated theoretical E-value. Any deviation indicates product inhibition, substrate racemization, or non-enzymatic background hydrolysis, immediately flagging the dataset as invalid.

References[1] Title: Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics

Source: Biochemical Journal / PubMed URL: [Link][2] Title: Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties Source: Acta Naturae / PMC URL: [Link]

Sources

benchmarking chiral stationary phases for DL-2-Phenyl-N-(phenylacetyl)glycine separation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide benchmarking chiral stationary phases (CSPs) for the enantioseparation of DL-2-Phenyl-N-(phenylacetyl)glycine.

Executive Summary & Chemical Context

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is a highly functionalized, non-proteinogenic amino acid derivative. In pharmaceutical development, it serves as a critical substrate for evaluating the enantioselectivity of biocatalysts—most notably Penicillin G Acylase (PGA)—during the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin[1]. Because the pharmacological efficacy of these antibiotics is strictly stereodependent, achieving baseline enantioseparation of this precursor is mandatory for accurately determining enantiomeric excess (ee) and monitoring enzymatic reaction kinetics.

This guide objectively benchmarks the performance of leading Chiral Stationary Phases (CSPs) for this specific analyte, detailing the mechanistic causality behind column selection and providing a self-validating analytical protocol.

Mechanistic Foundations of Chiral Recognition

The structural topology of N-phenylacetyl-phenylglycine dictates its chromatographic behavior. The molecule features two distinct aromatic rings, an amide linkage, a free carboxylic acid, and a single stereocenter at the α-carbon. Effective CSPs must exploit these features through a combination of steric, hydrogen-bonding, and electronic interactions.

  • Enzyme-Based CSPs (Immobilized PGA): PGA natively recognizes the N-phenylacetyl moiety (the acyl donor group). The wild-type enzyme exhibits profound chiral discrimination, actively orienting the L-form of the substrate into the active site via specific amino acid residues (e.g., βR263)[1]. When immobilized on a silica support, PGA acts as a highly specific CSP. However, its use is often restricted to aqueous buffer systems, limiting its flexibility compared to synthetic columns.

  • Pirkle-Type (Brush-Type) CSPs: Columns such as the (S,S)-Whelk-O1 or N-(3,5-dinitrobenzoyl)-phenylglycine rely on the classic three-point interaction model. The electron-rich phenyl rings of the analyte engage in π-π stacking with the π-acidic/π-basic sites of the selector[2]. Simultaneously, the amide and carboxyl groups participate in intermolecular hydrogen bonding. These phases perform exceptionally well under normal-phase and polar-organic conditions, offering high durability and rapid kinetics[3].

  • Polysaccharide-Based CSPs: Derivatives like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) dominate modern chiral chromatography, accounting for nearly 99% of reported analytical separations[4]. The helical structure of the polymer creates chiral cavities that form transient diastereomeric inclusion complexes with the analyte, stabilized by hydrogen bonding at the carbamate linkages[4].

Mechanism cluster_interactions Three-Point Interaction Model Analyte DL-2-Phenyl-N- (phenylacetyl)glycine Pi π-π Stacking (Phenyl Rings) Analyte->Pi HBond Hydrogen Bonding (Amide/Carboxyl) Analyte->HBond Steric Steric Fit (Chiral Center) Analyte->Steric CSP Chiral Stationary Phase (Selector) Pi->CSP HBond->CSP Steric->CSP

Fig 1. Three-point chiral recognition mechanism for N-acylated amino acids on stationary phases.

Comparative Benchmarking Data

The following table synthesizes the typical chromatographic performance of leading CSPs for N-acyl phenylglycine derivatives. Data is normalized for a standard analytical flow rate (1.0 mL/min) at 25°C.

Chiral Stationary PhaseClassificationOptimal Mobile PhaseSeparation Factor (α)Resolution (Rs)Primary Recognition Mechanism
Chiralpak AD-H Polysaccharide (Amylose)Hexane/IPA/TFA (80:20:0.1)1.85 - 2.10> 3.0Inclusion complexation, H-bonding
(S,S)-Whelk-O1 Pirkle-Type (Brush)Hexane/EtOH/TFA (85:15:0.1)1.60 - 1.952.5 - 3.5π-π interactions, H-bonding[2]
Chirobiotic T Macrocyclic AntibioticMeOH/H2O/Acetic Acid (70:30:0.1)1.45 - 1.651.8 - 2.2Steric inclusion, ionic interactions
Immobilized PGA Enzyme-Based50 mM Phosphate Buffer (pH 6.5)> 5.0> 5.0Enzymatic active-site orientation[1]

Expert Insight: While Immobilized PGA offers the highest theoretical separation factor, Chiralpak AD-H and (S,S)-Whelk-O1 are the practical benchmarks for routine laboratory analysis due to their superior column lifespan, higher loading capacities, and compatibility with volatile organic solvents[5].

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system. It utilizes a normal-phase approach on a Pirkle-type or Polysaccharide CSP, which suppresses the ionization of the carboxylic acid to prevent peak tailing.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Acidic Modifier: Add 0.1% Trifluoroacetic acid (TFA). Causality: The acidic modifier is critical; it protonates the free carboxylic acid of the phenylglycine moiety, preventing secondary ionic interactions with free silanols on the silica support, thereby sharpening the peaks.

  • Sample Prep: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability & Self-Validation Criteria

Before analyzing unknown reaction mixtures, inject 10 µL of the racemic standard. The system is only validated for use if it meets the following checkpoints:

  • Validation Checkpoint 1 (Retention): The retention factor ( k1​ ) of the first eluting enantiomer must be ≥2.0 . If k1​<2.0 , decrease the IPA concentration to 10% to increase retention and prevent void volume interference.

  • Validation Checkpoint 2 (Resolution): Baseline resolution ( Rs​ ) must be ≥1.5 . This is the mathematical threshold required for accurate integration of enantiomeric excess.

  • Validation Checkpoint 3 (Symmetry): The tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , verify the freshness of the TFA modifier, as degraded TFA loses its ion-suppression efficacy.

Step 3: Execution and Data Analysis
  • Set the column oven temperature to 25°C to maintain thermodynamic stability of the transient diastereomeric complexes.

  • Set the flow rate to 1.0 mL/min and monitor UV absorbance at 210 nm (amide bond) and 254 nm (phenyl rings).

  • Integrate the area under the curve (AUC) for both peaks to calculate the enantiomeric excess ( ee=AUCD​+AUCL​∣AUCD​−AUCL​∣​×100% ).

Protocol S1 1. Mobile Phase Prep Hexane/IPA/TFA (80:20:0.1) S2 2. Column Equilibration Flow: 1.0 mL/min, Temp: 25°C S1->S2 S3 3. Sample Injection 10 µL of 1 mg/mL Analyte S2->S3 S4 4. UV Detection Monitoring at 210 nm & 254 nm S3->S4 S5 5. System Suitability Verify Rs > 1.5 & α > 1.2 S4->S5

Fig 2. Step-by-step HPLC workflow for the enantioseparation of N-phenylacetyl-phenylglycine.

Sources

evaluating purity of DL-2-Phenyl-N-(phenylacetyl)glycine against reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Purity of DL-2-Phenyl-N-(phenylacetyl)glycine Against Reference Standards: A Comparative Analytical Guide

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is a critical chiral substrate utilized in biocatalysis, specifically for evaluating the enantioselectivity and catalytic efficiency of Penicillin Acylase (PA) mutants during the development of semi-synthetic penicillins [1]. Because kinetic parameters (such as kcat​/Km​ ) are highly sensitive to substrate integrity, the presence of trace impurities—such as residual phenylacetic acid, unreacted DL-phenylglycine, or deviations from a strict 1:1 enantiomeric ratio—can severely compromise enzymatic assays.

This guide provides an authoritative, objective comparison of three analytical modalities—Quantitative Nuclear Magnetic Resonance (qNMR), Chiral High-Performance Liquid Chromatography (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for evaluating the purity of synthesized DL-2-Phenyl-N-(phenylacetyl)glycine against Certified Reference Materials (CRMs).

Mechanistic Context: Why Purity Dictates Catalytic Accuracy

Penicillin Acylase (from Escherichia coli) catalyzes the hydrolysis of N-phenylacetylated amino acids. The wild-type enzyme exhibits strict chiral discrimination, preferentially hydrolyzing the L-enantiomer due to specific active-site orientations (e.g., residue βR263). However, engineered mutants (such as βF71L) are designed to alter this enantiopreference to favor D-phenylglycine derivatives, which are the essential building blocks for antibiotics like ampicillin [1]. If the DL-2-Phenyl-N-(phenylacetyl)glycine substrate contains chemical impurities or an enantiomeric imbalance, the resulting kinetic data will falsely represent the enzyme's mutant efficacy.

PA_Hydrolysis Substrate DL-2-Phenyl-N- (phenylacetyl)glycine Enzyme Penicillin Acylase (E. coli βF71) Substrate->Enzyme Binding & Recognition Product1 Phenylacetic Acid (Leaving Group) Enzyme->Product1 Hydrolysis Product2 DL-Phenylglycine (Chiral Core) Enzyme->Product2 Hydrolysis

Enzymatic hydrolysis of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin Acylase.

Comparative Evaluation of Analytical Modalities

To establish a self-validating purity profile, a single analytical technique is insufficient. A robust evaluation requires an orthogonal approach that cross-verifies absolute mass fraction, enantiomeric ratio, and trace degradants.

Table 1: Comparison of Analytical Techniques for Purity Evaluation

Analytical ModalityPrimary FunctionLimit of Detection (LOD)Key AdvantageLimitation
qNMR ( 1H ) Absolute mass fraction purity~0.1% - 1.0%Direct quantification without an identical CRM; independent of UV chromophores [3].Lower sensitivity for identifying ultra-trace impurities compared to MS.
Chiral HPLC-UV Enantiomeric excess (ee) & ratio~0.01% - 0.05%High resolution of D- and L-enantiomers; excellent precision.Requires an identical CRM; relies on variable UV extinction coefficients.
LC-MS (ESI-TOF) Trace impurity profiling< 0.001%Unmatched sensitivity; identifies unknown degradants by exact mass.Susceptible to ion suppression; not ideal for absolute quantification.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Causality & Logic: Traditional chromatographic purity (e.g., "100% area normalization" in HPLC) often overestimates purity by failing to detect non-chromophoric impurities, residual solvents, or inorganic salts. qNMR is a primary ratio measurement procedure that provides absolute mass fraction purity [3]. To make this a self-validating system, Maleic Acid (CRM grade) is selected as the internal calibrant. Maleic acid produces a distinct singlet at ~6.3 ppm in DMSO- d6​ , which perfectly avoids overlap with the analyte's aromatic protons (~7.2–7.4 ppm) and aliphatic protons (methylene at ~3.6 ppm; chiral alpha-proton at ~5.5 ppm) [2].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20.000 mg of the synthesized DL-2-Phenyl-N-(phenylacetyl)glycine and ~5.000 mg of the Maleic Acid CRM into a static-free vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% TMS (as a chemical shift reference). Vortex for 60 seconds and transfer to a high-quality 5 mm NMR tube.

  • Parameter Optimization ( T1​ Relaxation): Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the signals of interest. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds) to ensure complete magnetization recovery between pulses, preventing signal saturation.

  • Acquisition: Acquire the 1H -NMR spectrum at 298 K using a 90° excitation pulse, 64k data points, and a minimum of 32 transients to achieve a Signal-to-Noise Ratio (SNR) > 250 for the target peaks.

  • Integration & Calculation: Phase and baseline-correct the spectrum meticulously. Integrate the Maleic Acid singlet ( δ 6.3 ppm, 2H) and the phenylacetyl methylene protons of the analyte ( δ 3.6 ppm, 2H). Calculate the absolute mass fraction ( Psample​ ) using the standard qNMR equation:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​
Protocol B: Enantiomeric Purity via Chiral HPLC-UV

Causality & Logic: While qNMR establishes the absolute chemical purity, it cannot distinguish between L- and D-enantiomers in an achiral solvent environment. To ensure the substrate is a true racemic mixture (50:50 ratio), Chiral HPLC is mandatory. The system is self-validated via System Suitability Testing (SST) using a CRM of the pure L-enantiomer to confirm retention times and column resolution.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a resolution mixture containing both L- and D-enantiomers of the CRM. Verify that the resolution factor ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 .

  • Sample Preparation: Dissolve the synthesized batch in the mobile phase (e.g., Hexane/Isopropanol/Trifluoroacetic acid 80:20:0.1 v/v/v) to a concentration of 1.0 mg/mL. The trace acid prevents peak tailing of the carboxylic acid moiety.

  • Chromatographic Separation: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Maintain an isocratic flow rate of 1.0 mL/min at a strictly controlled 25°C.

  • Detection & Quantification: Monitor the eluent at 210 nm (amide bond absorbance) and 254 nm (phenyl ring absorbance). Calculate the enantiomeric ratio by comparing the integrated peak areas of the baseline-resolved L- and D-isomers.

Orthogonal Analytical Workflow

The integration of these techniques forms a closed-loop validation system. qNMR anchors the absolute mass, Chiral HPLC confirms the stereochemical ratio, and LC-MS screens for trace synthesis artifacts (like unreacted phenylacetyl chloride).

Purity_Workflow Sample Synthesized Batch: DL-2-Phenyl-N-(phenylacetyl)glycine qNMR qNMR Analysis (Absolute Mass Fraction) Sample->qNMR HPLC Chiral HPLC-UV (Enantiomeric Ratio) Sample->HPLC LCMS LC-MS/TOF (Trace Impurity Profiling) Sample->LCMS Ref Certified Reference Material (CRM) Ref->qNMR Internal Calibrant (Maleic Acid) Ref->HPLC Retention Time Standard Ref->LCMS Mass Accuracy Standard Data Orthogonal Purity Validation & Certification qNMR->Data HPLC->Data LCMS->Data

Orthogonal analytical workflow for validating the purity of synthesized substrates against CRMs.

References

  • Shapovalova, I. V., Alkema, W. B. L., Jamskova, O. V., de Vries, E., Guranda, D. T., Janssen, D. B., & Svedas, D. B. (2009). Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94-98. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). (2018). ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Available at:[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling DL-2-Phenyl-N-(phenylacetyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a mere checklist of regulatory requirements, but as a holistic, self-validating system. When handling specialized biocatalytic substrates like DL-2-Phenyl-N-(phenylacetyl)glycine (a phenaceturic acid derivative widely used to evaluate the enantioselectivity of enzymes such as Penicillin G Acylase[1]), understanding the causality behind every safety measure is critical.

This compound presents itself as a fine, crystalline solid[2]. While it is not acutely toxic, its physical properties as an organic powder and its chemical nature as an N-acyl amino acid dictate a strict operational and disposal framework to prevent respiratory sensitization, ensure assay integrity, and maintain environmental compliance.

Here is your comprehensive, step-by-step operational guide for handling DL-2-Phenyl-N-(phenylacetyl)glycine safely and effectively.

Hazard Profile & Causality Analysis

Before donning any Personal Protective Equipment (PPE), we must understand the specific behavioral characteristics of the chemical. The table below outlines the primary hazards associated with this compound and the mechanistic reasoning behind them.

Hazard CategoryPhysical/Chemical CausePrimary Risk & Consequence
Respiratory High surface-to-volume ratio of fine organic particulates.Inhalation of suspended dust can cause acute mucosal irritation or long-term respiratory sensitization[3].
Dermal / Ocular Mildly reactive nature of the N-acyl group.Direct contact can lead to mechanical irritation of the cornea or localized contact dermatitis[4].
Physical Electrostatic charge accumulation during friction (e.g., scooping).Powder dispersion leading to cross-contamination of the workspace or inaccurate assay concentrations[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound serves a specific, scientifically grounded purpose.

  • Respiratory Protection:

    • Protocol: All powder handling must occur within a certified ventilated balance enclosure or a Class II Biological Safety Cabinet[6]. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Local exhaust ventilation creates negative pressure, capturing aerosolized organic dust at the source before it can enter the operator's breathing zone.

  • Hand Protection:

    • Protocol: 100% Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is highly recommended during spill cleanup[7].

    • Causality: Nitrile provides a superior chemical barrier against organic acids and amides compared to latex. Furthermore, it prevents human skin oils from contaminating the highly sensitive biocatalytic assays for which this substrate is used.

  • Eye Protection:

    • Protocol: ANSI Z87.1 certified safety glasses with side shields, or chemical splash goggles[7].

    • Causality: Side shields prevent mechanical injury from floating particulates and protect the ocular mucosa against splash hazards during the subsequent solvent solubilization phase.

  • Body Protection:

    • Protocol: Fully buttoned, flame-retardant or 100% cotton laboratory coat and closed-toe shoes[3].

    • Causality: Minimizes exposed skin surface area, acting as the primary physical barrier against accidental powder spills or droplet splashes.

Quantitative Solubilization Data

To transition the solid powder into a usable liquid state for biocatalytic assays, selecting the correct solvent is paramount. DL-2-Phenyl-N-(phenylacetyl)glycine exhibits variable solubility depending on the polarity of the solvent[2].

SolventApproximate SolubilityOperational Recommendation
Ethanol ~1 mg/mLSuitable for immediate, low-concentration aqueous assay dilutions.
DMSO ~10 mg/mLPreferred for creating stable, standardized stock solutions.
Dimethyl Formamide (DMF) ~25 mg/mLIdeal for high-density storage; requires highly compatible plasticware.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, each step in the handling process must confirm the success of the previous step.

Step 1: Environmental Preparation Activate the ventilated balance enclosure. Verify the inward airflow using a visual indicator (e.g., a Kimwipe flutter test). Use an ionizing bar or anti-static gun to neutralize static charges on the weigh boats and spatulas. Causality: Static charge causes fine powders to repel and disperse, leading to inaccurate weighing and increased inhalation risk[5].

Step 2: Weighing & Transfer Using a V-shaped, non-sparking anti-static spatula, carefully transfer the required mass of DL-2-Phenyl-N-(phenylacetyl)glycine into a pre-weighed conductive weigh boat. Minimize the drop height between the spatula and the boat to prevent aerosolization.

Step 3: Solubilization Transfer the weigh boat to a chemical fume hood. Add the designated solvent (e.g., DMSO) slowly down the side of the destination vial to wash any adhering powder to the bottom. Cap the vial tightly and vortex until the solution is visually clear, confirming complete dissolution.

HandlingWorkflow N1 1. Environmental Setup Activate Ventilated Enclosure N2 2. PPE Verification Don Nitrile Gloves & Goggles N1->N2 N3 3. Static Neutralization Apply Ionizing Bar to Tools N2->N3 N4 4. Powder Transfer Weigh DL-2-Phenyl-N-(phenylacetyl)glycine N3->N4 N5 5. Solubilization Dissolve in DMSO / EtOH N4->N5 N6 6. Waste Segregation Route to Organic/Solid Waste N5->N6

Fig 1. Step-by-step operational workflow for handling and solubilizing organic powder derivatives.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Immediate, controlled response is required to mitigate exposure and environmental contamination.

Solid Spill Protocol (Powder)
  • Do not dry sweep. Causality: Sweeping introduces mechanical energy that aerosolizes the powder into the breathing zone.

  • Cover the spilled powder with damp absorbent paper (using water or a mild 70% ethanol solution) to suppress dust generation[8].

  • Carefully scoop the dampened material using a non-sparking tool into a designated hazardous waste container.

  • Decontaminate the surface with soap and water, followed by an alcohol wipe.

Liquid Spill Protocol (Dissolved in Solvent)
  • Apply a universal chemical absorbent pad or diatomaceous earth directly over the spill to halt spreading.

  • Collect the saturated absorbent material and place it in a sealed, labeled solid waste container[8].

Chemical Waste Disposal
  • Solid Waste: Dispose of any unrecoverable powder, contaminated gloves, absorbent pads, and weigh boats in a rigid, clearly labeled "Hazardous Solid Waste - Organic Powders" container. This material is typically routed for high-temperature incineration[9].

  • Liquid Waste: Solutions containing DMSO, DMF, or ethanol must be routed to a "Non-Halogenated Organic Liquid Waste" carboy. Never pour these solutions down the sink. Organic solvents and active biocatalytic intermediates can bypass standard filtration and disrupt local wastewater treatment ecosystems[10].

References

  • National Institutes of Health (NIH) - PubChem. (2025). Phenylacetylglycine | C10H11NO3 | CID 68144. Retrieved from[Link]

  • National Institutes of Health (NIH) - PMC. (2011). Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Retrieved from [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.